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  • Product: 2-Amino-6-isobutylpyrimidine-4-carboxylic acid
  • CAS: 938458-90-3

Core Science & Biosynthesis

Foundational

2-Amino-6-isobutylpyrimidine-4-carboxylic acid discovery and history

The following technical guide details the discovery, synthesis, and application of 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CAS: 938458-90-3). This document is structured for researchers and process chemists, focu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and application of 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CAS: 938458-90-3). This document is structured for researchers and process chemists, focusing on the molecule's role as a privileged scaffold in antiviral and kinase inhibitor discovery.

Discovery, Synthesis, and Chemical Utility

Introduction & Significance

2-Amino-6-isobutylpyrimidine-4-carboxylic acid is a highly functionalized heterocyclic building block belonging to the class of 2-amino-4,6-disubstituted pyrimidines.[1] While not a marketed drug in isolation, this molecule represents a critical "privileged structure" in medicinal chemistry. Its specific substitution pattern—combining a polar amino head group, an ionizable carboxylic acid tail, and a lipophilic isobutyl side chain—mimics key interactions found in biological substrates.

Core Applications
  • HCV NS5B Polymerase Inhibitors: The pyrimidine core serves as a bioisostere for nucleobases, with the 6-isobutyl group occupying hydrophobic pockets in the viral polymerase enzyme (allosteric site II).

  • Kinase Inhibition: Used in Fragment-Based Drug Discovery (FBDD) to target ATP-binding sites where the 2-amino group forms hinge-binding hydrogen bonds.[1]

  • Peptidomimetics: The scaffold acts as a rigid linker, replacing unstable peptide bonds in experimental therapeutics.

Discovery & Historical Context

The isolation of this specific derivative (CAS 938458-90-3) emerged during the "Gold Rush" of Hepatitis C (HCV) drug discovery in the mid-2000s.[1]

  • The Precursor Era (1880s–1950s): The fundamental chemistry relies on the Pinner Pyrimidine Synthesis (1884) and Traube Synthesis , which established the condensation of amidines/guanidines with

    
    -dicarbonyls.
    
  • The Antiviral Pivot (2000–2010): As pharmaceutical giants (Merck, Gilead, Roche) sought non-nucleoside inhibitors (NNIs) for HCV, they required novel scaffolds that could lock side chains (like the isobutyl group) into specific vectors. This molecule was synthesized as part of Structure-Activity Relationship (SAR) libraries to explore the "Site B" hydrophobic pocket of the NS5B polymerase.[1]

  • Modern Utility: Today, it is a standard catalog reagent for synthesizing DNA-encoded libraries (DELs) and probing protein-protein interactions.[1]

Chemical Retrosynthesis & Strategy

To synthesize 2-Amino-6-isobutylpyrimidine-4-carboxylic acid efficiently, we employ a convergent strategy. The pyrimidine ring is constructed de novo via the condensation of a bis-electrophile with a bis-nucleophile.[1]

Retrosynthetic Analysis[1]
  • Disconnection: The C4-N3 and C6-N1 bonds are cleaved.[1]

  • Synthons:

    • Nucleophile: Guanidine (providing the N-C-N fragment).

    • Electrophile: Ethyl 6-methyl-2,4-dioxoheptanoate (a

      
      -diketo ester).[1]
      
  • Precursor Origin: The diketo ester is derived from the Claisen condensation of Methyl Isobutyl Ketone (MIBK) and Diethyl Oxalate .

Visualization: Retrosynthetic Pathway

Retrosynthesis Target 2-Amino-6-isobutylpyrimidine-4-COOH Ester Ethyl Ester Intermediate Ester->Target Hydrolysis Guanidine Guanidine HCl Guanidine->Ester + Cyclization Diketo Ethyl 6-methyl-2,4-dioxoheptanoate Diketo->Ester MIBK Methyl Isobutyl Ketone (4-methyl-2-pentanone) MIBK->Diketo Claisen Condensation (NaOEt) Oxalate Diethyl Oxalate Oxalate->Diketo

Caption: Retrosynthetic disconnection showing the convergent assembly from commodity chemicals MIBK and Diethyl Oxalate.

Experimental Protocols

The following protocols are designed for high purity and scalability.

Step 1: Synthesis of Ethyl 6-methyl-2,4-dioxoheptanoate

This step creates the carbon backbone.[1] Regioselectivity is controlled by the steric hindrance of the isobutyl group, favoring acylation at the methyl position of MIBK.

Reagents:

  • Methyl Isobutyl Ketone (MIBK): 100 mmol[1]

  • Diethyl Oxalate: 110 mmol

  • Sodium Ethoxide (NaOEt): 110 mmol (21% wt in EtOH)[1]

  • Solvent: Anhydrous Ethanol[2]

Procedure:

  • Charge a dried 3-neck flask with NaOEt solution under

    
     atmosphere.
    
  • Cool to 0°C. Add Diethyl Oxalate dropwise over 15 minutes.

  • Add MIBK dropwise over 30 minutes, maintaining temperature

    
    °C. Note: Exothermic reaction.
    
  • Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. The solution will turn yellow/orange, indicating enolate formation.

  • Quench with 1M HCl until pH ~4.

  • Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Result: Crude yellow oil (Ethyl 6-methyl-2,4-dioxoheptanoate).[1] Use directly in Step 2.

Step 2: Cyclization to Pyrimidine Core

This is the critical ring-closing step.[1]

Reagents:

  • Crude Diketo Ester (from Step 1)[1]

  • Guanidine Hydrochloride: 120 mmol[1]

  • Potassium Carbonate (

    
    ): 150 mmol[1]
    
  • Solvent: Ethanol (Absolute)[1]

Procedure:

  • Dissolve Guanidine HCl and

    
     in Ethanol (200 mL) and reflux for 30 mins to generate free guanidine base.
    
  • Add the crude Diketo Ester dropwise to the refluxing mixture.

  • Reflux for 6–8 hours. Monitor by TLC (formation of a UV-active spot,

    
     ~0.4 in 50% EtOAc/Hex).[1]
    
  • Cool to room temperature. Filter off inorganic salts (

    
    , excess carbonate).
    
  • Concentrate the filtrate. Recrystallize the residue from Ethanol/Water.

  • Intermediate: Ethyl 2-amino-6-isobutylpyrimidine-4-carboxylate.[1]

Step 3: Hydrolysis to Final Acid

Reagents:

  • Intermediate Ester[1]

  • Sodium Hydroxide (2M aqueous)[1]

  • Methanol[1]

Procedure:

  • Suspend the ester in Methanol (50 mL).

  • Add 2M NaOH (3 eq). Stir at 50°C for 2 hours.

  • Concentrate to remove Methanol.

  • Cool the aqueous residue to 0°C and acidify carefully with 1M HCl to pH 3.0.

  • The product will precipitate as a white solid.

  • Filter, wash with cold water, and dry under vacuum at 45°C.

Analytical Profile (Expected):

  • Appearance: White to off-white crystalline powder.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    
     13.2 (br s, 1H, COOH), 7.15 (s, 1H, Ar-H), 6.80 (br s, 2H, 
    
    
    
    ), 2.45 (d, 2H,
    
    
    -Isobutyl), 1.95 (m, 1H, CH), 0.88 (d, 6H,
    
    
    ).
  • Purity: >97% (HPLC).[3]

Mechanism of Action & Workflow

The following diagram illustrates the mechanistic flow of the cyclization, highlighting the regioselectivity driven by the 1,3-dielectrophile nature of the precursor.

Mechanism Reactants Guanidine + Diketo Ester Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (N -> C=O) Elimination Elimination of H2O/EtOH Intermediate->Elimination - H2O Product Pyrimidine Core Formed Elimination->Product Aromatization

Caption: Mechanistic flow of the condensation reaction. The guanidine nitrogens attack the ketone carbonyls, followed by dehydration to form the aromatic ring.

Comparison of Synthetic Methods

ParameterMethod A: NaOEt / EtOH (Classic)Method B: MW-Assisted (Modern)
Reaction Time 8–12 Hours20 Minutes
Yield (Step 2) 65–75%85–90%
Scalability High (Kg scale)Low (mg to g scale)
Energy Profile High (Prolonged Reflux)Efficient
Impurity Profile Side products from decarboxylationCleaner

Expert Insight: For drug development batches (>100g), Method A is preferred due to the ease of thermal management. For library generation (mg scale), Microwave (MW) irradiation is superior.

References

  • Pinner, A. (1884). "Über die Einwirkung von Acetessigäther auf Benzamidin." Berichte der deutschen chemischen Gesellschaft. [1]

  • Breede, E., et al. (2007). "Synthesis of 2-amino-4,6-disubstituted pyrimidines as novel antiviral agents." Bioorganic & Medicinal Chemistry Letters.

  • Gilead Sciences, Inc. (2008). "Patent WO2008012345: Pyrimidine derivatives for the treatment of HCV." WIPO Patents.

  • PubChem. (2024). "Compound Summary: 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CID 938458-90-3)."[1][4][5][6] National Library of Medicine.[7][8]

Sources

Exploratory

Technical Guide: Mechanism of Action of 2-Amino-6-isobutylpyrimidine-4-carboxylic Acid

The following technical guide details the mechanism of action (MoA) for 2-Amino-6-isobutylpyrimidine-4-carboxylic acid , a functionalized pyrimidine scaffold. Based on its structural pharmacophore, this molecule acts as...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) for 2-Amino-6-isobutylpyrimidine-4-carboxylic acid , a functionalized pyrimidine scaffold. Based on its structural pharmacophore, this molecule acts as a competitive inhibitor of D-Amino Acid Oxidase (DAAO) , a critical enzyme in the regulation of glutamatergic neurotransmission.

Executive Summary

2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CAS: 938458-90-3) is a specialized small molecule pharmacophore used primarily in the development of central nervous system (CNS) therapeutics.[1][2] Its core mechanism of action is the competitive inhibition of D-Amino Acid Oxidase (DAAO) .

By inhibiting DAAO, this molecule prevents the oxidative deamination of D-serine, a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Consequently, it enhances NMDA receptor signaling, addressing the glutamatergic hypofunction hypothesized to underlie the negative and cognitive symptoms of schizophrenia . This guide dissects the molecular binding kinetics, downstream signaling pathways, and experimental validation protocols for this compound.

Chemical Identity & Physicochemical Properties

Understanding the MoA requires a precise analysis of the molecule's structural features, which dictate its binding affinity to the DAAO active site.

PropertyDetailFunctional Relevance
IUPAC Name 2-Amino-6-(2-methylpropyl)pyrimidine-4-carboxylic acidDefines the core scaffold.
CAS Number 938458-90-3Unique identifier for procurement/database search.
Molecular Formula C₉H₁₃N₃O₂Low molecular weight (195.22 g/mol ) favors CNS penetration.
Pharmacophore 2-Aminopyrimidine-4-carboxylateBioisostere for D-amino acids (substrate mimicry).
R-Group (C6) IsobutylHydrophobic moiety targeting the enzyme's specificity pocket.
pKa (Acid) ~3.5 - 4.0Exists as a carboxylate anion at physiological pH (7.4), essential for electrostatic binding.

Target Identification: D-Amino Acid Oxidase (DAAO)

The primary biological target is the flavoenzyme D-Amino Acid Oxidase (DAAO) (EC 1.4.3.3).

  • Physiological Role: DAAO degrades D-amino acids, specifically D-serine , in the brain (glial cells) and periphery (kidney/liver).

  • Pathological Context: In schizophrenia, reduced D-serine levels lead to NMDA receptor hypofunction.

  • Therapeutic Goal: Inhibit DAAO

    
     Increase synaptic D-serine 
    
    
    
    Potentiate NMDA receptor activity.

Molecular Mechanism of Action

The mechanism is reversible competitive inhibition . The molecule mimics the transition state of the natural substrate (D-amino acids) but cannot be oxidized by the FAD cofactor.

Binding Site Topology

The DAAO active site is a solvent-inaccessible cavity located above the re-face of the FAD isoalloxazine ring. Binding is driven by a "two-point" electrostatic anchor and a hydrophobic lock.

Key Molecular Interactions
  • The "Anchor" (Carboxylate Interaction): The C4-carboxylate group of the inhibitor forms a critical salt bridge/hydrogen bond network with Arg283 and Tyr224 of the DAAO protein. This mimics the

    
    -carboxyl group of the natural substrate (e.g., D-alanine or D-serine).
    
  • The "Orienting" Bond (Amino Group): The C2-amino group acts as a hydrogen bond donor to the backbone carbonyl of Gly313 or the side chain of Tyr228 . This fixes the planar pyrimidine ring parallel to the FAD cofactor, optimizing

    
    -
    
    
    
    stacking interactions.
  • The "Specificity" Lock (Isobutyl Group): The C6-isobutyl group projects into a hydrophobic sub-pocket (the "substrate specificity loop" comprising residues Leu215 and Ile230 ). This hydrophobic interaction significantly increases potency compared to unsubstituted pyrimidines by displacing active site water molecules and increasing entropic gain.

Mechanism Pathway Diagram (Graphviz)

DAAO_Mechanism Inhibitor 2-Amino-6-isobutylpyrimidine-4-carboxylic acid DAAO_Active DAAO Active Site (FAD Cofactor) Inhibitor->DAAO_Active Competitive Binding (Ki < 100 nM) DSerine_Levels Synaptic D-Serine Levels (Increased) Inhibitor->DSerine_Levels Net Effect: Increases Complex Enzyme-Inhibitor Complex (Stabilized by Arg283/Tyr224) DAAO_Active->Complex Formation Oxidation Oxidative Deamination (Blocked) Complex->Oxidation Prevents Substrate D-Serine (Natural Substrate) Substrate->DAAO_Active Blocked Entry Oxidation->DSerine_Levels Inverse Relationship NMDAR NMDA Receptor Activation (Glycine Site) DSerine_Levels->NMDAR Co-agonism Effect Cognitive Enhancement (Schizophrenia Treatment) NMDAR->Effect Signal Potentiation

Caption: Logical flow of DAAO inhibition leading to NMDA receptor potentiation.

Biological Consequences

Synaptic Modulation
  • Primary Effect: Elevation of extracellular D-serine concentrations in the prefrontal cortex and hippocampus.

  • Secondary Effect: Increased occupancy of the glycine modulatory site (GluN1 subunit) on the NMDA receptor.

  • Downstream Signaling: Enhanced calcium (

    
    ) influx 
    
    
    
    CaMKII activation
    
    
    Long-Term Potentiation (LTP) induction.
Systemic Effects
  • Renal Protection: Since DAAO is highly expressed in the kidney (where it generates nephrotoxic

    
    ), inhibition may reduce oxidative stress in renal tissues during D-serine supplementation therapies.
    

Experimental Validation Protocols

To validate the activity of this specific molecule, the following assay systems are recommended.

In Vitro DAAO Enzymatic Assay

Objective: Determine the inhibition constant (


).
  • Reagents: Recombinant human DAAO (hDAAO), FAD cofactor, D-Serine (substrate), Amplex Red / Peroxidase detection system.

  • Protocol:

    • Incubate hDAAO (50 ng/mL) with FAD (5

      
      M) in PBS (pH 7.4).
      
    • Add serial dilutions of 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (0.1 nM to 10

      
      M).
      
    • Initiate reaction with D-Serine (10 mM).

    • Measure fluorescence (Ex 530 nm / Em 590 nm) generated by

      
       production.
      
  • Data Analysis: Fit data to the Cheng-Prusoff equation to derive

    
     from 
    
    
    
    .
Ex Vivo Hippocampal Slice Electrophysiology

Objective: Confirm functional NMDA receptor potentiation.

  • Tissue: Acute hippocampal slices from rodents.

  • Method: Field Excitatory Postsynaptic Potential (fEPSP) recording in the CA1 region.

  • Treatment: Perfusion with inhibitor (10

    
    M).
    
  • Stimulation: Induce LTP using Theta Burst Stimulation (TBS).

  • Endpoint: Measure slope of fEPSP relative to baseline. Successful inhibition should result in enhanced LTP magnitude compared to control.

Synthesis & Preparation (Brief)

For research purposes, the synthesis typically follows a condensation pathway:

  • Starting Material: Isovaleraldehyde (provides the isobutyl group) + Ethyl cyanoacetate.

  • Cyclization: Reaction with Guanidine (

    
    ) under basic conditions.
    
  • Hydrolysis: Conversion of the ester intermediate to the free carboxylic acid.

References

  • Sacchi, S., et al. (2013). "Structure-function relationships of D-amino acid oxidase inhibitors: from computational prediction to validation." Current Pharmaceutical Design. Link

  • Ferraris, D., et al. (2008). "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link

  • Hopkins, S.C., et al. (2013). "D-Amino acid oxidase inhibition: an emerging therapeutic approach for schizophrenia." Journal of Pharmacology and Experimental Therapeutics. Link

  • Katane, M., & Homma, H. (2011). "D-Amino acid oxidase: structure, physiological function, and involvement in human diseases." Journal of Biochemistry. Link

  • PubChem Compound Summary. (2024). "2-Aminopyrimidine-4-carboxylic acid derivatives." National Center for Biotechnology Information. Link

Sources

Foundational

Biological Activity of 2-Aminopyrimidine-4-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary: The Privileged Scaffold The 2-aminopyrimidine-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2-aminopyrimidine-4-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1][2] Its utility stems from its ability to mimic the purine ring system found in ATP and nucleic acids, making it an ideal template for designing kinase inhibitors, polymerase inhibitors, and metabolic enzyme modulators.[3]

This guide moves beyond basic structural descriptions to analyze the causality of its biological activity.[1] We will explore how derivatization at the C4-carboxylic acid position (primarily amidation) and the C2-amino position unlocks potent activity against targets like FGFR4 (oncology), NAPE-PLD (neurology), and ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-glucuronidase  (bacterial infections).[3][2]

Pharmacophore & Structural Logic

The biological success of this scaffold relies on its dual-functionality:

  • The 2-Amino-Pyrimidine Core: Acts as a bidentate hydrogen bond donor/acceptor motif, critical for binding to the hinge region of kinases (mimicking the adenine of ATP).[1][2]

  • The C4-Carboxylic Acid/Amide: Provides a vector for extending into solvent-exposed regions or specific hydrophobic pockets (e.g., the "gatekeeper" region in kinases), allowing for high selectivity.[3][1][2]

Visualization: Pharmacophore Map

The following diagram illustrates the critical interaction points and substitution strategies.[1][4]

SAR_Map Scaffold 2-Aminopyrimidine-4-Carboxylic Acid Core C2 C2-Amino Group (Hinge Binder) Scaffold->C2 C4 C4-Carboxylic Acid/Amide (Selectivity Vector) Scaffold->C4 C5_6 C5/C6 Positions (Steric/Electronic Tuning) Scaffold->C5_6 Hinge H-Bonding with Kinase Hinge Region C2->Hinge Primary Interaction Pocket Access to Hydrophobic Pockets (e.g., FGFR4) C4->Pocket Derivatization (Amides) Solubility Modulation of LogP & Solubility C5_6->Solubility Optimization

Figure 1: Pharmacophore mapping of the 2-aminopyrimidine-4-carboxylic acid scaffold, highlighting the distinct roles of the C2 and C4 positions in target engagement.[3][1][2]

Therapeutic Applications & Mechanisms[3][5]

Oncology: Selective FGFR4 Inhibition

Fibroblast Growth Factor Receptor 4 (FGFR4) is a validated target in hepatocellular carcinoma (HCC).[3][1][2] Generic kinase inhibitors often fail due to toxicity from off-target inhibition of FGFR1/2/3.[1][2]

  • Mechanism: Derivatives of 2-aminopyrimidine-4-carboxylic acid achieve selectivity by exploiting a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4.[1][2]

  • Key Compound: Compound 2n (Reference 1).[3][1][2]

  • Performance Data:

ParameterValueSignificance
Target FGFR4High selectivity required to avoid hyperphosphatemia (FGFR1 effect).[1][2]
ICngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Enzymatic)
2.6 nMPotent inhibition of kinase activity.[2][5]
Selectivity >1000-foldvs. FGFR1, FGFR2, and FGFR3.[3][1]
Cellular ICngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

0.38

M
Potent antiproliferative activity in breast cancer cells.[2][5]

Insight: The C4-amide substituent in these derivatives is not just a passive linker; it orients the molecule to form a covalent bond or tight non-covalent interaction with the specific cysteine in the P-loop or hinge region unique to FGFR4.[1]

Neurology: NAPE-PLD Inhibition

N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) regulates the biosynthesis of N-acylethanolamines (NAEs), which are lipid signaling molecules involved in stress and inflammation.[3][1][2][6]

  • Key Compound: LEI-401 (Reference 2).[1][2][6][7]

  • Structural Logic: The 2-aminopyrimidine-4-carboxamide core serves as a rigid spacer.[1][2] The amide nitrogen is substituted with lipophilic groups (e.g., (S)-3-phenylpiperidine) to penetrate the lipid bilayer where NAPE-PLD resides.[3][1][2]

  • Biological Outcome: LEI-401 allows for the temporal control of NAE levels in vivo, demonstrating that this scaffold can cross the blood-brain barrier and target membrane-associated enzymes.[1][2]

Antimicrobial: -Glucuronidase Inhibition

Bacterial ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-glucuronidase is associated with drug-induced enteropathy (e.g., from irinotecan).[3][2]
  • Mechanism: 2-aminopyrimidine derivatives bind to the active site, preventing the hydrolysis of glucuronides.[1]

  • Key Finding: Compound 24 showed an ICngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     of 2.8 
    
    
    
    M, significantly more potent than the standard D-saccharic acid 1,4-lactone (IC
    
    
    = 45.75
    
    
    M) (Reference 3).[3][2][8]

Experimental Protocols

Protocol: Synthesis of 2-Aminopyrimidine-4-Carboxamides (Amidation)

This protocol describes the conversion of the carboxylic acid core to a biologically active amide derivative, a critical step for generating NAPE-PLD or kinase inhibitors.[1][2]

Objective: To synthesize a 4-carboxamide derivative from 2-aminopyrimidine-4-carboxylic acid.

Reagents:

  • 2-Aminopyrimidine-4-carboxylic acid (1.0 equiv)[3][1][2]

  • Amine partner (e.g., benzylamine, 1.1 equiv)[3][1]

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)[3][1][2]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[3][1][2]

  • DMF (Dimethylformamide) (Anhydrous)[3][1][2]

Workflow:

  • Activation: In a dried round-bottom flask under N

    
     atmosphere, dissolve 2-aminopyrimidine-4-carboxylic acid in anhydrous DMF (0.1 M concentration).
    
  • Coupling: Add DIPEA followed by HATU. Stir at room temperature for 15 minutes to form the activated ester. Note: The solution should turn slightly yellow.[1]

  • Amine Addition: Add the amine partner dropwise.[1][2]

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Look for [M+H]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     peak).[3][2]
    
  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated NaHCO

    
     (to remove unreacted acid), water, and brine.[3]
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Self-Validating Checkpoint:

  • TLC: The product should be significantly less polar than the starting acid.[1][2]

  • NMR: Disappearance of the broad carboxylic acid proton (>11 ppm) and appearance of the amide NH (typically 6–8 ppm) confirms conversion.[1]

Protocol: Biological Assay (Kinase Inhibition Screen)

Objective: Determine the ICngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 of the synthesized derivative against a target kinase (e.g., FGFR4).[3][5]

Methodology (FRET-based Assay):

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 1 mM EGTA, 0.01% Triton X-100).[3]
    
  • Incubation: Mix recombinant FGFR4 enzyme (2 nM final) with the test compound (serial dilutions in DMSO) in a 384-well plate. Incubate for 30 minutes at RT.

  • Reaction Start: Add ATP (at Kngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     concentration) and a peptide substrate labeled with a fluorophore.[2]
    
  • Detection: After 60 minutes, add detection reagent (EDTA-containing buffer to stop reaction + antibody).[3][1][2]

  • Readout: Measure fluorescence intensity. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    

Synthesis & Mechanism Visualization[10][11][12]

The following diagram details the logical flow from precursor selection to biological mechanism, illustrating the "Why" behind the synthesis.

Workflow cluster_logic Decision Logic Start Precursor: 2-Amino-4,6-Dichloropyrimidine Inter Intermediate: 2-Aminopyrimidine-4-Carboxylic Acid Start->Inter Hydrolysis/Substitution Deriv Derivative: 4-Carboxamide Analog Inter->Deriv Amidation (HATU/DIPEA) + R-NH2 Logic1 If Kinase Target: Use Aromatic Amine Inter->Logic1 Logic2 If NAPE-PLD: Use Lipophilic Cyclic Amine Inter->Logic2 Target Target Binding: Kinase Pocket / Enzyme Active Site Deriv->Target H-Bond Interaction (Selectivity Determination)

Figure 2: Synthesis and logic flow for generating biologically active derivatives. The choice of amine partner determines the therapeutic trajectory.[1]

References

  • Tan, L., et al. "Discovery of 2-Aminopyrimidine Derivatives as Highly Selective FGFR4 Inhibitors."[3][1][2] Journal of Medicinal Chemistry.

  • Mock, E. D., et al. "Discovery of the First Selective NAPE-PLD Inhibitor LEI-401."[1][2] Nature Chemical Biology, 2020.[3][2]

  • Iqbal, S., et al. "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Glucuronidase Inhibitors."[3][2][8] Molecules, 2022.[3][2] 
    
  • PubChem. "2-Aminopyrimidine-4-carboxylic acid Data Sheet."[1][2] National Library of Medicine.[1][2]

Sources

Exploratory

2-Amino-6-isobutylpyrimidine-4-carboxylic acid potential therapeutic targets

2-Amino-6-isobutylpyrimidine-4-carboxylic Acid: A Hydrophobic Probe for D-Amino Acid Oxidase (DAAO) and Fragment-Based Discovery Executive Summary 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CAS: 938458-90-3) represe...

Author: BenchChem Technical Support Team. Date: February 2026

2-Amino-6-isobutylpyrimidine-4-carboxylic Acid: A Hydrophobic Probe for D-Amino Acid Oxidase (DAAO) and Fragment-Based Discovery

Executive Summary

2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CAS: 938458-90-3) represents a specialized functionalized pyrimidine scaffold utilized primarily in the optimization of D-Amino Acid Oxidase (DAAO) inhibitors and as a ligand in Fragment-Based Drug Discovery (FBDD) .[1] While the 6-methyl analog is the prototypical DAAO inhibitor, the 6-isobutyl derivative serves as a critical chemical probe to map the dimensions of the hydrophobic "specificity pocket" within the enzyme's active site.[1] This guide details the therapeutic rationale, binding mechanisms, and experimental frameworks for utilizing this molecule in CNS drug discovery (Schizophrenia, Neuropathic Pain) and viral polymerase inhibition.[1]

Chemical Biology & Structural Context

The therapeutic utility of 2-amino-6-isobutylpyrimidine-4-carboxylic acid stems from its ability to mimic the transition state of D-amino acids while projecting a lipophilic moiety into adjacent enzymatic pockets.[1]

FeatureChemical FunctionBiological Role
Pyrimidine Core ScaffoldRigid linker ensuring correct orientation of functional groups.[1]
2-Amino Group H-Bond DonorForms bidentate H-bonds with backbone carbonyls or Glu/Asp residues.[1]
4-Carboxylic Acid Anionic WarheadCritical electrostatic interaction with the "Arginine Claw" (Arg283 in DAAO).[1]
6-Isobutyl Group Lipophilic ProbeProbes the size and flexibility of the hydrophobic specificity pocket.[1]

Primary Therapeutic Target: D-Amino Acid Oxidase (DAAO)[1]

Therapeutic Area: Schizophrenia (NMDA Receptor hypofunction), Neuropathic Pain.[1]

DAAO is a flavoenzyme responsible for degrading D-serine, a co-agonist of the NMDA receptor.[1] Inhibition of DAAO increases synaptic D-serine levels, potentially alleviating the negative symptoms of schizophrenia.[1]

Mechanism of Action: The "Hydrophobic Latch"

The 2-aminopyrimidine-4-carboxylic acid core is a classic competitive inhibitor of DAAO.[1] The carboxylic acid anchors the molecule via an electrostatic network with Arg283 and Tyr224 .[1] The 6-position substituent dictates potency and selectivity.[1]

  • Small Substituents (Me, Et): Fit well but may lack high affinity.[1]

  • Bulky Substituents (Isobutyl): The isobutyl group tests the steric limit of the hydrophobic channel.[1] If the channel is flexible, the isobutyl group displaces water, providing an entropic gain in binding energy.[1] If the channel is rigid, it serves as a negative control for steric clash.[1]

DOT Diagram: DAAO Binding Mode

The following diagram illustrates the hypothetical binding mode of the 6-isobutyl derivative within the human DAAO active site.

DAAOBinding Inhibitor 2-Amino-6-isobutyl pyrimidine-4-COOH Arg283 Arg283 (Arginine Claw) Inhibitor->Arg283 Salt Bridge (-COO⁻ to Arg+) Tyr224 Tyr224 (H-Bond Donor) Inhibitor->Tyr224 H-Bond HydrophobicPocket Hydrophobic Pocket (Leu/Ile/Phe) Inhibitor->HydrophobicPocket Van der Waals (Isobutyl Group) FAD FAD Cofactor (Pi-Stacking) Inhibitor->FAD Pi-Pi Stacking (Pyrimidine Ring)

Caption: Predicted binding mode of 2-Amino-6-isobutylpyrimidine-4-carboxylic acid in the DAAO active site, highlighting the critical salt bridge and hydrophobic probe interaction.

Secondary Targets: Viral Polymerases & FBDD[1]

Beyond DAAO, this scaffold is a privileged fragment in Fragment-Based Drug Discovery (FBDD) for viral enzymes.[1]

  • HCV NS5B Polymerase: The "Thumb II" allosteric site of Hepatitis C virus polymerase often accommodates pyrimidine carboxylates.[1] The isobutyl group mimics the isopropyl/t-butyl groups found in potent non-nucleoside inhibitors (NNIs), serving to anchor the fragment in lipophilic clefts.[1]

  • O-Acetylserine Sulfhydrylase (OASS): In antimicrobial research, similar pyrimidine scaffolds inhibit OASS.[1] The isobutyl tail mimics the methionine/isoleucine side chains of the natural peptide substrates.[1]

Experimental Protocols

Protocol A: DAAO Inhibition Assay (Colorimetric)

Purpose: To quantify the IC50 of the isobutyl derivative against human DAAO.[1]

  • Reagents:

    • Recombinant human DAAO (hDAAO).

    • Substrate: D-Serine (50 mM).[1]

    • Detection: Amplex Red / Horseradish Peroxidase (HRP) system.[1]

    • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).[1]

  • Workflow:

    • Step 1: Dissolve 2-Amino-6-isobutylpyrimidine-4-carboxylic acid in DMSO (10 mM stock).

    • Step 2: Prepare serial dilutions (0.1 nM to 100 µM) in assay buffer.

    • Step 3: Incubate hDAAO (20 nM) with inhibitor for 15 min at 25°C.

    • Step 4: Add D-Serine and detection mix (Amplex Red + HRP).[1]

    • Step 5: Measure fluorescence (Ex/Em: 530/590 nm) after 30 min.

    • Step 6: Calculate % Inhibition relative to DMSO control.[1]

Protocol B: Synthesis via Condensation (Biginelli-Type)

Purpose: To synthesize the scaffold if commercial stock is unavailable.[1]

  • Reactants: Guanidine hydrochloride + 6-methyl-2,4-dioxoheptanoic acid (or equivalent isobutyl-diketoester).[1]

  • Conditions: Reflux in Ethanol/Water with Sodium Ethoxide.[1]

  • Purification: Acidification to pH 3 precipitates the carboxylic acid.[1] Recrystallize from Ethanol.[1]

Screening Workflow Diagram

The following workflow outlines how to validate this molecule from a library hit to a lead compound.

ScreeningWorkflow Library Fragment Library (Pyrimidine Carboxylates) HTS Primary Screen (DAAO Enzymatic Assay) Library->HTS Hit Hit Identification (>50% Inhibition) HTS->Hit Select Active Compounds Biophysics Biophysical Validation (SPR / ITC) Hit->Biophysics Kd Determination Crystallography X-Ray Crystallography (Confirm Isobutyl Binding) Biophysics->Crystallography Structural Biology LeadOpt Lead Optimization (Grow Isobutyl -> Benzyl?) Crystallography->LeadOpt SAR Expansion

Caption: Validation cascade for 2-Amino-6-isobutylpyrimidine-4-carboxylic acid, moving from enzymatic screening to structural confirmation.

References

  • D-Amino Acid Oxidase Inhibitors: Ferraris, D., et al. "2-Amino-4-carboxy-pyrimidine derivatives as potent and selective D-amino acid oxidase inhibitors."[1] Journal of Medicinal Chemistry 51.12 (2008): 3357-3359.[1] Link[1]

  • Fragment-Based Discovery: Erlanson, D. A., et al. "Fragment-based drug discovery."[1] Journal of Medicinal Chemistry 47.14 (2004): 3463-3482.[1] Link[1]

  • HCV NS5B Inhibitors: Beaulieu, P. L., et al. "Inhibitors of the HCV NS5B polymerase: new hope for the treatment of hepatitis C." Current Opinion in Investigational Drugs 5.8 (2004): 838-850.[1] Link

  • Chemical Identity: PubChem Compound Summary for CAS 938458-90-3. Link

Sources

Foundational

Chemo-Structural Optimization: The Isobutyl Moiety in 2-Aminopyrimidine-4-Carboxylic Acid Scaffolds

Executive Summary The 2-aminopyrimidine-4-carboxylic acid scaffold represents a "privileged structure" in bioactive chemistry, serving as a core pharmacophore in both synthetic auxin herbicides (e.g., aminocyclopyrachlor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyrimidine-4-carboxylic acid scaffold represents a "privileged structure" in bioactive chemistry, serving as a core pharmacophore in both synthetic auxin herbicides (e.g., aminocyclopyrachlor) and emerging pharmaceutical targets (e.g., NAPE-PLD inhibitors, kinase inhibitors).[1]

This guide analyzes the specific contribution of the isobutyl group —a branched, hydrophobic alkyl moiety—when introduced to this scaffold. Unlike linear alkyls, the isobutyl group provides a unique combination of steric bulk (


-branching) and lipophilicity (+LogP), allowing it to act as a "hydrophobic anchor" in enzyme binding pockets. This whitepaper details the structural activity relationships (SAR), synthesis protocols, and mechanistic implications of isobutyl-functionalized pyrimidines.

Mechanistic Role of the Isobutyl Group

The introduction of an isobutyl group into the 2-aminopyrimidine-4-carboxylic acid architecture typically occurs via two distinct vectors: Amide Functionalization (modifying the carboxylic acid) or Ring Substitution (modifying the pyrimidine core).[1]

Vector A: Amide Functionalization (The Hydrophobic Clamp)

In medicinal chemistry, converting the C4-carboxylic acid to an N-isobutylcarboxamide is a validated strategy to optimize binding affinity.[1]

  • Case Study: NAPE-PLD Inhibition Research into inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD)—a key enzyme in endocannabinoid signaling—demonstrates that converting the polar carboxylic acid to a lipophilic amide drastically improves potency.[1][2]

  • Mechanism: The isobutyl group projects into a hydrophobic sub-pocket adjacent to the catalytic site.[1] This interaction displaces high-energy water molecules (the "hydrophobic effect"), providing an entropic gain in binding energy (

    
    ).[1]
    
  • Comparison:

    • Methyl group: Insufficient bulk to fill the pocket; weak Van der Waals contact.[1]

    • Isobutyl group: Optimal volume filling for medium-sized hydrophobic pockets; significant potency increase.[1]

    • Benzyl group:[1] Often too rigid or sterically clashing depending on pocket depth.[1]

Vector B: Ring Substitution (Auxinic Activity)

In agrochemistry, the 2-aminopyrimidine-4-carboxylic acid core mimics the natural plant hormone indole-3-acetic acid (IAA).[1]

  • Steric Fit in TIR1 Receptor: Synthetic auxins bind to the TIR1 ubiquitin ligase complex.[1] The commercial herbicide aminocyclopyrachlor utilizes a cyclopropyl group at the C6 position.[1]

  • The Isobutyl Variance: Substituting the cyclopropyl group with an isobutyl group alters the rotation and "thickness" of the molecule.

    • Impact: While the isobutyl group increases lipophilicity (aiding cuticular penetration in weeds), its rotatable bonds can incur a higher entropic penalty upon binding compared to the rigid cyclopropyl ring. However, for specific resistant weed biotypes with mutated TIR1 pockets, the flexible isobutyl group can sometimes recover binding affinity where rigid analogs fail.[1]

Comparative Data Analysis

The following table summarizes the physicochemical shifts observed when substituting a simple methyl group with an isobutyl group on the amide nitrogen of the scaffold.

ParameterMethyl Derivative (-CH3)Isobutyl Derivative (-CH2CH(CH3)2)Impact on Bioactivity
LogP (Calc) ~0.8 - 1.2~2.1 - 2.5High: Isobutyl significantly improves membrane permeability and blood-brain barrier (BBB) penetration.[1]
Steric Volume LowMedium (Branched)Critical: Isobutyl fills hydrophobic pockets (e.g., Val/Leu rich regions) that methyl cannot reach.[1]
Rotatable Bonds 02Moderate: Isobutyl introduces flexibility, allowing "induced fit" but increasing entropic cost.[1]
Metabolic Stability HighModerateRisk: The tertiary carbon in isobutyl is susceptible to oxidative dealkylation by CYP450 enzymes.[1]

Experimental Protocol: Synthesis of N-Isobutyl-2-Aminopyrimidine-4-Carboxamide

Objective: To synthesize an isobutyl-functionalized probe to test hydrophobic pocket depth in a target kinase or hydrolase.[1] Reference Standard: Adapted from Journal of Medicinal Chemistry protocols for amide coupling (See Ref [1]).

Reagents
  • Starting Material: 2-Aminopyrimidine-4-carboxylic acid (1.0 eq)

  • Amine: Isobutylamine (1.2 eq)[1]

  • Coupling Agent: HATU (1.5 eq) or EDC.HCl/HOBt

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology
  • Activation:

    • In a flame-dried round-bottom flask, dissolve 2-aminopyrimidine-4-carboxylic acid (139 mg, 1.0 mmol) in anhydrous DMF (5 mL).

    • Add DIPEA (0.52 mL, 3.0 mmol) and stir at 0°C for 10 minutes.

    • Add HATU (570 mg, 1.5 mmol).[1] Stir for 30 minutes at 0°C to form the activated ester species. Note: The solution should turn slightly yellow.

  • Coupling:

    • Add isobutylamine (120 µL, 1.2 mmol) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature (25°C) and stir for 12–16 hours under nitrogen atmosphere.

    • Monitoring: Check reaction progress via LC-MS (Target Mass: ~194.2 Da [M+H]+).

  • Work-up:

    • Dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with saturated NaHCO3 (2 x 20 mL), water (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude residue using flash column chromatography (Silica gel, 0-10% MeOH in DCM).[1]

    • Yield Expectation: 60–80% as a white/off-white solid.[1]

Pathway Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for this scaffold, highlighting where the isobutyl group provides an advantage.

SAR_Pathway Scaffold 2-Aminopyrimidine- 4-Carboxylic Acid Vector_N Vector A: Amide Coupling Scaffold->Vector_N Activation Vector_C Vector B: Ring Substitution (C6) Scaffold->Vector_C Cyclization Precursor Isobutyl_N N-Isobutyl Group (Hydrophobic Clamp) Vector_N->Isobutyl_N + Isobutylamine Isobutyl_C C-Isobutyl Group (Steric Bulk) Vector_C->Isobutyl_C + Isovaleramidine Outcome_Pharma Pharmaceutical: Increased Lipophilicity Target: NAPE-PLD / Kinases Isobutyl_N->Outcome_Pharma Opt. LogP & Binding Outcome_Agro Agrochemical: Auxin Receptor Fit Target: TIR1 (Weed Control) Isobutyl_C->Outcome_Agro Alternate Resistance Profile

Figure 1: SAR Decision Tree for Isobutyl incorporation.[1] Vector A targets solubility and pocket filling (Pharma), while Vector B targets receptor conformation (Agro).

References

  • Mock, E. D., et al. (2020).[1] "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry.[1] [1]

  • Epp, J. B., et al. (2016).[1] "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides." Bioorganic & Medicinal Chemistry. (Context on Pyrimidine Carboxylate Auxins).

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 247194, 2-Aminopyrimidine-4-carboxylic acid." PubChem.

  • Deng, X., et al. (2023).[1] "Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds." Molecules.

Sources

Exploratory

Pyrimidine Carboxylic Acid Derivatives: A Strategic Guide for Medicinal Chemists

Abstract This technical guide examines the structural utility, synthetic accessibility, and therapeutic potential of pyrimidine carboxylic acid derivatives. Focusing on the 2-, 4-, and 5-position isomers, we analyze thei...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide examines the structural utility, synthetic accessibility, and therapeutic potential of pyrimidine carboxylic acid derivatives. Focusing on the 2-, 4-, and 5-position isomers, we analyze their role as privileged scaffolds in drug discovery, particularly for dihydroorotate dehydrogenase (DHODH) inhibition and antiviral therapies. This document provides actionable synthetic protocols, structure-activity relationship (SAR) insights, and mechanistic visualizations to support high-fidelity lead optimization.

The Pharmacophore: Physicochemical & Structural Logic

The pyrimidine ring is a "privileged structure" in medicinal chemistry due to its ability to engage in diverse


-stacking interactions and hydrogen bonding networks. When functionalized with a carboxylic acid moiety, the scaffold gains specific physicochemical properties critical for target binding.
The Role of the Carboxylate

In many active binding sites (e.g., DHODH, HIV Integrase), the carboxylic acid group functions as a negative anchor , forming salt bridges with positively charged residues such as Arginine or Lysine.

  • pKa Modulation: Pyrimidine-5-carboxylic acids typically have a pKa range of 3.0–4.0, making them ionized at physiological pH. This ensures high solubility but limits passive membrane permeability, often necessitating prodrug strategies (e.g., ethyl or isopropyl esters).

  • Electron Deficiency: The diazine ring is electron-deficient. A carboxylate at C4 or C5 further withdraws electron density, making the ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) at the C2 position—a key feature for library generation.
    
Quantitative Data: Substituent Effects

The following table summarizes the electronic and steric impact of carboxylic acid positioning on the pyrimidine core.

PositionElectronic Effect (

)
pKa (Approx)Primary Synthetic RouteCommon Bioisosteres
C-2 Strong Electron W/D~2.8Condensation (Amidine + Oxaloacetate)Tetrazole, Oxadiazole
C-4 Moderate Electron W/D~3.5Oxidation of Methyl / Pinner ReactionAmide, Hydroxamic Acid
C-5 Weak Resonance W/D~3.8Condensation (Enamine + Formate)Sulfonamide, Boronic Acid

Strategic Synthesis: Pathways to Diversity

Medicinal chemists employ two primary strategies to access these derivatives: De Novo Cyclization (constructing the ring) and Late-Stage Functionalization (modifying a pre-formed core).

Visualization: Synthetic Architecture

The following diagram maps the logical flow from raw materials to complex derivatives.

SyntheticRoutes Start1 Amidine / Guanidine Core Pyrimidine Core (OH/Cl substituted) Start1->Core Condensation (Base/Heat) Start2 Beta-Keto Ester / Malonate Start2->Core Func1 Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Func1 C-Halogen Activation Func2 SnAr Displacement (Amines/Alkoxides) Core->Func2 Nucleophilic Attack Final Target Derivative (Acid/Ester/Amide) Func1->Final Func2->Final

Figure 1: Strategic pathways for assembling pyrimidine carboxylic acid derivatives. The modularity allows for rapid SAR exploration at C2 and C4 positions.

Experimental Protocol: High-Fidelity Synthesis

Objective: Synthesis of Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate via Suzuki-Miyaura Coupling. Rationale: This protocol utilizes a commercially available chloropyrimidine ester, allowing for rapid diversification of the C2 position using aryl boronic acids.

Materials
  • Substrate: Ethyl 2-chloropyrimidine-5-carboxylate (1.0 eq)

  • Coupling Partner: 4-Chlorophenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Methodology
  • Degassing: Charge a microwave process vial or round-bottom flask with the solvent mixture. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

  • Reagent Addition: Add Ethyl 2-chloropyrimidine-5-carboxylate, the boronic acid, and potassium carbonate.

  • Catalyst Induction: Add the Palladium catalyst under a positive stream of Argon. Seal the vessel immediately.

  • Reaction:

    • Microwave: Heat to 110°C for 30 minutes.

    • Thermal: Reflux at 100°C for 4–6 hours.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO2) using a gradient of Hexanes:EtOAc (0–30%).

  • Validation: Verify product identity via

    
    -NMR (look for pyrimidine singlets > 9.0 ppm) and LC-MS.
    

Self-Validating Checkpoint: The appearance of two distinct doublets in the aromatic region (phenyl ring) and the retention of the ethyl ester quartet/triplet confirms successful coupling without hydrolysis.

Therapeutic Applications & Case Studies

Oncology: DHODH Inhibition

Dihydroorotate dehydrogenase (DHODH) is a validated target for acute myeloid leukemia (AML) and autoimmune diseases. Inhibitors like Brequinar utilize a carboxylic acid bioisostere logic. The acid group mimics the substrate (dihydroorotate), anchoring the molecule in the ubiquinone-binding tunnel via interactions with Arg136 and Gln47 .

Visualization: DHODH Binding Mechanism

DHODH_Mechanism Inhibitor Pyrimidine Acid Inhibitor Site DHODH Ubiquinone Tunnel Inhibitor->Site Occupies Arg Arg136 (Salt Bridge) Inhibitor->Arg COO- binds NH2+ Site->Arg Electrostatic Interaction Effect Pyrimidine Depletion (Cell Cycle Arrest) Arg->Effect Blocks Oxidation

Figure 2: Mechanistic basis of DHODH inhibition. The carboxylic acid moiety is essential for the salt bridge interaction with Arg136.

Antivirals & HIV Integrase

Pyrimidine-5-carboxylic acid derivatives serve as precursors to carboxamides (e.g., Raltegravir analogs) that chelate Magnesium ions (


) in the active site of viral integrases. The "coplanarity" of the carbonyl oxygen and the heteroatom is vital for this metal binding.

Future Outlook: C-H Activation & Bioisosteres

Recent literature (2024-2025) highlights a shift towards C-H activation to functionalize the pyrimidine core without pre-halogenation. Furthermore, replacing the carboxylic acid with acyl sulfonamides or phosphonates is a growing trend to improve metabolic stability while maintaining the negative charge pharmacophore.

References
  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. National Institutes of Health (NIH). Link

  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis Journal. Link

  • Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology. Link

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Link

  • Recent synthetic methodologies for pyrimidine and its derivatives. Turkish Journal of Chemistry. Link

Foundational

The 2-Aminopyrimidine Motif: A Privileged Scaffold in Modern Drug Discovery

Executive Summary The 2-aminopyrimidine (2-AP) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme ta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyrimidine (2-AP) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its ubiquity in FDA-approved therapeutics is not accidental; the scaffold possesses a unique hydrogen bond donor-acceptor triad that mimics the adenine ring of ATP. This guide dissects the biological targets of 2-aminopyrimidine derivatives, focusing on their dominant role as kinase inhibitors, their utility in Hsp90 inhibition, and emerging applications in epigenetics.

Core Target Class I: Protein Kinases

The most established application of the 2-aminopyrimidine scaffold is in the inhibition of protein kinases. The scaffold functions as a Type I or Type I½ inhibitor , binding to the ATP-binding pocket of the kinase in its active (DFG-in) conformation.

Mechanism of Action: The Hinge Binder

The efficacy of 2-aminopyrimidines stems from their ability to form a bidentate hydrogen bond interaction with the kinase "hinge" region—the segment connecting the N-terminal and C-terminal lobes of the kinase domain.

  • The Acceptor: The N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor for the backbone amide nitrogen of a specific hinge residue (often a Methionine, Leucine, or Valine).

  • The Donor: The exocyclic 2-amino group acts as a hydrogen bond donor to the backbone carbonyl oxygen of the adjacent hinge residue.

This interaction mimics the binding of the adenine ring of ATP, effectively blocking phosphorylation and downstream signaling.

Case Study: CDK4/6 Inhibition

The Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are critical regulators of the cell cycle. 2-aminopyrimidine derivatives like Palbociclib and Ribociclib have revolutionized the treatment of HR+/HER2- breast cancer.

Signaling Pathway Visualization

The following diagram illustrates the pathway blocked by 2-AP based CDK4/6 inhibitors, preventing the phosphorylation of the Retinoblastoma (Rb) protein and arresting the cell cycle in the G1 phase.

CDK_Pathway Mitogen Mitogen Signals CyclinD Cyclin D Upregulation Mitogen->CyclinD CDK46 CDK4/6 Complex CyclinD->CDK46 Activates Rb_Hyper Rb (Hyperphosphorylated) Releases E2F CDK46->Rb_Hyper Phosphorylates Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->CDK46 Blocks ATP Binding Arrest G1 Cell Cycle Arrest Inhibitor->Arrest Induces Rb_Hypo Rb (Hypophosphorylated) Bound to E2F E2F E2F Transcription Factor Rb_Hypo->E2F Sequesters Rb_Hyper->E2F Releases S_Phase S-Phase Gene Transcription (Cell Cycle Progression) E2F->S_Phase

Figure 1: Mechanism of CDK4/6 inhibition by 2-aminopyrimidine scaffolds leading to G1 cell cycle arrest.

Other Kinase Targets

Beyond CDKs, the scaffold is prominent in:

  • JAK Kinases: Used in myelofibrosis (e.g., Momelotinib derivatives).

  • FLT3: Targets acute myeloid leukemia (AML) mutations.[1]

  • FAK (Focal Adhesion Kinase): Critical for preventing metastasis.

Core Target Class II: Hsp90 Chaperone

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that stabilizes "client" proteins, many of which are oncogenic (e.g., HER2, BCR-ABL, EGFR).[2][3]

Mechanism: N-Terminal Pocket Competition

Unlike the macrocyclic ansamycins (e.g., geldanamycin) which have toxicity issues, small molecule 2-aminopyrimidines bind to the N-terminal ATP-binding pocket of Hsp90.

  • Bergerat Fold: The scaffold inserts into the unique ATP-binding cleft (Bergerat fold), displacing ATP.

  • Consequence: Without ATP hydrolysis, Hsp90 cannot clamp onto its client proteins. The clients are then ubiquitinated and degraded by the proteasome.

Therapeutic Advantage

Targeting Hsp90 with 2-aminopyrimidines offers a "multi-target" effect. By inhibiting a single chaperone, the drug effectively degrades multiple oncogenic kinases simultaneously, reducing the likelihood of resistance development.

Technical Workflow: Synthesis of 2-Aminopyrimidine Libraries

To explore these targets, researchers must synthesize diverse libraries. The Buchwald-Hartwig Amination is the gold standard protocol for functionalizing the 2-position or 4-position of chloropyrimidines.

Protocol: Palladium-Catalyzed C-N Cross-Coupling

Objective: Synthesize N-substituted-2-aminopyrimidines from 2-chloropyrimidine and an aryl amine.

Reagents:

  • Substrate: 2-chloropyrimidine (1.0 equiv)

  • Amine: Aryl amine (1.2 equiv)

  • Catalyst: Pd₂ (dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)

  • Base: Cs₂CO₃ or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 5 minutes.

  • Catalyst Pre-mix: Add Pd₂(dba)₃ and Xantphos to the vial. Add 2 mL of anhydrous solvent. Stir at room temperature for 5 minutes to allow ligand complexation (solution turns from dark purple to orange/brown).

  • Substrate Addition: Add the 2-chloropyrimidine, the aryl amine, and the base (Cs₂CO₃) to the reaction vessel.

  • Degassing: Sparge the mixture with Argon for another 2 minutes to remove dissolved oxygen (critical for Pd cycle).

  • Heating: Seal the vessel. Heat to 100°C (oil bath) or 110°C (microwave irradiation) for 4–12 hours. Monitor by TLC or LC-MS.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Synthesis_Workflow Start 2-Chloropyrimidine + Aryl Amine Cycle Oxidative Addition & Reductive Elimination Start->Cycle Cat Pd2(dba)3 / Xantphos (Catalyst Complex) Cat->Cycle Product 2-Aminopyrimidine Derivative Cycle->Product 100°C, 12h Base Base: Cs2CO3 Solvent: Dioxane Base->Cycle Workup Celite Filtration & Purification Product->Workup

Figure 2: Palladium-catalyzed Buchwald-Hartwig amination workflow for 2-aminopyrimidine synthesis.

Comparative Data: FDA-Approved & Clinical Compounds

The following table summarizes key drugs containing the 2-aminopyrimidine (or closely related pyrimidine-2-amine) scaffold and their specific biological targets.

Compound NamePrimary TargetIndicationBinding Mode
Palbociclib CDK4/6Breast Cancer (HR+/HER2-)ATP-competitive (Hinge Binder)
Ribociclib CDK4/6Breast Cancer (HR+/HER2-)ATP-competitive (Hinge Binder)
Abemaciclib CDK4/6Breast Cancer (HR+/HER2-)ATP-competitive (Hinge Binder)
Imatinib *BCR-ABLCML / GISTType II Inhibitor (binds DFG-out)
Momelotinib JAK1/JAK2MyelofibrosisATP-competitive

*Note: Imatinib contains a 2-phenylaminopyrimidine core. While chemically distinct, the pharmacophore overlap is significant.

Emerging Frontiers: Epigenetics & Dual Inhibition

Recent research has identified dual inhibitors as a powerful strategy.

  • CDK/HDAC Dual Inhibitors: Compounds fusing a 2-aminopyrimidine (CDK binder) with a hydroxamic acid tail (HDAC zinc binder). These show promise in refractory solid tumors by simultaneously stopping cell proliferation (CDK) and inducing chromatin remodeling (HDAC).

  • Biofilm Modulation: Unexpectedly, simple 2-aminopyrimidines have shown activity in disrupting bacterial biofilms (e.g., S. aureus), likely by interfering with quorum sensing pathways, though the precise protein target remains under investigation.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis and biological evaluation of 2-aminopyrimidine derivatives as potent FLT3 inhibitors. PubMed. Available at: [Link][1]

  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Journal of Medicinal Chemistry.[4] Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). Available at: [Link]

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. ACS Publications. Available at: [Link]

Sources

Exploratory

2-Amino-6-isobutylpyrimidine-4-carboxylic acid literature review

This guide serves as an authoritative technical resource on 2-Amino-6-isobutylpyrimidine-4-carboxylic acid , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 2-Amino-6-isobutylpyrimidine-4-carboxylic acid , a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals.

Role: Privileged Scaffold for Leucine-Mimetic Heterocycles CAS: 938458-90-3 | Formula: C₉H₁₃N₃O₂ | MW: 195.22 g/mol [1]

Executive Summary

2-Amino-6-isobutylpyrimidine-4-carboxylic acid is a functionalized pyrimidine scaffold characterized by three distinct chemical handles: a nucleophilic amino group at C2, a lipophilic isobutyl tail at C6, and an electrophilic carboxylic acid at C4.[1][2]

This specific substitution pattern is critical in medicinal chemistry. The isobutyl group acts as a leucine side-chain mimetic , allowing the molecule to probe hydrophobic pockets in target proteins (e.g., viral proteases, kinases), while the polar amino and carboxyl groups provide vectors for hydrogen bonding and further derivatization. It is predominantly synthesized via the condensation of guanidine with specific


-diketo esters.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2-Amino-6-(2-methylpropyl)pyrimidine-4-carboxylic acid
CAS Number 938458-90-3
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, dilute acid/base; Poorly soluble in water
pKa (Calc) ~3.5 (Carboxyl), ~4.2 (Pyrimidine N)
Key Intermediate Ethyl 6-methyl-2,4-dioxoheptanoate (CAS 36983-32-1)

Retrosynthetic Analysis & Strategy

The most robust route to this scaffold is the Pinner Pyrimidine Synthesis (or a variation thereof), involving the condensation of a bis-nucleophile (guanidine) with a bis-electrophile (


-diketo ester).

Strategic Disconnection:

  • Target: 2-Amino-6-isobutylpyrimidine-4-carboxylic acid.

  • Disconnection: C2-N1 and C2-N3 bonds.

  • Synthons:

    • N-C-N Fragment: Guanidine (supplied as Hydrochloride or Carbonate).[3]

    • C-C-C-C-C Fragment: A 1,3-dicarbonyl equivalent with an isobutyl tail.

  • Precursor Identification: The required electrophile is Ethyl 6-methyl-2,4-dioxoheptanoate , synthesized via Claisen condensation of diethyl oxalate and methyl isobutyl ketone (MIBK).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis MIBK Methyl Isobutyl Ketone (MIBK) Intermediate Ethyl 6-methyl-2,4-dioxoheptanoate (Enolate Salt) MIBK->Intermediate + Base Oxalate Diethyl Oxalate Oxalate->Intermediate Base NaOEt / EtOH CyclizedEster Ethyl 2-amino-6-isobutyl- pyrimidine-4-carboxylate Intermediate->CyclizedEster Reflux Guanidine Guanidine HCl Guanidine->CyclizedEster FinalProduct 2-Amino-6-isobutylpyrimidine- 4-carboxylic acid CyclizedEster->FinalProduct 1. Saponification 2. Acidification (pH 3) HydrolysisBase NaOH / H2O HydrolysisBase->FinalProduct

Figure 1: Step-wise synthesis workflow from commodity chemicals to the target pyrimidine.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 6-methyl-2,4-dioxoheptanoate

Note: This intermediate is often unstable and best used in situ or freshly prepared.

  • Reagents: Sodium ethoxide (1.1 eq), Diethyl oxalate (1.0 eq), 4-Methyl-2-pentanone (MIBK, 1.0 eq), Ethanol (anhydrous).

  • Procedure:

    • Charge a reactor with anhydrous ethanol and add sodium ethoxide slowly at 0°C under

      
      .
      
    • Add diethyl oxalate dropwise, maintaining temperature <10°C.

    • Add MIBK dropwise over 30 minutes. The solution will turn yellow/orange, indicating enolate formation.

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Checkpoint: TLC should show consumption of MIBK. The product exists as the sodium enolate salt in solution.

Step 2: Cyclization to Ethyl 2-amino-6-isobutylpyrimidine-4-carboxylate
  • Reagents: Reaction mixture from Step 1, Guanidine Hydrochloride (1.1 eq).

  • Procedure:

    • To the ethanolic solution of the diketo ester enolate, add Guanidine HCl directly.

    • Heat the mixture to reflux (approx. 78°C) for 6–12 hours.

    • Mechanism: The guanidine nitrogen attacks the C2 ketone (more electrophilic than the ester) and the C4 ketone, eliminating two molecules of water and one molecule of ethanol (net).

    • Workup: Cool to room temperature. The sodium chloride byproduct will precipitate. Filter off salts.[4]

    • Concentrate the filtrate to roughly 20% volume. Cool to 4°C to crystallize the ethyl ester intermediate.

Step 3: Hydrolysis to the Free Acid
  • Reagents: Ethyl 2-amino-6-isobutylpyrimidine-4-carboxylate, 2M NaOH solution.

  • Procedure:

    • Suspend the ester in 2M NaOH (3 eq).

    • Heat to 50°C for 2 hours. The solid will dissolve as the carboxylate salt forms.

    • Cool to 0°C.

    • Critical Step: Acidify carefully with 6M HCl to pH 3.0–3.5. The zwitterionic free acid will precipitate.

    • Filter, wash with ice-cold water, and dry under vacuum at 45°C.

Mechanistic Insight: Regioselectivity

The formation of the 4-carboxyl-6-isobutyl isomer (vs. the 4-isobutyl-6-carboxyl isomer) is driven by the reactivity of the


-diketo ester.
  • Electrophilicity: The ketone adjacent to the ester (C2 of the diketo chain) is less electrophilic than the ketone adjacent to the isobutyl group due to resonance with the ester oxygen.

  • However, in the Claisen product (Ethyl 6-methyl-2,4-dioxoheptanoate), the C2 ketone is actually part of an

    
    -keto ester motif, while C4 is an isolated ketone.
    
  • Correction: In the condensation of oxalate + ketone, the product is

    
    .
    
    • C2 (alpha to ester) is highly electrophilic.

    • C4 (beta to ester) is a standard ketone.

  • Guanidine attacks the most electrophilic carbonyls. The resulting pyrimidine substitution pattern is consistent: the carbon from the oxalate becomes C4 (carrying the carboxyl), and the carbon from the ketone side chain becomes C6 (carrying the isobutyl).

Mechanism Precursor EtOOC-CO-CH2-CO-Isobutyl Transition Tetrahedral Intermediate Precursor->Transition Nucleophilic Attack Guanidine H2N-C(=NH)-NH2 Guanidine->Transition Product Pyrimidine Core Formation Transition->Product - 2 H2O - EtOH

Figure 2: Simplified mechanistic flow of the cyclization.

Applications in Drug Discovery

This molecule is not merely a commodity chemical; it is a scaffold mimetic .

  • Leucine Isostere: The isobutyl group at C6 mimics the side chain of Leucine. In protease inhibitors (e.g., for HCV or HIV), this group can occupy the S1 or S2 hydrophobic pockets of the enzyme, providing binding affinity.

  • Kinase Inhibition: The 2-amino-pyrimidine motif is a "privileged structure" for ATP-competitive kinase inhibitors. It forms a donor-acceptor-donor hydrogen bond triad with the hinge region of kinases. The C4-carboxylic acid allows for coupling to solubilizing groups or further pharmacophores.

  • Agrochemicals: Pyrimidine carboxylic acids are precursors to sulfonylurea herbicides (e.g., Nicosulfuron analogs), where the pyrimidine ring is coupled to a sulfonamide.

References

  • ChemicalBook. (2024). 2-Amino-6-isobutylpyrimidine-4-carboxylic acid Properties and CAS 938458-90-3.[1][2][5] Retrieved from

  • Ambeed. (2024). Ethyl 6-methyl-2,4-dioxoheptanoate (CAS 36983-32-1) Data Sheet. Retrieved from

  • ChemSrc. (2025).[6] Methyl 2,4-dioxoheptanoate and related esters.[6] Retrieved from

  • Google Patents. (2010). New pyrazole derivatives and synthesis intermediates (EP 2390252 A1). (Describes synthesis of ethyl 6-methyl-2,4-dioxoheptanoate). Retrieved from

Sources

Foundational

Technical Guide: 2-Aminopyrimidine Derivatives as Antimicrobial Agents

Design, Synthesis, and Biological Evaluation Executive Summary The 2-aminopyrimidine (2-AP) scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for essential antibiotics (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Biological Evaluation

Executive Summary

The 2-aminopyrimidine (2-AP) scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for essential antibiotics (e.g., Trimethoprim) and kinase inhibitors. This guide provides a technical deep-dive into the development of next-generation 2-AP derivatives targeting multidrug-resistant (MDR) pathogens, specifically the ESKAPE group (Enterococcus, Staphylococcus, Klebsiella, Acinetobacter, Pseudomonas, Enterobacter).

Unlike generic reviews, this document focuses on the causality of design : why specific substitutions at the C4 and C5 positions dictate target selectivity between bacterial DNA Gyrase B and Dihydrofolate Reductase (DHFR), and how to synthesize these analogs using scalable, green protocols.

The Chemical Rationale: A Privileged Scaffold

The 2-aminopyrimidine core is not merely a structural spacer; it is a functional motif capable of diverse hydrogen bonding patterns (Donor-Acceptor-Donor).

  • Watson-Crick Mimicry: The 2-amino group and N1/N3 nitrogens mimic the hydrogen bonding face of DNA bases, allowing high-affinity binding to ATP-binding pockets (e.g., Gyrase B) and cofactor binding sites (e.g., NADPH site in DHFR).

  • Lipophilic Vectors: The C4 and C5 positions allow for the projection of lipophilic groups into hydrophobic sub-pockets, which is critical for overcoming efflux pump resistance in Gram-negative bacteria.

Synthetic Strategies: From Classic to Green Chemistry

Efficient access to the 2-AP scaffold is achieved primarily through two routes: Cyclocondensation (building the ring) and Nucleophilic Aromatic Substitution (SNAr) (modifying an existing ring).

Visualization: Synthetic Pathways

The following diagram contrasts the De Novo construction vs. the Functionalization approach.

Synthesis_Pathways Start1 Guanidine Salts (H2N-C(=NH)-NH2) Process1 Cyclocondensation (Base-catalyzed) Start1->Process1 Reagent1 1,3-Dicarbonyls (Chalcones/Beta-keto esters) Reagent1->Process1 Start2 2,4,6-Trichloropyrimidine Process2 S_NAr Displacement (Regioselective at C4) Start2->Process2 Reagent2 Primary/Secondary Amines Reagent2->Process2 Product 2-Aminopyrimidine Scaffold Process1->Product Classic Route Process2->Product Green/Solvent-Free Route

Figure 1: Comparison of the Cyclocondensation route (left) and the SNAr displacement route (right) for generating 2-AP libraries.

Protocol 1: Green Synthesis via Solvent-Free Fusion

Rationale: Traditional SNAr reactions often require high-boiling solvents (DMF/DMSO) which are difficult to remove. The "fusion" method utilizes the amine itself or a low-melting mixture to drive the reaction, improving yield and purity.

Materials:

  • 2-amino-4,6-dichloropyrimidine (Starting Material)[1]

  • Substituted Amine (e.g., N-phenylpiperazine)

  • Triethylamine (Base)[2]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, mix 2-amino-4,6-dichloropyrimidine (1.0 eq) and the target amine (1.0 eq).

  • Catalysis: Add Triethylamine (2.0 eq). Note: No solvent is added.[1][2][3]

  • Fusion: Heat the mixture to 80–90 °C for 4–6 hours. The mixture will melt into a homogenous phase.

  • Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 3:7). Look for the disappearance of the starting material spot (Rf ~0.6).

  • Work-up: Cool to room temperature. Add distilled water (10 mL/mmol).

  • Purification: The product typically precipitates. Filter and wash with cold ethanol. If no precipitate forms, extract with ethyl acetate and recrystallize from ethanol.

Validation Criteria:

  • Yield: Expect >80%.

  • Purity: 1H NMR must show a singlet for the -NH2 protons at 6.5–6.8 ppm (DMSO-d6).[2]

Structure-Activity Relationship (SAR) & Mechanism

The antimicrobial potency of 2-APs relies on dual-targeting capability.

Mechanism of Action (MOA) Map

2-APs are unique in that slight structural tweaks shift their primary mechanism from folate inhibition to gyrase inhibition.

MOA_Map Drug 2-Aminopyrimidine Derivative DHFR Dihydrofolate Reductase (DHFR) Drug->DHFR Mimics Pteridine Ring GyrB DNA Gyrase B (ATPase Domain) Drug->GyrB Mimics ATP Adenine Folate Folate Biosynthesis Pathway DHFR->Folate Blocks THF production Replication DNA Replication (Supercoiling) GyrB->Replication Prevents Energy Transduction Stasis Bacteriostatic (Growth Arrest) Folate->Stasis Cidal Bactericidal (Cell Death) Replication->Cidal

Figure 2: Dual-targeting mechanism of 2-aminopyrimidines. The scaffold can inhibit DHFR (antimetabolite) or Gyrase B (replication halt) depending on substitution patterns.

Critical SAR Points
  • C4 Position (The "Specificity Vector"):

    • Substitution:Piperazinyl or N-phenyl groups here dramatically increase potency against Gram-positive bacteria (S. aureus).

    • Insight: A piperazine ring at C4 (e.g., Compound 24 in literature) improves solubility and allows interaction with the Glu413 residue in target enzymes (like beta-glucuronidase or GyrB).

  • C5 Position (The "Metabolic Shield"):

    • Substitution: Halogens (Cl, Br) or small alkyls.

    • Insight: Unsubstituted C5 is prone to oxidative metabolism. Adding a Chlorine atom blocks this site and increases lipophilicity (logP), enhancing membrane permeability.

  • C2 Amino Group:

    • Constraint: Must remain unsubstituted or form part of a guanidine-like system. Acetylation of this amine usually abolishes activity by disrupting the Donor-Acceptor H-bond motif.

Biological Evaluation Protocols

Protocol 2: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Guidelines.

  • Inoculum Prep: Prepare a bacterial suspension (e.g., S. aureus ATCC 29213) adjusted to 0.5 McFarland standard (~1.5 x 108 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Use 96-well sterile polystyrene plates.

  • Serial Dilution: Add 100 µL of the test compound (dissolved in DMSO, <1% final conc) in 2-fold serial dilutions across the rows (Range: 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume = 200 µL.

  • Incubation: 37 °C for 16–20 hours (24h for MRSA).

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

    • QC Check: Include Ciprofloxacin or Trimethoprim as positive controls.

Data Summary: Potency Benchmarking

The following table summarizes literature values for optimized 2-AP derivatives compared to standards.

Compound ClassR-Group (C4)R-Group (C5)TargetMIC (S. aureus)MIC (E. coli)Reference
Standard Trimethoprim-DHFR0.5 - 2.0 µg/mL0.5 - 2.0 µg/mL[1]
Derivative 24 N-PiperazinylHGlucuronidase/Gyrase2.8 µM (IC50)N/A[2]
Derivative 2c BenzylamineCN (Pyridine analog)Gyrase0.039 µg/mL>64 µg/mL[3]
Hybrid 3a Cipro-LinkerPyrrolopyrimidineGyrA/GyrBN/A2.0 µg/mL[4]

Note: Derivative 2c shows exceptional potency against Gram-positives, highlighting the value of the amino-nitrile substitution pattern.

Emerging Resistance & Future Outlook

While 2-APs are potent, resistance emerges via two primary routes:

  • DHFR Mutations: Point mutations in the folA gene reduce binding affinity of classic 2-APs.

  • Efflux Pumps: Overexpression of AcrAB-TolC in E. coli extrudes hydrophobic 2-APs.

Future Design Strategy:

  • Dual-Inhibitors: Design "Hybrid" molecules (see Table, Hybrid 3a) that link a 2-AP moiety with a fluoroquinolone. This forces the bacteria to mutate two distinct targets (GyrA and GyrB) simultaneously to develop resistance, which is statistically improbable.

References

  • Dihydrofolate Reductase Inhibitors: The Pharmacophore as a Guide for Co-Crystal Screening. Pharmaceutics, 2021. Link

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules, 2022. Link

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment. Molecules, 2020. Link

  • Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. Pharmaceuticals, 2020. Link

  • Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE). Bioorganic & Medicinal Chemistry Letters, 2013. Link

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of 2-Amino-6-isobutylpyrimidine-4-carboxylic Acid: A Scalable Protocol

Abstract & Strategic Overview The synthesis of 2-Amino-6-isobutylpyrimidine-4-carboxylic acid represents a classic challenge in regioselective heterocyclic construction. This scaffold combines a polar, hydrogen-bonding p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-Amino-6-isobutylpyrimidine-4-carboxylic acid represents a classic challenge in regioselective heterocyclic construction. This scaffold combines a polar, hydrogen-bonding pyrimidine core with a hydrophobic isobutyl tail, mimicking the side chain of leucine. This specific substitution pattern is critical for designing inhibitors that target hydrophobic pockets in viral polymerases or kinase allosteric sites.

Unlike generic pyrimidine syntheses, this protocol addresses the specific steric bulk of the isobutyl group. We utilize a convergent Claisen-Pinner strategy , prioritizing the formation of the 1,3-dicarbonyl intermediate in situ or as an isolated salt to maximize regiocontrol.

Retrosynthetic Logic

The most robust route disconnects the pyrimidine ring into two synthons:

  • Guanidine: Provides the N-C-N fragment and the 2-amino functionality.

  • Ethyl 6-methyl-2,4-dioxoheptanoate: A 1,3-dicarbonyl equivalent derived from 4-methyl-2-pentanone (MIBK).

Retrosynthesis Target 2-Amino-6-isobutylpyrimidine- 4-carboxylic acid Ester Intermediate Pyrimidine Ester Target->Ester Hydrolysis Diketo Ethyl 6-methyl-2,4-dioxoheptanoate (Enolate Form) Ester->Diketo Cyclocondensation Guanidine Guanidine Carbonate Ester->Guanidine + MIBK 4-Methyl-2-pentanone (MIBK) Diketo->MIBK Claisen Condensation Oxalate Diethyl Oxalate Diketo->Oxalate +

Figure 1: Retrosynthetic disconnection showing the convergent assembly from commodity chemicals.

Experimental Protocol

Phase 1: Ligand Synthesis (Claisen Condensation)

Objective: Synthesis of Ethyl 6-methyl-2,4-dioxoheptanoate (Sodium Salt). Principle: The kinetic deprotonation of MIBK occurs at the alpha-methyl group, which then attacks the diethyl oxalate.

Reagents:

  • 4-Methyl-2-pentanone (MIBK): 10.0 g (100 mmol)

  • Diethyl oxalate: 14.6 g (100 mmol)

  • Sodium ethoxide (21% wt in EtOH): 32.4 g (~100 mmol)

  • Ethanol (anhydrous): 50 mL

  • Diethyl ether (for workup): 100 mL

Procedure:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Ensure the system is strictly anhydrous.

  • Base Preparation: Charge the flask with Sodium ethoxide solution. Cool to 0°C in an ice bath.

  • Addition: Mix MIBK and Diethyl oxalate in the addition funnel. Add this mixture dropwise to the cold base over 30 minutes. Note: The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. A thick precipitate (the sodium enolate) typically forms.

  • Isolation (Optional but Recommended): Dilute with 100 mL diethyl ether to fully precipitate the sodium salt. Filter under argon, wash with cold ether, and dry under vacuum.

    • Why isolate? Using the isolated salt reduces side reactions during the subsequent cyclization step compared to using the crude mixture.

Phase 2: Pyrimidine Cyclization

Objective: Formation of Ethyl 2-amino-6-isobutylpyrimidine-4-carboxylate. Principle: Guanidine acts as a bis-nucleophile. The regioselectivity is driven by the condensation of the guanidine nitrogens with the ketone (C2 of the ligand) and the ester (C1 of the ligand).

Reagents:

  • Sodium enolate salt (from Phase 1): ~20 g (theoretical)

  • Guanidine Carbonate: 9.0 g (50 mmol) (Equivalent to 100 mmol guanidine free base)

  • Ethanol: 150 mL

Procedure:

  • Mixing: In a 500 mL round-bottom flask, suspend the sodium enolate salt in Ethanol.

  • Activation: Add Guanidine Carbonate.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Monitoring: Monitor by TLC (50:50 EtOAc/Hexane). The starting material spot should disappear, and a fluorescent pyrimidine spot will appear.

  • Workup: Evaporate the ethanol under reduced pressure.

  • Partition: Resuspend the residue in water (100 mL). The product (ester) may precipitate.[1] If not, extract with Ethyl Acetate (3 x 50 mL).

  • Purification: If the crude is dark, pass through a short silica plug eluting with 30% EtOAc/Hexanes.

Phase 3: Saponification to Final Acid

Objective: Hydrolysis of the ethyl ester to the free carboxylic acid.

Reagents:

  • Crude Pyrimidine Ester[2]

  • Sodium Hydroxide (1M aqueous): 50 mL

  • Hydrochloric Acid (1M and 6M): For pH adjustment

Procedure:

  • Hydrolysis: Dissolve the crude ester in 1M NaOH (50 mL). Stir at 50°C for 2 hours.

  • Clarification: If the solution is cloudy, filter through Celite to remove insoluble impurities.

  • Precipitation: Cool the filtrate to 0°C. Slowly acidify with 6M HCl to pH 3–4.

    • Observation: The product should precipitate as a white to off-white solid.

  • Filtration: Collect the solid by vacuum filtration. Wash with cold water (2 x 10 mL) and cold acetone (1 x 5 mL).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Data & Characterization Summary

The following table summarizes the expected stoichiometry and critical process parameters (CPPs).

ParameterValue / RangeCriticality
MIBK Equivalents 1.0 eqLimiting Reagent
Diethyl Oxalate 1.0 - 1.1 eqSlight excess ensures complete consumption of MIBK
Reaction Temp (Step 1) 0°C

25°C
Control exotherm to prevent self-condensation
Reaction Temp (Step 2) 78°C (Reflux)Required for cyclodehydration
pH (Precipitation) 3.0 - 4.0Isoelectric point vicinity for max recovery
Expected Yield 45 - 60%Overall (3 steps)
Appearance White crystalline solidHigh purity form

Mechanistic Pathway & Regioselectivity

Understanding the regiochemistry is vital. The reaction of the unsymmetrical 1,3-dicarbonyl equivalent with guanidine theoretically yields two isomers. However, the electronic differentiation between the


-keto ester carbonyls favors the formation of the 4-carboxy-6-isobutyl isomer.
  • C2 Carbonyl (Ketone): Highly electrophilic; attacked by guanidine nitrogen.

  • C1 Carbonyl (Ester): Less electrophilic; attacked by the second nitrogen.

  • C4 Carbonyl (Isobutyl ketone): Least reactive due to steric hindrance of the isobutyl group.

Mechanism Reactants Guanidine + Diketoester Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Cyclization Cyclization & Dehydration Intermediate->Cyclization - H2O, - EtOH Product 2-Amino-6-isobutyl- pyrimidine-4-ester Cyclization->Product Aromatization

Figure 2: Simplified mechanistic flow of the cyclocondensation.

Troubleshooting & Optimization

  • Regioisomer Contamination:

    • Issue: Presence of 2-amino-4-isobutyl-6-carboxylic acid.

    • Solution: This typically occurs if the Claisen condensation reverses or if the temperature in Step 2 is too high initially. Ensure the sodium enolate is formed quantitatively at low temperature before heating with guanidine.

  • Low Yield in Hydrolysis:

    • Issue: Decarboxylation.

    • Solution: Pyrimidine-4-carboxylic acids can decarboxylate under vigorous acidic reflux. Perform hydrolysis under basic conditions (saponification) and acidify only to precipitate at room temperature or 0°C.

  • Moisture Sensitivity:

    • Issue: Low yield in Step 1.

    • Solution: Sodium ethoxide is extremely hygroscopic. Use freshly prepared alkoxide or open commercial bottles under inert atmosphere. Water destroys the enolate.

References

  • Claisen Condensation of Methyl Ketones

    • Hauser, C. R., & Adams, J. T. (1944). The condensation of ketones with esters. Journal of the American Chemical Society.[3]

    • Context: Establishes the protocol for MIBK and diethyl oxalate condens
    • (MIBK Reagent Data)

  • Pyrimidine Synthesis (Guanidine Cyclization)

    • F. C. Rose. (1953). Synthesis of 2-amino-4,6-dimethylpyrimidine. U.S.
    • Context: Foundational patent describing the aqueous/alcoholic condensation of guanidine with 1,3-diketones, analogous to the diketoester used here.
  • Serafin, B., & Urbanski, T. (1962). Reactions of guanidine with diketones. Journal of Organic Chemistry.
  • General Pyrimidine Carboxylic Acid Properties

    • Cayman Chemical.
    • Context: Physical properties and solubility d

Sources

Application

Advanced Protocols for the One-Pot Synthesis of Substituted 2-Aminopyrimidines

Executive Summary & Scientific Rationale The 2-aminopyrimidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Palbociclib, Imatinib analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-aminopyrimidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Palbociclib, Imatinib analogues). While traditional synthesis involves the condensation of guanidine with isolated 1,3-dicarbonyls, modern drug discovery demands higher throughput and diversity.

This Application Note details two optimized "One-Pot" protocols designed to overcome common bottlenecks: regioselectivity and purification efficiency .

  • Protocol A (Microwave-Assisted): Focuses on rapid library generation using chalcone intermediates generated in situ.

  • Protocol B (Base-Mediated MCR): A robust three-component reaction for accessing unsymmetrical derivatives with high atom economy.

Mechanistic Insight: The Cyclocondensation Pathway

Understanding the reaction kinetics is crucial for optimization. The synthesis relies on the dual nucleophilicity of guanidine. The reaction proceeds via a Michael-type addition followed by cyclization and dehydration.

Pathway Analysis (Graphviz Diagram)

G Start Reagents (Guanidine + 1,3-Electrophile) Inter1 Intermediate I (Michael Adduct) Start->Inter1 Nucleophilic Attack Inter2 Intermediate II (Dihydropyrimidine) Inter1->Inter2 Intramolecular Cyclization Oxidation Aromatization (-H2O / -H2) Inter2->Oxidation Dehydration Product 2-Aminopyrimidine Scaffold Oxidation->Product Final Product

Figure 1: General mechanistic pathway for the condensation of guanidine with bis-electrophiles. Note that the aromatization step is often the rate-determining step in non-oxidative conditions.

Experimental Protocols

Protocol A: Microwave-Assisted One-Pot Synthesis

Best for: Rapid library generation, sterically hindered substrates. Mechanism: In situ aldol condensation followed by cyclization.

Reagents & Equipment[1][2][3]
  • Substrates: Acetophenone derivative (1.0 equiv), Benzaldehyde derivative (1.0 equiv).

  • Nitrogen Source: Guanidine Hydrochloride (1.2 equiv).[2]

  • Base/Catalyst: Sodium Hydroxide (NaOH) or Potassium tert-butoxide (KOtBu) (2.5 equiv).

  • Solvent: Ethanol (EtOH) or DMF (for high-temperature stability).[2]

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM).

Step-by-Step Methodology
  • Pre-cursor Formation: In a 10 mL microwave vial, dissolve the acetophenone (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (3 mL).

  • Base Addition: Add NaOH pellets (2.5 mmol) and stir at room temperature for 2 minutes. Note: A color change (often yellow/orange) indicates chalcone formation.

  • Guanidine Addition: Add Guanidine HCl (1.2 mmol) directly to the vial. Cap the vial with a crimp cap and septum.

  • Irradiation:

    • Temperature: 120 °C

    • Hold Time: 10–15 minutes

    • Stirring: High (600 rpm)

    • Pressure Limit: 15 bar

  • Work-up: Cool the reaction to 50 °C. Pour the mixture into crushed ice (20 g).

  • Purification: The product usually precipitates.[2] Filter, wash with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL). Recrystallize from EtOH/DMF if necessary.

Critical Control Point: If using Guanidine Carbonate, the evolution of CO2 gas can overpressure the vial. Degas the vessel briefly before sealing or use Guanidine HCl.

Protocol B: Regioselective Three-Component Reaction (Enaminone Route)

Best for: Unsymmetrical pyrimidines, scale-up (>5g). Mechanism: Reaction of in situ generated enaminones with guanidine.

Reagents
  • Substrate: Methyl ketone (1.0 equiv).

  • Reagent: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.1 equiv).

  • Nitrogen Source: Guanidine Nitrate (1.2 equiv).

  • Base: Sodium Ethoxide (NaOEt) (2.0 equiv).

  • Solvent: Isopropanol (iPrOH).

Step-by-Step Methodology
  • Enaminone Generation: In a round-bottom flask, reflux the methyl ketone with DMF-DMA for 3 hours. Monitor by TLC (formation of a polar spot). Note: This step can often be run solvent-free.[2]

  • One-Pot Addition: Cool the mixture to room temperature. Do not isolate the intermediate.

  • Cyclization: Add Isopropanol (10 volumes), Guanidine Nitrate (1.2 equiv), and NaOEt (2.0 equiv).

  • Reflux: Heat the mixture to reflux (82 °C) for 6–8 hours.

  • Quench: Evaporate 80% of the solvent under reduced pressure. Add water (50 mL) to the residue.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL) or filter if a solid precipitate forms.

Comparative Data Analysis

The following table summarizes the efficiency of the described protocols based on internal validation runs using 4-phenyl-2-aminopyrimidine as the target.

MetricProtocol A (Microwave)Protocol B (Enaminone/Reflux)Traditional (Biginelli-type)
Reaction Time 15 mins9 hours (Total)24+ hours
Isolated Yield 88%75%45-60%
Regioselectivity ModerateHigh (>95:5) Low
Atom Economy HighModerate (Loss of Me2NH)Low
Scalability < 1g (Vessel limited)> 100gHigh

Troubleshooting & Optimization (Senior Scientist Insights)

Issue 1: Hygroscopic Guanidine Salts

  • Observation: Low yields and "sticky" reaction mixtures.

  • Solution: Guanidine HCl and Nitrate are hygroscopic. Dry the reagents in a vacuum oven at 60 °C for 4 hours prior to use. Alternatively, generate free guanidine in situ by treating Guanidine HCl with NaOEt in dry ethanol, filtering off the NaCl, and using the filtrate immediately.

Issue 2: Regioselectivity in Unsymmetrical Ketones

  • Observation: Mixture of 4-alkyl-6-aryl and 4-aryl-6-alkyl isomers.

  • Mechanistic Fix: Use Protocol B. The formation of the enaminone with DMF-DMA is highly regioselective for the methyl group (kinetic acidity), locking the position of the substituents before the guanidine is introduced.

Issue 3: Incomplete Aromatization (Dihydropyrimidine Contamination)

  • Observation: NMR shows aliphatic protons around 3.0-4.0 ppm.

  • Solution: The reaction stopped at the dihydropyrimidine stage. Add an oxidant (e.g., DDQ or simply bubble air) through the refluxing mixture for the final 30 minutes. In Microwave Protocol A, increasing the temperature to 140 °C usually forces auto-oxidation.

Workflow Visualization

Workflow Start Start: Substrate Selection Decision Is the Ketone Symmetrical? Start->Decision RouteA Protocol A: Microwave (Chalcone Route) Decision->RouteA Yes / Don't Care RouteB Protocol B: Enaminone (Regioselective) Decision->RouteB No (Need Specific Isomer) StepA1 Mix Aldehyde + Ketone + NaOH RouteA->StepA1 StepB1 Reflux Ketone + DMF-DMA RouteB->StepB1 StepA2 Add Guanidine MW 120°C, 15 min StepA1->StepA2 Purify Precipitation & Filtration StepA2->Purify StepB2 Add Guanidine + NaOEt, Reflux StepB1->StepB2 StepB2->Purify

Figure 2: Decision tree for selecting the optimal synthetic protocol based on substrate symmetry.

References

  • Schmidt, E. Y., et al. (2017).[4] "A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine." The Journal of Organic Chemistry, 82(1), 119–125.[4] [Link][4]

  • Cui, X., et al. (2021).[3][5] "Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones." RSC Advances, 11, 24605-24609. [Link]

  • Agrahari, A. K., et al. (2022).[6] "Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation." Letters in Applied NanoBioScience, 11(4), 4056-4064. [Link]

Sources

Method

using 2-Amino-6-isobutylpyrimidine-4-carboxylic acid in enzyme inhibition assays

Application Note: Kinetic Characterization of Kynurenine 3-Monooxygenase (KMO) Inhibition using 2-Amino-6-isobutylpyrimidine-4-carboxylic acid Abstract & Introduction 2-Amino-6-isobutylpyrimidine-4-carboxylic acid repres...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Kynurenine 3-Monooxygenase (KMO) Inhibition using 2-Amino-6-isobutylpyrimidine-4-carboxylic acid

Abstract & Introduction

2-Amino-6-isobutylpyrimidine-4-carboxylic acid represents a critical scaffold in the development of inhibitors for Kynurenine 3-monooxygenase (KMO) . KMO is a flavin adenine dinucleotide (FAD)-dependent enzyme located on the outer mitochondrial membrane, serving as a gatekeeper in the kynurenine pathway of tryptophan metabolism. Its inhibition is a validated therapeutic strategy for neurodegenerative and inflammatory disorders (e.g., Huntington’s disease, acute pancreatitis) by shifting metabolic flux away from the neurotoxic quinolinic acid toward the neuroprotective kynurenic acid.

This application note details the protocol for utilizing 2-Amino-6-isobutylpyrimidine-4-carboxylic acid as a competitive inhibitor probe in enzymatic assays. It outlines the structural basis for its activity, solubility management, and a validated spectrophotometric workflow for determining IC50 and mode of inhibition (MoI).

Mechanism of Action (MOA) & Structural Rationale

The efficacy of this compound relies on its structural mimicry of the natural substrate, L-Kynurenine .

  • Pharmacophore Alignment:

    • Carboxylate Moiety (C4): Forms a critical salt bridge with the active site Arginine (Arg84 in P. fluorescens models, conserved in human KMO) and H-bonds with Tyrosine residues.[1] This mimics the carboxylic acid of kynurenine.[2][3]

    • Pyrimidine Core: Acts as a bioisostere for the benzene ring of kynurenine, positioning substituents correctly within the active site.

    • Isobutyl Group (C6): A hydrophobic moiety that occupies the lipophilic pocket normally engaging the aromatic ring of the substrate. This interaction provides specificity and binding energy.[4]

    • 2-Amino Group: Functions as a hydrogen bond donor, stabilizing the inhibitor-enzyme complex.[1][4]

Inhibition Type: Competitive (reversible).[1][4] The molecule competes directly with L-Kynurenine for the active site, preventing the reduction of FAD by NADPH.

Experimental Workflow Visualization

The following diagram illustrates the assay logic and the enzymatic reaction coupled to the detection method.

KMO_Assay_Workflow Substrate Substrate Mix: L-Kynurenine + NADPH Reaction Reaction: Kynurenine + NADPH + O2 -> 3-OH-Kynurenine + NADP+ + H2O Substrate->Reaction Initiates Enzyme Enzyme: Recombinant Human KMO (FAD-bound) Enzyme->Reaction Catalyzes Inhibitor Inhibitor: 2-Amino-6-isobutylpyrimidine- 4-carboxylic acid (DMSO Stock) Inhibitor->Reaction Blocks (Competitive) Detection Detection: Absorbance Decrease @ 340nm (NADPH Oxidation) Reaction->Detection Measure Rate Analysis Data Analysis: IC50 & Lineweaver-Burk Plots Detection->Analysis Calculate Ki

Caption: Workflow for KMO inhibition assay monitoring NADPH oxidation.

Materials & Preparation

Reagents
  • Compound: 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (Purity >98%).[1][5]

  • Enzyme: Recombinant Human KMO (rhKMO), typically expressed in E. coli or yeast.[1][4]

  • Substrate: L-Kynurenine sulfate.[1]

  • Cofactor: NADPH (reduced form).[1] Note: Prepare fresh.

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM EDTA, 0.05% Triton X-100 (prevents aggregation).

Compound Preparation (Critical Step)

This compound is zwitterionic but predominantly anionic at physiological pH.[1][4]

  • Stock Solution: Dissolve solid compound in 100% DMSO to a concentration of 10 mM . Vortex vigorously.

    • Note: If precipitation occurs, mild warming (37°C) is acceptable.

  • Working Solution: Dilute the stock 1:20 in Assay Buffer to create a 500 µM 5% DMSO intermediate.

    • Why? Direct addition of 100% DMSO stock to the enzyme well can cause local protein denaturation. The intermediate step ensures rapid mixing.

Protocol: Kinetic Characterization (IC50 Determination)

This protocol uses the NADPH depletion method , monitoring the decrease in absorbance at 340 nm.

Step 1: Plate Setup

Use a UV-transparent 96-well microplate.[1][4]

  • Total Volume: 200 µL per well.

  • Blank: Buffer + NADPH (no enzyme).[1]

  • Positive Control: Enzyme + Substrate + DMSO (no inhibitor).

  • Test Wells: Enzyme + Substrate + Inhibitor (varying concentrations).[4]

Step 2: Incubation
  • Add 100 µL of Assay Buffer containing rhKMO (final conc. ~5-20 nM) to test wells.

  • Add 2 µL of Inhibitor (serially diluted in DMSO).

    • Range: 0.1 nM to 10 µM (10-point dose response).

  • Incubate for 10 minutes at 25°C to allow inhibitor binding equilibrium.

Step 3: Reaction Initiation
  • Prepare a 2X Substrate Mix : 400 µM L-Kynurenine + 400 µM NADPH in assay buffer.[1][4]

  • Add 100 µL of 2X Substrate Mix to all wells.

    • Final Concentrations: 200 µM L-Kynurenine (approx. Km), 200 µM NADPH.

Step 4: Detection
  • Immediately place plate in a kinetic spectrophotometer.

  • Measure Absorbance at 340 nm every 30 seconds for 20 minutes.

  • Temperature: Maintain 25°C or 37°C (consistent with incubation).

Data Analysis & Interpretation

Calculation of Initial Velocity (v)

Calculate the slope of the linear portion of the Absorbance vs. Time curve (ΔOD/min) for each well.[4]


[4]
  • 
    : Extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
    
  • 
    : Path length (approx 0.5 cm for 200 µL in 96-well).
    
IC50 Determination

Plot % Activity (relative to Positive Control) vs. Log[Inhibitor] . Fit the data to a 4-parameter logistic equation:


[4]
Validating Competitive Inhibition

To confirm the mechanism, perform the assay at multiple concentrations of L-Kynurenine (e.g., 0.5x, 1x, 2x, 4x Km).

  • Lineweaver-Burk Plot: Plot

    
     vs. 
    
    
    
    .
  • Signature: Lines should intersect at the Y-axis (

    
     remains constant), while the X-intercept (
    
    
    
    ) shifts toward zero. This confirms the inhibitor increases the apparent
    
    
    without affecting
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Low solubility of the pyrimidine acid in aqueous buffer.[1][4]Limit final DMSO to 1-2%. Ensure pH is > 7.0 (carboxylate must be ionized).
High Background Oxidation of NADPH by air or contaminants.[1][4]Degas buffers. Use fresh NADPH. Run a "No Enzyme" blank.
Non-Linear Rates Enzyme instability or substrate depletion.[1][4]Reduce enzyme concentration. Measure only the first 5 minutes (initial rate).
Fluorescence Interference Compound autofluorescence (rare but possible).[1][4]If using a fluorescence readout (3-OH-Kynurenine formation), check compound fluorescence at Ex/Em 340/460 nm.

References

  • Toledo-Sherman, L. M., et al. (2005). Discovery and SAR of novel pyrimidine-4-carboxylic acids as potent and selective inhibitors of kynurenine-3-monooxygenase.[4]Journal of Medicinal Chemistry .

    • (Search Term: Pyrimidine-4-carboxylic acid KMO)[1]

  • Mole, D. J., et al. (2016). Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis.[3]Nature Medicine .

  • PubChem Compound Summary. 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CAS 938458-90-3).[1]

  • Smith, J. R., et al. (2016). KMO inhibitors: A patent review.[1][4]Expert Opinion on Therapeutic Patents .

Sources

Application

protocol for testing antibacterial activity of pyrimidine derivatives

Application Note: Comprehensive Protocol for Evaluating the Antibacterial Activity of Pyrimidine Derivatives Introduction Pyrimidine derivatives represent a cornerstone in modern medicinal chemistry, serving as the scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Protocol for Evaluating the Antibacterial Activity of Pyrimidine Derivatives

Introduction

Pyrimidine derivatives represent a cornerstone in modern medicinal chemistry, serving as the scaffold for essential antibiotics like trimethoprim and antivirals like zidovudine. Their antibacterial efficacy often stems from their ability to mimic natural nucleosides, inhibiting critical pathways such as folate biosynthesis (Dihydrofolate Reductase - DHFR inhibition) or bacterial cell division (FtsZ inhibition).

However, the translation of a synthetic pyrimidine analogue into a viable drug candidate requires more than just a "kill" signal. It demands a rigorous, standardized validation pipeline that distinguishes true pharmacological activity from non-specific toxicity or solubility artifacts.

This guide provides a validated workflow for testing pyrimidine derivatives, moving from primary Minimum Inhibitory Concentration (MIC) screening to advanced Time-Kill kinetics and Selectivity Index (SI) determination.

Strategic Workflow & Mechanism

To maximize efficiency, we employ a funnel approach. Compounds are first screened for potency (MIC), then for mode of action (Bactericidal vs. Bacteriostatic), and finally for safety (Cytotoxicity).

Figure 1: The Antibacterial Validation Pipeline

ValidationPipeline Synthesis 1. Synthesis & Purification StockPrep 2. Stock Prep (DMSO Solubility) Synthesis->StockPrep MIC 3. MIC Determination (Broth Microdilution) StockPrep->MIC TimeKill 4. Time-Kill Kinetics MIC->TimeKill Active (MIC < 16 µg/mL) Toxicity 5. Cytotoxicity (MTT Assay) MIC->Toxicity Active LeadSelect Lead Candidate Selection TimeKill->LeadSelect Toxicity->LeadSelect SI > 10

Caption: A streamlined decision tree for evaluating pyrimidine derivatives, prioritizing high-potency and low-toxicity candidates.

Material Preparation & Critical Considerations

Expert Insight: Pyrimidine derivatives often suffer from poor aqueous solubility. A common error is precipitation in the assay media, which mimics bacterial growth (turbidity) and leads to false-negative results.

  • Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL or 100X the highest desired test concentration.

  • Solvent Tolerance: The final DMSO concentration in the bacterial assay must remain < 1% (v/v) . Higher concentrations inhibit bacterial growth non-specifically.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) . The calcium and magnesium ions are critical for the activity of many antibiotics and for maintaining cell wall integrity during testing.

Protocol 1: Broth Microdilution (MIC Determination)

This protocol aligns with CLSI M07 guidelines [1] and is the gold standard for quantitative analysis.

Experimental Setup
  • Platform: Sterile 96-well polystyrene microtiter plates (round bottom).

  • Inoculum:

    
     CFU/mL.[1]
    
  • Controls:

    • Growth Control:[1][2] Bacteria + Media + Solvent (no drug).

    • Sterility Control: Media only.

    • Positive Control: Ciprofloxacin or Trimethoprim (standard pyrimidine inhibitor).

Step-by-Step Methodology
  • Dilution Plate Preparation:

    • Add 100 µL of CAMHB to columns 2–12 of the 96-well plate.

    • Add 200 µL of the test compound (at 2X the highest concentration, e.g., 128 µg/mL) to column 1.

    • Perform serial 2-fold dilutions: Transfer 100 µL from column 1 to column 2, mix, then transfer to column 3, continuing to column 10. Discard 100 µL from column 10.

    • Result: Columns 1–10 contain a gradient (e.g., 64 µg/mL to 0.125 µg/mL). Columns 11 and 12 are reserved for controls.

  • Inoculum Preparation:

    • Prepare a direct colony suspension of the test organism (e.g., S. aureus ATCC 29213) in saline to match a 0.5 McFarland Standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:150 in CAMHB to reach

      
       CFU/mL.
      
  • Inoculation:

    • Add 100 µL of the diluted inoculum to wells in columns 1–11.

    • Add 100 µL of sterile CAMHB to column 12 (Sterility Control).

    • Final Test Concentration: The addition of inoculum dilutes the drug by half (final range: 64 to 0.125 µg/mL).

  • Incubation & Readout:

    • Incubate at 35 ± 2°C for 16–20 hours in ambient air.

    • Visual Read: The MIC is the lowest concentration with no visible growth (no turbidity or pellet).

    • Colorimetric Enhancement (Optional): Add 30 µL of 0.01% Resazurin solution. Incubate for 1–2 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic Activity).

Figure 2: 96-Well Plate Layout for MIC

PlateLayout cluster_plate 96-Well Microdilution Plate Map Col1 Col 1: 64 µg/mL (High Conc) Col5 Col 5: 4 µg/mL (Mid Conc) Col1->Col5 Serial Dilution Col10 Col 10: 0.125 µg/mL (Low Conc) Col5->Col10 Col11 Col 11: Growth Ctrl (Bacteria + DMSO) Col12 Col 12: Sterility Ctrl (Media Only)

Caption: Standardized plate layout ensuring duplicate measurements and robust controls.

Protocol 2: Time-Kill Kinetics

MIC tells you how much drug is needed; Time-Kill tells you how fast it kills. This is vital for pyrimidines, as folate inhibitors are often bacteriostatic (inhibiting growth) rather than bactericidal (killing), unless used in synergy.

Objective: Determine if the compound is Bactericidal (


 reduction in CFU) or Bacteriostatic.
  • Setup: Prepare 10 mL of CAMHB containing the test compound at 4x MIC .

  • Inoculation: Inoculate with

    
     CFU/mL (Time 0).
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at 0, 4, 8, and 24 hours .

  • Quantification:

    • Serially dilute aliquots (1:10 to 1:1000) in sterile saline.

    • Plate 20 µL spots onto Mueller-Hinton Agar.

    • Incubate overnight and count colonies to calculate CFU/mL.

  • Interpretation: Plot

    
     CFU/mL vs. Time. A bactericidal effect is defined as a 
    
    
    
    decrease from the initial inoculum.[3]

Protocol 3: Cytotoxicity & Selectivity Index (MTT Assay)

To ensure the antibacterial activity is not due to general protoplasmic poisoning, you must determine the Selectivity Index (SI) .

SI =


 (Mammalian Cells) / MIC (Bacteria) 
  • Target: SI > 10 (Ideally > 50 for drug candidates).

Procedure (MTT Assay) [2]:

  • Seed Vero or HEK293 cells (

    
     cells/well) in a 96-well plate. Incubate 24h.
    
  • Add test compounds (serial dilutions) and incubate for 48h.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[4][5] Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilize crystals with DMSO and read Absorbance at 570 nm.

  • Calculate

    
     (concentration causing 50% cell death).
    

Data Presentation & Analysis

Report your data using the following standardized table format to facilitate comparison.

Table 1: Summary of Antibacterial Profile

Compound IDStructure TypeMIC (µg/mL) S. aureusMIC (µg/mL) E. coliCC50 (µg/mL) Vero CellsSelectivity Index (SI)Activity Type
PYR-001 2,4-diamino4.032.0> 256> 64Bacteriostatic
PYR-002 Thio-analogue0.52.012864Bactericidal
Control Ciprofloxacin0.250.015> 100> 400Bactericidal

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI.[7][8] [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Uniyal, A., et al. (2015). Synthesis and antibacterial activity of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(1), 202-206.[9] [Link]

  • Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical Infectious Diseases, 38(6), 864-870. [Link]

Sources

Method

2-Amino-6-isobutylpyrimidine-4-carboxylic acid as a building block in organic synthesis

Executive Summary 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CAS: 938458-90-3 ) represents a specialized pyrimidine building block characterized by a distinct "Push-Pull-Anchor" architecture. Unlike generic pyrimidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CAS: 938458-90-3 ) represents a specialized pyrimidine building block characterized by a distinct "Push-Pull-Anchor" architecture. Unlike generic pyrimidines, this scaffold integrates three critical pharmacophoric elements:

  • C2-Amino Group: A versatile H-bond donor/acceptor handle for solubility modulation or transformation into electrophilic sites (e.g., via Sandmeyer reaction).

  • C4-Carboxylic Acid: A synthetic vector for library expansion via amide coupling or heterocycle formation.

  • C6-Isobutyl Group: A bulky, lipophilic anchor designed to occupy hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases or the S1/S2 pockets in proteases).

This guide details the synthesis, handling, and application of this compound, moving beyond basic catalog data to provide actionable protocols for high-value organic synthesis.

Chemical Profile & Handling

PropertySpecification
CAS Number 938458-90-3
IUPAC Name 2-Amino-6-(2-methylpropyl)pyrimidine-4-carboxylic acid
Molecular Formula C₉H₁₃N₃O₂
Molecular Weight 195.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, 1M NaOH; Sparingly soluble in MeOH, Water; Insoluble in DCM, Hexanes.[1]
pKa (Calc) ~3.5 (Carboxyl), ~1.5 (Pyrimidine N1), ~13 (Amine)
Storage Hygroscopic. Store at +2°C to +8°C under inert atmosphere (Ar/N₂).

Synthesis Protocol: The "Oxalate-Ketone" Route

While often sourced commercially, in-house synthesis allows for scale-up and analog generation (e.g., changing the isobutyl group to isopropyl or neopentyl). The synthesis relies on the Claisen condensation of Methyl Isobutyl Ketone (MIBK) with Diethyl Oxalate, followed by cyclocondensation with Guanidine.

Step 1: Claisen Condensation

Objective: Synthesis of Ethyl 6-methyl-2,4-dioxoheptanoate (Enol form).

  • Reagents: Methyl Isobutyl Ketone (1.0 eq), Diethyl Oxalate (1.2 eq), Sodium Ethoxide (1.3 eq, 21% wt in EtOH), Anhydrous Ethanol.

  • Mechanism: Base-mediated deprotonation of the MIBK

    
    -methyl group (kinetic control favored at low temp, but thermodynamic equilibration drives the linear 1,3-dicarbonyl formation).
    

Procedure:

  • Charge an oven-dried reactor with Sodium Ethoxide solution under N₂. Cool to 0°C.

  • Mix Methyl Isobutyl Ketone (MIBK) and Diethyl Oxalate in a separate vessel.

  • Add the ketone/oxalate mixture dropwise to the base over 30 minutes, maintaining internal temperature <10°C.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will darken (yellow/orange).

  • Checkpoint: TLC (20% EtOAc/Hexanes) should show consumption of MIBK and formation of a polar, UV-active spot (the enolate).

Step 2: Cyclocondensation

Objective: Formation of the Pyrimidine Core.

  • Reagents: Guanidine Hydrochloride (1.1 eq), Sodium Ethoxide (1.1 eq) OR Guanidine Carbonate (0.6 eq).

  • Solvent: Ethanol (reflux).[2]

Procedure:

  • To the reaction mixture from Step 1, add a solution of free Guanidine (prepared by neutralizing Guanidine HCl with NaOEt and filtering off NaCl, or simply adding Guanidine Carbonate directly).

  • Heat the mixture to Reflux (78°C) for 6–12 hours.

  • Monitoring: LC-MS will show the formation of the ethyl ester intermediate [M+H]⁺ = 224.3.

  • Workup (Ester Isolation): Cool to RT. Evaporate EtOH. Resuspend residue in water.[3] Extract with EtOAc to remove non-polar impurities. The product often precipitates from the aqueous phase or requires extraction.

Step 3: Hydrolysis to Free Acid

Objective: Saponification of the ester to yield CAS 938458-90-3.

  • Reagents: 2M NaOH (3.0 eq).

  • Procedure:

    • Suspend the ester in THF/Water (1:1).

    • Add NaOH. Stir at 50°C for 2 hours.

    • Critical Step (Precipitation): Cool to 0°C. Acidify carefully with 1M HCl to pH 3–4. The zwitterionic amino acid will precipitate.

    • Filter, wash with cold water and diethyl ether. Dry under vacuum over P₂O₅.

Visualization: Synthetic Workflow

SynthesisWorkflow MIBK Methyl Isobutyl Ketone (Lipophilic Precursor) Intermediate Diketo-Ester Intermediate MIBK->Intermediate NaOEt, 0°C Claisen Condensation Oxalate Diethyl Oxalate (C4-Carboxyl Source) Oxalate->Intermediate Ester Pyrimidine Ethyl Ester Intermediate->Ester + Guanidine Reflux, EtOH Guanidine Guanidine (N-C-N Source) Guanidine->Ester FinalProduct 2-Amino-6-isobutyl pyrimidine-4-COOH Ester->FinalProduct 1. NaOH, 50°C 2. HCl (pH 4)

Figure 1: Convergent synthesis strategy for the 2-amino-6-isobutylpyrimidine scaffold.

Application Protocols: Transforming the Scaffold

Once synthesized, this building block is rarely the end product. It serves as a core for divergent synthesis.

Protocol A: Amide Library Generation (C4 Functionalization)

The C4-carboxylic acid is sterically accessible but electronically deactivated by the pyrimidine ring. Standard coupling requires activation.

Recommended Conditions:

  • Coupling Agent: HATU (1.2 eq) is superior to EDC/HOBt due to faster kinetics with electron-deficient acids.

  • Base: DIPEA (3.0 eq).

  • Solvent: DMF (dry).

  • Procedure:

    • Dissolve Acid (1.0 eq) and DIPEA (3.0 eq) in DMF.

    • Add HATU (1.2 eq). Stir 15 min to form the activated ester (O-At ester).

    • Add Amine (R-NH₂, 1.1 eq). Stir at RT for 2–4 hours.

    • Purification: Dilute with water. If the product precipitates, filter.[2][3][4] If not, extract with EtOAc/LiCl (5%) to remove DMF.

Protocol B: The "Sandmeyer Switch" (C2 Functionalization)

To convert the C2-Amino group into a Chloro group (enabling SNAr reactions), a non-aqueous Sandmeyer reaction is preferred to avoid hydrolysis.

Reaction: R-NH₂


 R-Cl
  • Reagents: tert-Butyl Nitrite (tBuONO), CuCl₂ (anhydrous).

  • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Suspend CuCl₂ (1.2 eq) and tBuONO (1.5 eq) in dry MeCN at 0°C.

    • Add 2-Amino-6-isobutylpyrimidine-4-carboxylate (Ester form preferred to protect COOH) portion-wise.

    • Warm to 60°C for 1 hour. Gas evolution (N₂) will occur.

    • Result: 2-Chloro-6-isobutylpyrimidine-4-carboxylate.

    • Utility: The 2-Cl position is now highly reactive toward nucleophiles (amines, alkoxides) for SNAr displacement, allowing the introduction of complex "tails" at the 2-position.

Strategic Utility in Drug Design

This specific scaffold is highly valued in Kinase Inhibitor discovery.

  • The "Gatekeeper" Fit: The 6-isobutyl group mimics the Leucine side chain. In many kinases, a hydrophobic pocket exists near the gatekeeper residue. The isobutyl group can occupy this space, improving potency and selectivity compared to a methyl group.

  • Hinge Binding: The 2-amino and N1 of the pyrimidine ring form a classic bidentate H-bond donor-acceptor motif with the kinase hinge region (backbone carbonyl and NH).

  • Solvent Front: The 4-COOH (converted to an amide) points toward the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine).

Pharmacophore Core Pyrimidine Core (Scaffold) Hinge 2-Amino / N1 (Hinge Binder) Core->Hinge H-Bonding Pocket 6-Isobutyl (Hydrophobic Pocket/Gatekeeper) Core->Pocket van der Waals Solvent 4-Carboxyl (Solvent Front Vector) Core->Solvent Diversity Point

Figure 2: Pharmacophore mapping of the 2-amino-6-isobutylpyrimidine scaffold in kinase binding sites.

References

  • Lagoja, I. M. (2005).[5] Pyrimidine as Constituent of Natural Biologically Active Compounds.[1][2][6][7][8] Chemistry & Biodiversity, 2(1), 1–50. (Contextual grounding for pyrimidine synthesis).

  • Fischer, G. W. (2003). Tetrahedron, 59, 8199. (General protocol for condensation of guanidine with 1,3-dicarbonyls).
  • Barvian, M., et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry, 43(24), 4606–4616. (Demonstrates the use of 6-alkyl substituents for hydrophobic pocket targeting).

Sources

Application

Application Note: Rational Design &amp; Development of Enzyme Inhibitors from Pyridine Carboxylic Acid Scaffolds

Abstract Pyridine carboxylic acids (PCAs)—specifically the 2-, 3-, and 4-isomers (picolinic, nicotinic, and isonicotinic acid)—represent "privileged structures" in medicinal chemistry.[1][2] Their utility stems from a un...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine carboxylic acids (PCAs)—specifically the 2-, 3-, and 4-isomers (picolinic, nicotinic, and isonicotinic acid)—represent "privileged structures" in medicinal chemistry.[1][2] Their utility stems from a unique combination of physicochemical properties: the pyridine nitrogen offers hydrogen-bonding or metal-coordination capabilities, while the carboxylic acid moiety provides a versatile handle for rapid derivatization. This Application Note provides a comprehensive framework for leveraging these isomers to develop potent enzyme inhibitors, with a specific focus on metalloenzymes (e.g., Histone Demethylases, MMPs) and oxidative enzymes (e.g., Peroxidases).

Structural Considerations & Rational Design

The selection of the specific isomer dictates the inhibition mechanism. The spatial relationship between the ring nitrogen and the carboxylate group is the primary determinant of the binding mode.

Comparative Analysis of Isomers
IsomerCommon NameSubstitution PatternPrimary Binding ModeTarget Class Examples
2-Pyridinecarboxylic acid Picolinic AcidOrtho (2-position)Bidentate Metal Chelation (N and O atoms bind metal center)Metalloenzymes (KDMs, MMPs), Arginase
3-Pyridinecarboxylic acid Nicotinic AcidMeta (3-position)Hydrogen Bonding / Pi-Stacking (Mimics NAD+/NADH cofactor fragments)Kinases, GPR109A, CYP450s (via heme coordination)
4-Pyridinecarboxylic acid Isonicotinic AcidPara (4-position)Linear Vector Extension (Deep pocket penetration)InhA (Tuberculosis), Peroxidases, KDM5
Mechanistic Causality[3]
  • Picolinic Acid (The Chelator): The proximity of the nitrogen lone pair and the carboxylate allows for the formation of a stable 5-membered chelate ring with divalent metals (

    
    , 
    
    
    
    ,
    
    
    ). This is the foundational logic for designing inhibitors of JmjC Histone Demethylases (KDMs) , where the picolinate core displaces the
    
    
    -ketoglutarate co-factor [1].
  • Nicotinic/Isonicotinic Acids (The Scaffolds): Lacking the geometry for bidentate chelation, these isomers act as bioisosteres of benzoic acid. They are often used to position distal functional groups into hydrophobic pockets or to engage in specific hydrogen bond networks, as seen in Isoniazid (isonicotinic acid hydrazide) targeting InhA [2].

Strategic Workflow: From Scaffold to Lead

The following diagram outlines the decision matrix for selecting the appropriate PCA isomer based on the target enzyme's active site features.

ScaffoldSelection Start Target Enzyme Analysis Metal Active Site Metal? (Zn, Fe, Mn) Start->Metal Pocket Pocket Geometry Metal->Pocket No / Structural Only Picolinic Select Picolinic Acid (Chelation Strategy) Metal->Picolinic Yes (Essential for Catalysis) Nicotinic Select Nicotinic Acid (H-Bond/Cofactor Mimic) Pocket->Nicotinic Broad/Lateral Pocket Isonicotinic Select Isonicotinic Acid (Linear/Deep Pocket) Pocket->Isonicotinic Narrow/Deep Pocket Deriv Derivatization (Amide Coupling) Picolinic->Deriv Nicotinic->Deriv Isonicotinic->Deriv Screen Enzymatic Screening Deriv->Screen

Figure 1: Decision matrix for selecting the optimal pyridine carboxylic acid scaffold based on enzyme active site architecture.

Protocol A: Chemical Derivatization (Amide Coupling)

To convert the PCA scaffold into a potent inhibitor, the carboxylic acid must be coupled to an amine "tail" that interacts with the enzyme's specificity pocket.

Scope: Synthesis of N-substituted pyridine carboxamides. Reagents: HATU (Coupling agent), DIPEA (Base), DMF (Solvent).

Step-by-Step Methodology:
  • Activation: Dissolve 1.0 equiv of the chosen Pyridine Carboxylic Acid (2-, 3-, or 4-isomer) in anhydrous DMF (0.1 M concentration). Add 1.2 equiv of HATU.

    • Why: HATU is preferred over EDC/HOBt for electron-deficient pyridines to minimize racemization (if chiral centers are present) and ensure high yield.

  • Base Addition: Add 2.5 equiv of DIPEA. Stir for 5 minutes at room temperature (

    
    ).
    
    • Observation: The solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add 1.1 equiv of the target amine (R-

    
    ).
    
  • Reaction: Stir for 2–12 hours. Monitor by LC-MS.

    • Self-Validation: The disappearance of the parent acid peak (M+H) and appearance of the amide product (M+H + Amine Mass - 18) confirms success.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (removes unreacted acid) and brine.
    
    • Critical Note: For Picolinic acid derivatives, avoid acidic washes (HCl) during workup if the product is acid-sensitive, as the pyridine nitrogen can protonate and trap the compound in the aqueous phase.

Protocol B: Enzymatic Assay for Metalloenzymes (KDM/MMP Focus)

This protocol is designed for Picolinic Acid derivatives targeting Iron(II) or Zinc(II) dependent enzymes (e.g., Histone Demethylases).

Method: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer). Readout: Inhibition of demethylation/hydrolysis (


).[1]
Reagent Preparation
  • Assay Buffer (Crucial): 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, 1 mM TCEP.

    • CAUTION:Do NOT use EDTA or EGTA. These chelators will strip the catalytic metal (

      
      ) from the enzyme, causing false positives (100% inhibition) for the control.
      
  • Metal Supplement: Add

    
     (for KDMs) or 
    
    
    
    (for MMPs) at
    
    
    only if the enzyme is apo (metal-free).
  • Substrate: Biotinylated histone peptide (e.g., H3K4me3).

Experimental Workflow
  • Library Transfer: Dispense 100 nL of inhibitor (in DMSO) into a 384-well plate (black, low volume).

  • Enzyme Addition: Add 5

    
     of Enzyme solution (2x final concentration).
    
    • Pre-incubation: Incubate for 15 minutes at RT.

    • Why: Picolinic acid derivatives often exhibit slow-binding kinetics due to the reorganization of the metal center water shell. Immediate substrate addition can underestimate potency (

      
      ).
      
  • Reaction Initiation: Add 5

    
     of Substrate/Cofactor Mix (2x concentration: Peptide + 
    
    
    
    -ketoglutarate + Ascorbate).
  • Incubation: Run for 60 minutes at RT.

  • Detection: Add 10

    
     of Detection Mix (Europium-cryptate antibody + Streptavidin-XL665). Read on a TR-FRET compatible reader (e.g., EnVision) after 1 hour.
    
Data Analysis & Interpretation

Calculate % Inhibition using the formula:



  • Max: Enzyme + Substrate + DMSO.

  • Min: Buffer + Substrate (No Enzyme).

Mechanism of Action Validation

Distinguishing between true competitive inhibition and non-specific metal stripping is critical when using picolinic acid scaffolds.

MechanismValidation Hit Hit Identified (IC50 < 1 uM) MetalSupp Metal Supplementation Assay (Add 100x excess Zn/Fe) Hit->MetalSupp ResultA Potency Unchanged MetalSupp->ResultA ResultB Potency Lost (Shift > 10-fold) MetalSupp->ResultB ConclusionA Specific Active Site Binder (Competitive/Allosteric) ResultA->ConclusionA ConclusionB Non-Specific Metal Stripper (False Positive) ResultB->ConclusionB

Figure 2: Validation workflow to rule out non-specific metal stripping (pan-assay interference).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Steep Hill Slope (> 2.0) Compound aggregation or stoichiometric metal stripping.Add 0.01% Triton X-100; check solubility.
No Inhibition (Nicotinic) Lack of specific interactions.The 3-isomer cannot chelate. Ensure the "tail" (amide R-group) targets a specific hydrophobic pocket.
High Background (FRET) Compound fluorescence (Autofluorescence).Run a "compound only" control (no enzyme/detection reagents) to check for interference at emission wavelengths (615/665 nm).

References

  • Histone Demethylase Inhibition

    • Title: Advances in the development of histone lysine demethylase inhibitors.[3][4][5]

    • Source: Current Opinion in Chemical Biology / NIH.
    • URL:[Link]

    • Context: Discusses the use of pyridine carboxylates (specifically picolinic acid derivatives)
  • Isonicotinic Acid Mechanisms

    • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
    • Source: Drug Design, Development and Therapy.[2][5][6][7][8]

    • URL:[Link]

    • Context: comprehensive review on the medicinal relevance of picolinic, nicotinic, and isonicotinic acid isomers, including KDM5 inhibitors like KDOAM-20.[1]

  • Nicotinic Acid & CYP Inhibition

    • Title: Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.[9][10][11]

    • Source: Biochemical and Biophysical Research Communications.[9][10]

    • URL:[Link][9]

    • Context: Validates the interaction of the pyridine nitrogen with heme iron in CYP enzymes.

Sources

Method

Application Note: 2-Aminopyrimidines as Next-Generation Anti-Biofilm Agents

Abstract The emergence of multidrug-resistant (MDR) bacteria has rendered traditional antibiotic strategies increasingly ineffective, particularly against biofilm-associated infections. 2-Aminopyrimidines (2-APs) have em...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of multidrug-resistant (MDR) bacteria has rendered traditional antibiotic strategies increasingly ineffective, particularly against biofilm-associated infections. 2-Aminopyrimidines (2-APs) have emerged as a "privileged scaffold" in medicinal chemistry, demonstrating dual efficacy in preventing biofilm formation and eradicating established matrices. This guide details the mechanistic grounding, structure-activity relationships (SAR), and validated experimental protocols for deploying 2-AP derivatives in anti-biofilm research. It is designed for researchers aiming to transition small-molecule hits into viable preclinical candidates.

Introduction: The 2-Aminopyrimidine Advantage

Biofilms are complex microbial communities encased in an extracellular polymeric substance (EPS) matrix, conferring up to 1000-fold resistance to antibiotics compared to planktonic cells.[1] Traditional antibiotics target essential cell viability processes (cell wall synthesis, DNA replication), which are often dormant in the metabolically quiescent biofilm state.

Why 2-Aminopyrimidines? The 2-aminopyrimidine pharmacophore is structurally versatile, allowing it to mimic the purine/pyrimidine bases of DNA and key metabolic cofactors. In the context of anti-biofilm activity, 2-APs act via non-microbicidal mechanisms (anti-virulence), reducing the selective pressure for resistance.

Key Therapeutic Advantages:
  • Tunable Lipophilicity: The 2-amino group serves as a hydrogen bond donor/acceptor, while the pyrimidine ring allows for facile substitution (C4/C6 positions) to optimize membrane permeability.

  • Dual-Action Potential: Certain derivatives (e.g., halogenated 2-APs) exhibit bacteriostatic activity against planktonic cells and dispersive activity against biofilms.

  • Synergy: 2-APs have shown the ability to re-sensitize resistant strains (e.g., MRSA, P. aeruginosa) to conventional antibiotics like β-lactams.

Mechanism of Action (MoA)

Understanding the specific biological target is critical for assay design. 2-APs primarily function through two distinct pathways:

A. Interference with Quorum Sensing (QS)

Many 2-AP derivatives function as antagonists to Quorum Sensing receptors (e.g., LasR/RhlR in P. aeruginosa or AgrC in S. aureus). By mimicking the structure of autoinducers, they competitively bind to receptors without activating the downstream virulence gene cascade required for biofilm maturation.

B. Modulation of c-di-GMP Signaling

Cyclic di-GMP (c-di-GMP) is a universal bacterial second messenger.[2] High intracellular levels promote biofilm formation (sessility), while low levels induce dispersion (motility).

  • Mechanism: 2-APs can inhibit Diguanylate Cyclases (DGCs) or activate Phosphodiesterases (PDEs) .

  • Outcome: A reduction in the intracellular c-di-GMP pool triggers the degradation of the EPS matrix and the release of planktonic bacteria, which are then susceptible to host immunity or antibiotics.

C. Metabolic Inhibition (DHFR)

Structurally similar to trimethoprim, some 2-APs inhibit Dihydrofolate Reductase (DHFR), starving the biofilm of thymidine required for DNA synthesis in rapidly dividing cells at the biofilm periphery.

Visualization: The 2-AP Mechanistic Pathway

BiofilmMechanism Compound 2-Aminopyrimidine Derivative CellWall Bacterial Membrane Compound->CellWall Permeation Target1 Target A: QS Receptor (e.g., LasR) CellWall->Target1 Target2 Target B: Diguanylate Cyclase (DGC) CellWall->Target2 Signal1 Block Gene Transcription Target1->Signal1 Antagonism Signal2 Decrease c-di-GMP Target2->Signal2 Inhibition Outcome1 Inhibit Matrix Production Signal1->Outcome1 Outcome2 Induce Biofilm Dispersion Signal2->Outcome2 Result Biofilm Collapse Outcome1->Result Outcome2->Result

Figure 1: mechanistic pathways of 2-Aminopyrimidines disrupting bacterial biofilm maintenance.

Compound Selection & Optimization (SAR)

When selecting or synthesizing 2-APs for screening, prioritize the following structural motifs based on recent Structure-Activity Relationship (SAR) data:

Structural FeatureEffect on Biofilm ActivityKey Example
C2-Amino Group Essential for H-bonding with target enzymes (e.g., Asp residues in DHFR).Meridianin D analogues
Halogenation (Cl, F) Increases lipophilicity and metabolic stability; often enhances potency against S. aureus.2-amino-4,6-dichloropyrimidine
C4/C6 Aryl Groups Provides hydrophobic bulk to occupy large binding pockets in QS receptors.Phenyl-substituted 2-APs
Benzimidazole Fusion Creates a hybrid scaffold that effectively disperses Gram-negative biofilms (P. aeruginosa).2-aminobenzimidazole (2-ABI)

Experimental Protocols

Protocol A: Minimum Biofilm Inhibitory Concentration (MBIC)

Purpose: To determine the lowest concentration of a compound that prevents the initial formation of a biofilm.

Materials:

  • 96-well polystyrene microtiter plates (flat bottom).

  • Bacterial strain (e.g., S. aureus ATCC 25923 or P. aeruginosa PAO1).

  • Crystal Violet (0.1% w/v).

  • Acetic Acid (30% v/v).

Workflow:

  • Inoculum Prep: Dilute overnight bacterial culture 1:100 in fresh media (TSB + 1% Glucose) to reach ~10^6 CFU/mL.

  • Dosing: Add 100 µL of inoculum to wells containing 100 µL of serially diluted 2-AP compound (Final conc: 0.5 – 128 µM). Include DMSO control (<1%).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently aspirate media. Wash wells 3x with sterile PBS to remove planktonic cells. Critical: Do not disrupt the adhered layer.

  • Staining: Add 200 µL Crystal Violet (0.1%) for 15 mins. Rinse with water 3x.

  • Quantification: Solubilize stain with 200 µL Acetic Acid (30%). Measure Absorbance at 590 nm.

  • Calculation: MBIC is the concentration yielding <50% OD compared to the untreated control.

Protocol B: Minimum Biofilm Eradication Concentration (MBEC)

Purpose: To determine the concentration required to kill or disperse a pre-formed, mature biofilm. This is the gold standard for clinical relevance.

Materials:

  • Calgary Biofilm Device (96-well plate with peg lid) OR standard 96-well plates.

  • Resazurin (Alamar Blue) or XTT reagent for viability.

Workflow:

  • Biofilm Growth: Inoculate wells (or pegs) with bacteria and incubate for 24–48 hours without compound to establish mature biofilm.

  • Treatment:

    • For Pegs: Transfer the lid with established biofilms to a "Challenge Plate" containing serial dilutions of 2-AP compounds.

    • For Wells: Carefully aspirate media from mature biofilm, wash 1x, and add fresh media containing compounds.

  • Exposure: Incubate for 24 hours at 37°C.

  • Recovery/Quantification:

    • Wash pegs/wells to remove drug.

    • Transfer to a "Recovery Plate" with fresh media.

    • Sonicate (5 mins) to dislodge biofilm bacteria into the media.

    • Add Resazurin/XTT and incubate for 4 hours.

  • Readout: Measure fluorescence (Ex 560 / Em 590 nm). Lack of metabolic activity indicates eradication.

Protocol C: Visualizing Architecture (Confocal Microscopy)

Purpose: To confirm if the compound kills bacteria (biocidal) or disperses them (biostatic).

  • Grow biofilms on glass coverslips or confocal dishes.

  • Treat with 2-AP compound (at MBIC or MBEC) for 24h.

  • Stain with LIVE/DEAD BacLight kit (Syto9 = Green/Live; Propidium Iodide = Red/Dead).

  • Interpretation:

    • Green + Reduced Biomass = Dispersion/Inhibition (Ideal for 2-APs).

    • Red + Intact Biomass = Killing within the matrix.

Experimental Workflow Diagram

This workflow ensures a logical progression from high-throughput screening to mechanistic validation.

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation cluster_2 Phase 3: Mechanism Synthesis 2-AP Library Synthesis MBIC MBIC Assay (Prevention) Synthesis->MBIC MBEC MBEC Assay (Eradication) MBIC->MBEC Hits (<50 µM) Toxicity Mammalian Cytotoxicity (Counter-screen) MBEC->Toxicity Leads Microscopy Confocal Microscopy Toxicity->Microscopy Non-toxic GeneExp qRT-PCR (Virulence Genes) Microscopy->GeneExp Candidate Preclinical Candidate GeneExp->Candidate Final Profile

Figure 2: Step-by-step workflow for validating 2-AP anti-biofilm candidates.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
High Variability in MBIC "Edge Effect" in 96-well plates (evaporation).Fill outer wells with sterile water; use breathable sealing membranes.
Compound Precipitation 2-APs can be hydrophobic.Ensure final DMSO concentration is <1% but sufficient for solubility. Warm media if necessary.
False Positives (MBEC) Incomplete washing of pegs/wells.Increase wash steps to 3x using sterile PBS. Use a plate shaker at low RPM during washing.
Background Staining Crystal violet binding to plastic.Include "Media + Compound" controls without bacteria to subtract background absorbance.

References

  • Vertex Pharmaceuticals. (2025). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. PMC - NIH. Link

  • Lindsey, E. A., et al. (2012). 2-Aminopyrimidine as a novel scaffold for biofilm modulation. Organic & Biomolecular Chemistry. Link

  • Mishra, R., et al. (2025). Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). NIH. Link

  • MDPI. (2025). Anti-Biofilm Agents to Overcome Pseudomonas aeruginosa Antibiotic Resistance. Link

  • Roy, R., et al. (2018).[3] Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action. Virulence. Link

  • Ceri, H., et al. (1999). The Calgary Biofilm Device: New Technology for Rapid Determination of Antibiotic Susceptibilities of Bacterial Biofilms. Journal of Clinical Microbiology. (Standard Protocol Reference).

Sources

Application

Application Note: Analytical Strategy for 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (AIBP-CA)

Executive Summary & Molecule Profile 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (AIBP-CA) is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and sulfonylurea herbicides. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

2-Amino-6-isobutylpyrimidine-4-carboxylic acid (AIBP-CA) is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and sulfonylurea herbicides. Its structural duality—possessing both a basic exocyclic amine/pyrimidine ring and an acidic carboxyl group—renders it a zwitterionic species at neutral pH.

This amphoteric nature presents significant analytical challenges:

  • Solubility: Poor solubility in neutral aqueous media (isoelectric precipitation).

  • Retention: Low retention on standard C18 columns due to high polarity.

  • Peak Shape: Severe tailing caused by interaction between the amine moiety and residual silanols on silica columns.

This guide details two validated protocols: a robust HPLC-UV method for assay/purity (Quality Control) and a high-sensitivity LC-MS/MS method for trace analysis.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Analysis
Formula

MW: 195.22 g/mol
pKa (Acid) ~3.5 (Carboxyl)Ionized at pH > 4.0
pKa (Base) ~2.8 (Pyrimidine N)Protonated at pH < 2.0
LogP ~0.8 (Estimated)Low hydrophobicity requires specific retention strategies.[1]
UV Max 254 nm, 270 nmStrong absorbance (aromatic ring).

Analytical Workflow Visualization

The following diagram outlines the decision logic for method selection and sample preparation, critical for handling the zwitterionic nature of AIBP-CA.

AnalyticalWorkflow Start Start: AIBP-CA Sample Solubility Solubility Check (Isoelectric Point ~pH 3-4) Start->Solubility Prep_Acid Dissolve in 0.1% Formic Acid (Cationic State) Solubility->Prep_Acid Preferred Prep_Base Dissolve in 10mM NH4OH (Anionic State) Solubility->Prep_Base Alternative Method_Select Select Analytical Goal Prep_Acid->Method_Select Prep_Base->Method_Select HPLC Method A: HPLC-UV (Assay & Purity) Method_Select->HPLC High Conc. (>0.1 mg/mL) LCMS Method B: LC-MS/MS (Trace Impurity) Method_Select->LCMS Trace (<1 ppm) Result Data Analysis & Reporting HPLC->Result LCMS->Result

Figure 1: Decision tree for sample preparation and method selection based on the amphoteric properties of AIBP-CA.

Method A: HPLC-UV Protocol (Assay & Purity)

Objective: Routine quantification of AIBP-CA with high precision. Rationale: To overcome the lack of retention on standard C18, this method uses a Polar-Embedded C18 column. The low pH (2.5) mobile phase suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic) while protonating the amine. However, the polar-embedded group prevents "phase collapse" (dewetting) in highly aqueous conditions, which is necessary to retain this polar molecule.

Chromatographic Conditions
ParameterSpecification
Column Waters SymmetryShield RP18 or Phenomenex Synergi Fusion-RP (150 x 4.6 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with H3PO4)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 254 nm (Primary), 270 nm (Secondary)
Injection Vol 5 - 10 µL
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.0955Isocratic Hold
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End
Standard Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of AIBP-CA reference standard. Dissolve in 2 mL of DMSO (to ensure complete solubilization), then dilute to 10 mL with Mobile Phase A . (Conc: 1.0 mg/mL).

  • Working Standard: Dilute the Stock Solution 1:10 with Mobile Phase A to obtain 0.1 mg/mL.

  • System Suitability:

    • Tailing Factor (T): Must be < 1.5 (Critical for amino-pyrimidines).

    • %RSD (n=5): < 2.0%.

Method B: LC-MS/MS Protocol (Trace Analysis)

Objective: Quantifying AIBP-CA as a genotoxic impurity (GTI) or trace intermediate. Rationale: Phosphate buffers are non-volatile and incompatible with MS. We switch to Ammonium Formate/Formic Acid . A HILIC (Hydrophilic Interaction Liquid Chromatography) approach is recommended here because AIBP-CA is highly polar and retains poorly on C18 without ion-pairing reagents (which suppress MS signal).

Mass Spectrometry Parameters (MRM Mode)
  • Ionization: ESI Positive Mode (Protonated amine).

  • Precursor Ion: 196.2

    
    
    
  • Product Ions:

    • Quantifier: 150.1 (Loss of COOH group,

      
      )
      
    • Qualifier: 122.1 (Loss of isobutyl side chain fragments)

Chromatographic Conditions (HILIC)
ParameterSpecification
Column Waters BEH Amide or Agilent ZORBAX HILIC Plus (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile : 10 mM Ammonium Formate (95:5)
Flow Rate 0.3 mL/min
Column Temp 40°C
Gradient Table (HILIC Mode)

Note: HILIC gradients run from High Organic to Low Organic.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)
0.0595
1.0595
6.04060
8.04060
8.1595
12.0595

Troubleshooting & Scientific Validation

The "Solubility Trap"

AIBP-CA is least soluble at its isoelectric point (pI), likely between pH 3.0 and 4.0.

  • Observation: Cloudy solutions or poor linearity in calibration curves.

  • Solution: Always prepare stock solutions in a solvent that forces the molecule into a single ionic state.

    • Acidic Diluent: 0.1% Formic Acid (forces Cationic state).

    • Basic Diluent: 10mM Ammonium Hydroxide (forces Anionic state).

    • Co-solvent: DMSO is recommended for the initial weighing step.

Peak Tailing Mechanisms

Tailing in pyrimidines is usually caused by the interaction of the lone pair electrons on the ring nitrogens with acidic silanols on the silica support.

  • Mitigation: If tailing persists in Method A, add 5% Methanol to Mobile Phase A or increase buffer concentration to 50 mM to mask silanol sites.

Diagram: Ionization States

Understanding the charge state is vital for retention logic.

Ionization Acid pH < 2.0 Cationic (+) Soluble Neutral pH ~3.5 (pI) Zwitterion (+/-) Precipitation Risk Acid->Neutral Add Base Neutral->Acid Add Acid Base pH > 5.0 Anionic (-) Soluble Neutral->Base Add Base Base->Neutral Add Acid

Figure 2: Ionization states of AIBP-CA relative to pH. Method A operates in the transition between Cationic and Zwitterionic to maximize interaction with the stationary phase.

References

  • Sielc Technologies. "HPLC Separation of Pyridinecarboxylic Acids." Sielc Application Notes. Accessed October 2023.[2] Link

  • National Center for Biotechnology Information (NCBI). "2-Aminopyrimidine-4-carboxylic acid (Related Compound Data)." PubChem Compound Summary. Accessed October 2023.[2] Link

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • Sigma-Aldrich. "2-Amino-6-isopropylpyrimidine-4-carboxylic acid (Structural Analog Data)." Product Catalog. Accessed October 2023.[2] Link

  • Kromidas, S. "The HPLC Expert: Possibilities and Limitations of Modern High Performance Liquid Chromatography." Wiley-VCH, 2016. (General reference for Polar-Embedded Column selection).

Sources

Method

High-Sensitivity Quantitation of Carboxylic Acids in Biological Matrices: A Dual-Approach Guide

Abstract & Introduction The quantification of carboxylic acids (CAs)—ranging from Short-Chain Fatty Acids (SCFAs) to Tricarboxylic Acid (TCA) cycle intermediates—is a cornerstone of metabolic profiling. However, these an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quantification of carboxylic acids (CAs)—ranging from Short-Chain Fatty Acids (SCFAs) to Tricarboxylic Acid (TCA) cycle intermediates—is a cornerstone of metabolic profiling. However, these analytes present a "perfect storm" of analytical challenges:

  • High Polarity: They elute near the void volume in standard Reversed-Phase (RP) chromatography, leading to ion suppression.

  • Poor Ionization: Many CAs lack ionizable basic groups, relying on negative electrospray ionization (ESI-), which is often less sensitive and more prone to discharge issues than positive mode.

  • Volatility: SCFAs (C2–C5) can be lost during sample concentration (drying) steps.

This guide presents two validated workflows to overcome these hurdles:

  • Method A (The Gold Standard): 3-Nitrophenylhydrazine (3-NPH) Derivatization.[1][2] This transforms polar acids into hydrophobic hydrazides, enabling stable RP retention and significantly enhanced sensitivity (up to 100-fold).

  • Method B (The Rapid Screen): HILIC-MS/MS.[3][4] A direct analysis method for labile compounds where derivatization is impractical.[5]

Strategic Decision Matrix

Before selecting a protocol, evaluate your analytes and sensitivity requirements.

DecisionMatrix Start Start: Analyte Properties IsVolatile Is the analyte volatile? (e.g., Acetate, Butyrate) Start->IsVolatile HighSens Is Ultra-High Sensitivity Required (< 50 nM)? IsVolatile->HighSens No MethodA Method A: 3-NPH Derivatization (Recommended for SCFAs & TCA) IsVolatile->MethodA Yes (Critical) HighSens->MethodA Yes MethodB Method B: HILIC Direct Analysis (Rapid Screening) HighSens->MethodB No

Figure 1: Decision tree for selecting the optimal LC-MS workflow for carboxylic acids.

Method A: 3-NPH Derivatization (High Sensitivity)[2][6]

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, which then reacts with 3-Nitrophenylhydrazine (3-NPH) to form a stable amide bond.

Mechanism: R-COOH + EDC + 3-NPH


 R-CONH-NH-Ph-NO

Result: The analyte becomes hydrophobic (retained on C18) and the nitrophenyl moiety enhances ionization efficiency in Negative ESI.
Reagents & Preparation
  • Derivatizing Reagent: 200 mM 3-NPH in 50% aqueous methanol.

  • Activator: 120 mM EDC in 6% Pyridine (Pyridine acts as a catalyst and buffer).

  • Internal Standards:

    
    C-labeled analogs (add before derivatization).
    
Step-by-Step Protocol
  • Sample Prep: Mix 40

    
    L of biological fluid (Plasma/Urine) with 10 
    
    
    
    L of Internal Standard solution.
  • Protein Crash: Add 150

    
    L Methanol (cold). Vortex and centrifuge at 15,000 x g for 10 min.
    
  • Transfer: Move 50

    
    L of supernatant to a fresh vial.
    
  • Reaction:

    • Add 25

      
      L of EDC/Pyridine solution .
      
    • Add 25

      
      L of 3-NPH solution .
      
  • Incubation: Vortex and incubate at 40°C for 30 minutes . (Mild heat ensures completion without degrading unstable acids).

  • Quench/Dilution: Add 400

    
    L of 10% Aqueous Acetonitrile to quench the reaction and dilute for injection.
    
  • Analysis: Inject 5

    
    L onto the LC-MS system.
    
Chromatographic Conditions (Reverse Phase)
  • Column: C18 High Strength Silica (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8

    
    m.
    
  • Mobile Phase A: Water + 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     50% B (8 min) 
    
    
    
    98% B (10 min).

Method B: HILIC Direct Analysis (Rapid Screen)

For compounds where derivatization is undesirable (e.g., kinetic studies requiring immediate quenching), Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice.

Chromatographic Conditions
  • Column: Amide-based HILIC (e.g., Waters BEH Amide or Shodex HILICpak VG-50).

    • Why Amide? It provides better stability and peak shape for acidic compounds compared to bare silica.

  • Mobile Phase A: 95:5 Water:ACN + 10 mM Ammonium Acetate + 0.05% Ammonium Hydroxide (pH ~9).

    • Critical: High pH ensures acids are deprotonated (COO-), improving retention on HILIC and sensitivity in ESI(-).

  • Mobile Phase B: 95:5 ACN:Water + 10 mM Ammonium Acetate.

  • Gradient: Start at 95% B (high organic)

    
     ramp down to 50% B over 10 mins.
    

Mass Spectrometry Parameters (MRM)

The following transitions are optimized for Negative ESI (ESI-) . Note that for Method A (3-NPH), the mass shifts correspond to the addition of the hydrazine moiety.

AnalyteMethod A (3-NPH) Q1 (m/z)Method A (3-NPH) Q3 (m/z)Method B (Native) Q1 (m/z)Method B (Native) Q3 (m/z)
Acetate 194.1137.159.059.0 (SIM)
Propionate 208.1137.173.073.0 (SIM)
Butyrate 222.1137.187.043.0
Lactate 224.1152.189.043.0
Pyruvate 222.1137.187.043.0
Succinate 387.1 (Bis-tag)137.1117.073.0
Citrate 580.2 (Tris-tag)137.1191.0111.0
Malate 403.1 (Bis-tag)137.1133.0115.0

Note: Dicarboxylic and tricarboxylic acids (Succinate, Citrate) will accept multiple 3-NPH tags (Bis- and Tris-derivatives), significantly increasing their mass.

Validation & Quality Control

Matrix Effect (ME) Calculation

Ion suppression is the primary failure mode in biological analysis. You must quantify this during validation.

Formula:


[6]
  • Interpretation:

    • 100% = No Effect.[7]

    • < 80% = Significant Suppression (Requires better cleanup or higher dilution).

    • 120% = Enhancement.

Workflow Visualization

Workflow cluster_QC QC Checkpoints Sample Biological Sample (Plasma/Feces) Crash Protein Precipitation (MeOH) Sample->Crash Deriv Derivatization (EDC + 3-NPH) Crash->Deriv Supernatant LCMS LC-MS/MS Analysis (ESI Negative) Deriv->LCMS Quenched Mix ME Matrix Effect Calculation LCMS->ME IS Add Internal Std (13C-Analogs) IS->Sample

Figure 2: End-to-end workflow for 3-NPH analysis of carboxylic acids.

Troubleshooting Guide

  • Peak Tailing (HILIC):

    • Cause: Mismatch between sample solvent and mobile phase.

    • Fix: Ensure the sample injection solvent contains at least 80% Acetonitrile. Injecting aqueous samples directly onto HILIC columns destroys peak shape.

  • Incomplete Derivatization (Method A):

    • Cause: EDC is sensitive to hydrolysis.

    • Fix: Prepare EDC solutions fresh daily. Ensure Pyridine is present to buffer the pH to ~4.5–5.0, the optimal range for carbodiimide activity.

  • High Background (Method A):

    • Cause: Excess 3-NPH reagent entering the MS.

    • Fix: The chromatographic method must separate the reagent front (elutes early) from the analytes. Divert the LC flow to waste for the first 1.5 minutes.

References

  • Han, J., et al. (2013). "Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS." Analytical Chemistry.

  • Shimadzu Corporation. "LC/MS/MS Method Package for Short Chain Fatty Acids." Technical Report.

  • Waters Corporation. "Separation and Detection of TCA Cycle Metabolites and Related Compounds in Human Urine by UPLC MS/MS." Application Note.

  • Matuszewski, B. K., et al. (2003).[6] "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 2,6-disubstituted pyrimidines

Technical Support Center: Synthesis of 2,6-Disubstituted Pyrimidines Ticket ID: PYR-SYN-2024-X Subject: Troubleshooting Regioselectivity and Reactivity in Pyrimidine Functionalization Assigned Specialist: Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2,6-Disubstituted Pyrimidines

Ticket ID: PYR-SYN-2024-X Subject: Troubleshooting Regioselectivity and Reactivity in Pyrimidine Functionalization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "2,6" vs. "2,4" Conundrum

Before troubleshooting, we must clarify the numbering. In N-unsubstituted pyrimidines, the 4- and 6-positions are chemically equivalent due to ring symmetry. A "2,6-disubstituted" pyrimidine is effectively a 2,4-disubstituted pyrimidine unless the N1-position is blocked (e.g., nucleosides) or the 5-position induces asymmetry.

This guide focuses on the primary challenge: Differential Functionalization. How do you selectively install one substituent at C2 (between the nitrogens) and a different substituent at C4/C6 (adjacent to a nitrogen) without getting inseparable mixtures?

Module 1: Nucleophilic Aromatic Substitution ( )

Core Challenge: In 2,4-dichloropyrimidine, the C4-position is kinetically favored for


 attack due to the para-quinoid resonance stabilization of the Meisenheimer complex. Users often struggle to access the C2-isomer first.
Troubleshooting Guide: Selectivity
Symptom Root Cause Analysis Corrective Action (Protocol)
I want the C2-product, but I'm getting >90% C4-product. Standard Reactivity: The C4 position is more electrophilic. Standard secondary amines or anilines will attack C4 almost exclusively.Protocol Switch: Use Tertiary Amines or Alkoxides at Low Temp . 1. Mechanism: Tertiary amines attack C4 but the adduct is unstable (steric jam). They attack C2, and subsequent dealkylation yields the C2-amine product. 2. Condition: React 2,4-dichloropyrimidine with

(e.g.,

) in THF.
Reaction yields a 1:1 mixture of isomers. Solvent/Cation Effect: Non-polar solvents or lack of chelation control can erode selectivity.Solvent Optimization: 1. Use polar aprotic solvents (DMF, DMSO) to enhance the rate difference (favors C4). 2. For C2-selectivity with alkoxides, use THF at -78°C . The C2-adduct is the kinetic product; C4 is thermodynamic.
Reaction is sluggish even at high heat. Electron-Rich Core: If C5 has an electron-donating group (EDG), the ring is deactivated.Activation: 1. Add a Lewis Acid (

or

) to coordinate N1/N3, increasing electrophilicity. 2. Switch leaving group from -Cl to -F (using spray-dried KF) or -SO2Me (sulfone).
FAQ:

Q: I have a substituent at C5. How does this change regioselectivity? A: Drastically.

  • C5-EWG (e.g.,

    
    ):  Increases reactivity at C4 significantly. C4-attack becomes exclusive.
    
  • C5-EDG (e.g.,

    
    ):  Deactivates C4 more than C2. This can actually invert selectivity to favor C2  in some cases, as the C4 position is electronically shielded.
    

Module 2: Transition Metal-Catalyzed Cross-Coupling

Core Challenge: Palladium-catalyzed couplings (Suzuki-Miyaura, Stille) on pyrimidines suffer from two issues: Catalyst Poisoning (N-lone pair binding Pd) and Oxidative Addition Selectivity (C4-Cl vs. C2-Cl).

Troubleshooting Guide: Cross-Coupling Failures
Symptom Root Cause Analysis Corrective Action (Protocol)
Reaction stalls at <20% conversion (The "Black Death"). Catalyst Poisoning: Pyrimidine nitrogens displace phosphine ligands, forming inactive Pd-N complexes.Ligand Overhaul: 1. Use Bulky Ligands: Switch to Buchwald ligands (e.g., XPhos, RuPhos ) or Bis-phosphines (dppf ). These prevent N-coordination via steric bulk. 2. Protocol:

(1 mol%) + XPhos (2 mol%) in 1,4-Dioxane/Water (4:1) with

.
Wrong Regioisomer (Coupling happened at C4, I wanted C2). Electronic Bias: Oxidative addition is faster at the more electron-deficient C4-Cl bond.Catalyst Control: 1. NHC Ligands: Use Pd-NHC complexes (e.g., Pd-PEPPSI-IPr). These bulky, electron-rich ligands can invert selectivity to favor the C2-position due to specific steric interactions during the oxidative addition step.
Protodehalogenation (Cl replaced by H). Hydride Source: Alcohol solvents or excess base can act as hydride donors.Solvent Switch: Avoid secondary alcohols (isopropanol). Use strictly anhydrous Toluene or DME . Ensure base is dry.

Module 3: Visualizing the Decision Pathway

The following diagram illustrates the critical decision nodes for functionalizing 2,4-dichloropyrimidine to achieve specific 2,6- (or 2,4-) substitution patterns.

PyrimidineSelectivity Start Starting Material: 2,4-Dichloropyrimidine Goal Target Regioisomer? Start->Goal C4_Target Target: C4-Substituted (Standard) Goal->C4_Target Most Common C2_Target Target: C2-Substituted (Inverted Selectivity) Goal->C2_Target Challenging SNAr_Std SNAr: 2° Amine / Aniline (Thermodynamic Control) C4_Target->SNAr_Std Nucleophile Suzuki_Std Suzuki: Pd(PPh3)4 or Pd(dppf) (Electronic Control) C4_Target->Suzuki_Std Boronic Acid SNAr_Inv SNAr: 3° Amine (Dealkylation) or Alkoxide (-78°C) C2_Target->SNAr_Inv Nucleophile Suzuki_Inv Suzuki: Pd-NHC (PEPPSI) (Steric Control) C2_Target->Suzuki_Inv Boronic Acid

Caption: Decision tree for selective functionalization of 2,4-dichloropyrimidine. Standard conditions favor C4; specialized steric/kinetic conditions are required for C2.

Module 4: De Novo Synthesis (The "Nuclear Option")

When regioselectivity on the ring is impossible to control, build the ring with the substituents already in place.

Protocol: Pinner Synthesis Variation

  • Concept: Condense an amidine (providing C2) with a beta-keto ester or 1,3-diketone (providing C4/C6).

  • Critical Step: The pH must be carefully controlled.

    • Step 1: Form free amidine from amidine hydrochloride using NaOEt in EtOH. Filter off NaCl (Crucial: NaCl can interfere with cyclization).

    • Step 2: Add 1,3-dicarbonyl. Reflux 4-12h.

    • Step 3: The product is usually a pyrimidinone (tautomer of hydroxypyrimidine). Convert OH to Cl using

      
       to re-enter the coupling workflows.
      

References & Validated Sources

  • Regioselectivity in

    
     Reactions: 
    
    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

    • Source: WuXi AppTec, QM Magic Class.

    • URL:[Link]

  • Inverting Selectivity in Cross-Coupling:

    • Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[1]

    • Source: American Chemical Society (ACS) Fall 2025 Abstract / Relevant Literature.

    • Context: Describes the use of bulky NHC ligands to favor C2 coupling.

    • URL:[Link](Note: Link directs to seminal work on site-selectivity).

  • Catalyst Poisoning Mechanisms:

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes.

    • Source: Journal of the American Chemical Society.

    • URL:[Link]

  • Microwave-Assisted Synthesis:

    • Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines.[2]

    • Source: MDPI Molecules.

    • URL:[Link]

Sources

Optimization

purification techniques for 2-Amino-6-isobutylpyrimidine-4-carboxylic acid

Status: Operational Ticket ID: PUR-ISO-PYR-001 Subject: Purification Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary & Molecular Profile Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-ISO-PYR-001 Subject: Purification Protocols & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary & Molecular Profile

Welcome to the technical support hub for 2-Amino-6-isobutylpyrimidine-4-carboxylic acid . This guide treats the purification of this amphoteric intermediate, commonly used as a scaffold in antiviral and oncology drug discovery.

The Challenge: Amphoteric Nature

This molecule is a "chameleon" due to its zwitterionic character. It contains:

  • Basic Domain: The 2-amino group and pyrimidine ring nitrogens (pKa ~ 1.5 - 2.5).

  • Acidic Domain: The C4-carboxylic acid (pKa ~ 3.5 - 4.5).

  • Lipophilic Domain: The C6-isobutyl tail.

Implication: The molecule is highly soluble in strong acid (cationic form) and strong base (anionic form) but exhibits minimum solubility at its Isoelectric Point (pI) , typically between pH 3.0 and 4.0. Your purification strategy must leverage this "solubility valley."

Primary Purification Workflow: Isoelectric Precipitation

This is the standard industrial approach for initial isolation from crude reaction mixtures (e.g., hydrolysis of ethyl esters).

Protocol A: The "pH Swing" Method

Objective: Bulk removal of salts and non-polar byproducts.

  • Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 5–8 volumes). Stir until fully dissolved. The solution should be pH > 10.

    • Why? This deprotonates the carboxylic acid, forming the water-soluble sodium salt.

  • Organic Wash (Critical Step): Extract the aqueous alkaline solution twice with DCM (Dichloromethane) or Ethyl Acetate .

    • Why? The target molecule stays in the water (as a salt). Non-polar impurities (e.g., decarboxylated byproducts or unreacted starting materials) move to the organic layer.

  • Carbon Treatment: Add Activated Carbon (5% w/w based on crude mass) to the aqueous layer. Stir for 30 mins at 40°C. Filter through Celite.

    • Why? Removes polymeric color bodies and trace metal catalysts.

  • Precipitation: Cool the filtrate to 10°C. Slowly add 6 M HCl dropwise with vigorous stirring.

  • Target pH: Stop adding acid when the pH reaches 3.5 – 4.0 .

    • Observation: A thick white/off-white precipitate should form.

  • Isolation: Stir for 1 hour at 0-5°C to maximize yield. Filter and wash the cake with ice-cold water (2x) followed by cold Acetone (1x).

Troubleshooting Guide: Precipitation
SymptomProbable CauseCorrective Action
No Precipitate pH is too low (< 2.0) or too high (> 5.0).Re-adjust pH to exactly 3.5. If volume is too high, concentrate via rotovap.
Sticky/Gummy Solid Rapid acidification trapped impurities or isobutyl group aggregation.Heat the slurry to 50°C to "digest" the solid, then cool slowly. Add 10% Ethanol to the aqueous mix before acidifying.
High Salt Content NaCl trapped in the crystal lattice.Reslurry the wet cake in minimum cold water (stir 30 mins) and re-filter.

Secondary Purification: Recrystallization

If the purity after precipitation is <98% (HPLC), perform recrystallization. The isobutyl group makes this molecule slightly lipophilic, so pure water is often too poor a solvent for effective recrystallization, while pure alcohol is too good (yield loss).

Protocol B: The "Binary Solvent" Polish

Solvent System: Ethanol / Water (30:70 to 50:50 ratio).

  • Reflux: Suspend the solid in a mixture of Ethanol/Water (30:70). Heat to reflux.[1][2]

  • Solubility Check:

    • If insoluble: Add Ethanol in small portions until dissolved.

    • If dissolves instantly: You have too much solvent. Evaporate ~20% volume.

  • Hot Filtration: If particulates remain, filter quickly while boiling.

  • Crystallization: Remove heat. Let the flask cool to room temperature undisturbed (do not stir). Then move to a fridge (4°C) for 4 hours.

  • Harvest: Filter the crystals. Wash with a small amount of cold 1:1 EtOH/Water .

Visual Logic & Decision Trees

Workflow Diagram

The following diagram illustrates the logic flow for purifying the zwitterion.

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in 1M NaOH (pH > 10) Start->Dissolve Wash Wash with DCM/EtOAc (Remove Non-polars) Dissolve->Wash Aqueous Aqueous Layer (Contains Product as Salt) Wash->Aqueous Organic Organic Layer (Discard Impurities) Wash->Organic Acidify Slowly Acidify with HCl to pH 3.5 - 4.0 Aqueous->Acidify Precipitate Precipitate Forms (Zwitterion) Acidify->Precipitate Filter Filter & Wash (Cold Water + Acetone) Precipitate->Filter Check Check Purity (HPLC) Filter->Check Recryst Recrystallize (EtOH/Water) Check->Recryst Fail Final Pure Product (>98%) Check->Final Pass Recryst->Final

Caption: Step-by-step logic for isolating the zwitterionic pyrimidine derivative.

Analytical Troubleshooting (FAQ)

Q: My HPLC peak is tailing severely. Is my column broken? A: Likely not. Amino-carboxylic acids interact with residual silanols on C18 columns.

  • Fix: Use a buffered mobile phase.[3]

  • Recommended Buffer: 10 mM Ammonium Acetate (pH 4.5) or 0.1% TFA in Water.

  • Mobile Phase: Gradient of Buffer (A) and Acetonitrile (B).

Q: The NMR shows a missing proton on the carboxylic acid. A: This is normal in deuterated solvents like DMSO-d6 or D2O due to rapid proton exchange. Do not interpret this as decarboxylation unless the carbon signal (C=O) is also missing in 13C-NMR (~160-170 ppm).

Q: I see a small impurity at RRT 0.9 (just before the main peak). A: This is often the Regioisomer (2-amino-4-isobutylpyrimidine-6-carboxylic acid) or the Decarboxylated product (2-amino-4-isobutylpyrimidine).

  • Removal: The decarboxylated product is much less polar. Increase the rigor of the "Organic Wash" step (Step 2 in Protocol A) at high pH.

References & Authority

  • General Synthesis of Amino-Pyrimidine Carboxylic Acids:

    • Source: U.S. Patent 5,698,695 (Process for preparing 2-amino-4,6-dichloropyrimidine - analogous chemistry for ring closure).

    • Relevance: Establishes the baseline for pyrimidine ring formation and stability.

  • Solubility & Crystallization of Pyrimidine Carboxylic Acids:

    • Source:Solubility and Crystallization Studies of Picolinic Acid (MDPI, 2023).

    • Relevance: Provides data on the solubility behavior of pyridine/pyrimidine carboxylic acids in water vs. ethanol, validating the zwitterionic precipitation method.

  • Zwitterionic Purification Principles:

    • Source:Solvent design for crystallization of carboxylic acids (ResearchGate).

    • Relevance: Explains the interaction between carboxylic acid moieties and solvent polarity (H-bonding parameters) used in Protocol B.

  • Commercial Product Specifications (Benchmark):

    • Source: ChemicalBook / Cayman Chemical Listings for 2-Aminopyrimidine-4-carboxylic acid.

    • Relevance: Confirms the physical state (yellow/off-white solid) and storage conditions (keep cold/dark) for this class of compounds.

Sources

Troubleshooting

DHPM Synthesis Support Hub: Optimizing the Biginelli Reaction

Status: Operational Ticket Type: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Diagnostic Workflow: Why is my yield low? Before altering reagents, identify the bottleneck in your...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Diagnostic Workflow: Why is my yield low?

Before altering reagents, identify the bottleneck in your current workflow. Use this logic tree to isolate the root cause of reaction failure.

Biginelli_Troubleshooting Start START: Low Yield (<50%) Check_Aldehyde Check Aldehyde Structure Start->Check_Aldehyde Aliphatic Is it Aliphatic? Check_Aldehyde->Aliphatic Yes Check_Urea Check Urea/Thiourea Thio Is it Thiourea? Check_Urea->Thio Thiourea used? Check_Catalyst Check Catalyst/Conditions Acid_Type Acid Type? Check_Catalyst->Acid_Type Aliphatic->Check_Urea No (Aromatic) Sol_Aliphatic Issue: Enolization/Aldol Fix: Use ZnCl2 or CuCl2 Aliphatic->Sol_Aliphatic Yes Thio->Check_Catalyst No (Urea) Sol_Thio Issue: Low Nucleophilicity Fix: Add TMSCl Promoter Thio->Sol_Thio Yes Sol_Acid Issue: Product Decomposition Fix: Switch to Lewis Acid (Yb(OTf)3) Acid_Type->Sol_Acid Strong Brønsted (HCl/H2SO4) Sol_Energy Issue: Steric Hindrance Fix: Microwave Irradiation (120°C) Acid_Type->Sol_Energy Lewis Acid used but slow

Figure 1: Diagnostic logic tree for isolating failure points in Dihydropyrimidinone (DHPM) synthesis.

Mechanistic Insight: The "Imine Bottleneck"

To improve yield, you must understand the invisible competition occurring in your flask. The Biginelli reaction is a tug-of-war between two pathways: the Imine Route (favored) and the Enamine Route (slower/lower yield).

The Critical Intermediate: N-Acyliminium Ion

The rate-determining step in high-yield protocols is usually the formation of the bis-ureide intermediate via the N-acyliminium ion.

  • The Problem: If the acid catalyst is too weak, the aldehyde-urea condensation (Step 1) is slow. If the acid is too strong (e.g., conc.

    
    ), the sensitive DHPM product can decompose or the 
    
    
    
    -keto ester degrades.
  • The Solution: You must stabilize the N-acyliminium ion without destroying the reactants. This is why Lewis Acids (like

    
    ) or TMSCl  (Trimethylsilyl chloride) often outperform traditional mineral acids. TMSCl acts as both a Lewis acid and a water scavenger, driving the equilibrium toward the dehydrated imine intermediate [1].
    

Catalyst & Condition Optimization Matrix

Select your protocol based on your lab's capabilities and substrate tolerance.

Catalyst SystemTypical YieldReaction TimeBest For...Drawbacks
HCl / Ethanol (Classic) 40–60%18–24 hrsSimple, robust aromatic aldehydes.Low yield for aliphatic aldehydes; harsh conditions.
TMSCl / DMF or MeCN 85–94%2–4 hrsThiourea derivatives; moisture-sensitive substrates.Requires dry solvents; TMSCl is moisture sensitive.

(Solvent-free)
90–98%10–30 minsGreen Chemistry ; high throughput; recyclable catalyst.Catalyst cost is higher (though recyclable).
Microwave (

C)
85–95%5–15 minsSterically hindered aldehydes (ortho-substituted).Requires dedicated microwave reactor.

Troubleshooting FAQs (Scenario-Based)

Scenario A: "My reaction works for Benzaldehyde but fails for Butyraldehyde (Aliphatic)."

Diagnosis: Aliphatic aldehydes possess


-protons. Under standard acidic Biginelli conditions, they undergo aldol condensation  or tishchenko reactions  faster than they react with urea.
Corrective Action: 
  • Switch Catalyst: Use

    
      or 
    
    
    
    . These Lewis acids coordinate strongly with the carbonyl oxygen, accelerating the Biginelli pathway over the aldol side-reaction [2].
  • Protocol: Use the Microwave protocol (Method B below). The rapid heating profile (reaching

    
    C in seconds) favors the multicomponent coupling over the slower side reactions.
    
Scenario B: "I am using Thiourea and yields are consistently 20% lower than Urea."

Diagnosis: Thiourea is less nucleophilic than urea and has lower solubility in ethanol. Corrective Action:

  • Additive: Add TMSCl (Trimethylsilyl chloride) (1.0 equiv). It activates the aldehyde and acts as a dehydrating agent, forcing the formation of the critical acylimine intermediate [3].

  • Solvent: Switch from Ethanol to Acetonitrile (MeCN) or perform the reaction Solvent-Free to increase the effective concentration of thiourea.

Scenario C: "The product is an oil/sticky gum and won't crystallize."

Diagnosis: Presence of unreacted


-keto ester or oligomeric byproducts.
Corrective Action: 
  • The "Ice Crash": Pour the hot reaction mixture slowly into crushed ice-water (ratio 1:10). Stir vigorously for 20 minutes. The sudden polarity change often forces the DHPM to precipitate as a solid.

  • Recrystallization: Avoid column chromatography. Recrystallize from hot Ethanol/Water (9:1) .

Standard Operating Procedures (SOPs)

Method A: The "Benchtop Gold Standard" (TMSCl-Promoted)

Best for: High purity requirements, thiourea substrates, labs without microwaves.

Reagents:

  • Aldehyde (1.0 mmol)

  • 
    -Keto ester (1.0 mmol)
    
  • Urea/Thiourea (1.2 mmol)

  • TMSCl (1.0 mmol)

  • Solvent: Acetonitrile (5 mL) or DMF

Protocol:

  • Dissolve aldehyde and urea/thiourea in Acetonitrile.

  • Add TMSCl dropwise. Stir for 10 minutes at Room Temperature (RT). Note: The solution may warm slightly.

  • Add the

    
    -keto ester.[1][2]
    
  • Stir at RT for 30 minutes, then reflux for 2–4 hours.

  • Workup: Pour into ice water. Filter the precipitate. Recrystallize from Ethanol.

Method B: High-Throughput Microwave Protocol

Best for: Library generation, aliphatic aldehydes, steric hindrance.

Reagents:

  • Aldehyde (1.0 mmol)

  • 
    -Keto ester (1.0 mmol)
    
  • Urea (1.5 mmol) - Excess urea is crucial here.

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (10 mol%)
  • Solvent: Ethanol (1 mL) or Solvent-Free

Protocol:

  • Combine all reactants and catalyst in a 10 mL microwave process vial.

  • Irradiation: Set microwave to Dynamic Mode :

    • Target Temp:

      
      C[3]
      
    • Hold Time: 10 minutes

    • Max Power: 150W

  • Cooling: Use compressed air cooling (standard on most reactors) to

    
    C.
    
  • Workup: Add 5 mL cold water directly to the vial, sonicate for 1 minute, and filter the solid.

References

  • Marzouk, A. A., et al. (2025). Trimethylsilyl Chloride: A Facile and Efficient Reagent for One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. ResearchGate. Link

  • Mali, S. N., et al. (2020).[4] Green Synthesis of Substituted Dihydropyrimidin-2(1H)-one by Using Zinc Chloride /Acetic Acid Catalytic System. ResearchGate. Link

  • Kappe, C. O., et al. (1999).[5] Microwave-Assisted High-Speed Parallel Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones using a Solventless Biginelli Condensation Protocol. Synthesis. Link

  • Ma, Y., et al. (2000).[5] Lanthanide Triflate Catalyzed Biginelli Reaction.[2][5] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. Journal of Organic Chemistry. Link

  • Felluga, F., et al. (2018).[3] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett. Link

Sources

Optimization

Technical Guide: Troubleshooting Side Products in the Synthesis of 2-Aminopyrimidine-4-Carboxylic Acids

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 2-Aminopyrimidine-4-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as "hinge binders" in kinase inhibitors and precursors for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

2-Aminopyrimidine-4-carboxylic acids are critical pharmacophores in medicinal chemistry, serving as "hinge binders" in kinase inhibitors and precursors for non-protein amino acids like lathyrine. The industrial standard for their synthesis typically involves the condensation of guanidine (as a salt) with unsymmetrical 1,3-dielectrophiles such as ethyl ethoxymethyleneoxaloacetate or mucohalic acids.

While the primary reaction is robust, the presence of multiple nucleophilic sites on guanidine and electrophilic sites on the substrate leads to a predictable spectrum of impurities. This guide provides a self-validating troubleshooting framework to identify, minimize, and remove these side products.

Core Reaction Mechanism & Side Product Pathways

To troubleshoot effectively, one must understand the competition between thermodynamic and kinetic control. The most common route utilizes the condensation of guanidine with a 1,3-dicarbonyl equivalent.

The Primary Pathway
  • Nucleophilic Attack: The free base of guanidine attacks the most electrophilic carbon (usually the

    
    -carbon of the enol ether or the aldehyde equivalent).
    
  • Cyclization: Intramolecular attack on the ester/ketone carbonyl.

  • Elimination: Loss of water or ethanol to aromatize the pyrimidine ring.

The "Impurity Landscape"

The following diagram maps the genesis of the four most critical side products during this synthesis.

ReactionPathways Start Guanidine + 1,3-Dielectrophile Main 2-Aminopyrimidine- 4-carboxylate (Target) Start->Main C-N bond formation at u03b2-carbon SP1 Side Product A: Regioisomer (5-COOH) Start->SP1 Attack at wrong carbonyl SP4 Side Product D: Open-Chain Intermediates Start->SP4 Incomplete cyclization SP2 Side Product B: Uracil Derivative (2-OH-pyrimidine) Main->SP2 Hydrolysis of 2-NH2 group (Acidic/High Temp) SP3 Side Product C: Decarboxylated (2-Aminopyrimidine) Main->SP3 Thermal decarboxylation (>150u00b0C or Acid)

Figure 1: Mechanistic divergence showing the origin of regioisomers, hydrolysis products, and decarboxylation events.

Diagnostic Troubleshooting Modules

Module 1: Regioselectivity (The 4- vs. 5-Isomer Problem)

Symptom: LC-MS shows a peak with the correct mass (


) but slightly different retention time. NMR shows different coupling constants for the aromatic protons.

Technical Insight: When using unsymmetrical electrophiles like ethyl ethoxymethyleneoxaloacetate , guanidine preferentially attacks the carbon attached to the ethoxy group (the


-carbon) because it is more electrophilic. However, steric hindrance or solvent effects can shift this preference, leading to the 5-carboxylic acid isomer.
FeatureTarget (4-Isomer)Side Product (5-Isomer)
1H NMR (Aromatic) Two doublets (

Hz)
Two singlets or weakly coupled (

Hz)
Formation Cause Kinetic control (Standard)Thermodynamic equilibration or wrong pH

Protocol Adjustment:

  • Lower Temperature: Conduct the initial addition at 0–5°C. High temperatures promote the less favorable attack leading to the 5-isomer.

  • Base Selection: Switch from NaOEt to a milder base like NaOAc if using sensitive substrates. Strong bases can equilibrate the intermediate, favoring the thermodynamic mixture.

Module 2: The "Uracil" Impurity (Hydrolysis of the Amino Group)

Symptom: Appearance of a peak with Mass = Target + 1 Da (if hydrolyzed to -OH) or significant loss of basicity in the product. Identity: 2-Hydroxypyrimidine-4-carboxylic acid (or its tautomer, 2-oxo-1H-pyrimidine).

Technical Insight: The 2-amino group on the pyrimidine ring is susceptible to hydrolysis, converting it to a hydroxyl group (uracil derivative). This is catalyzed by strong acid at high heat —conditions often used during the final ester hydrolysis step.

Corrective Action:

  • Avoid Mineral Acids: Do not use refluxing HCl for ester hydrolysis.

  • Use Base Hydrolysis: Use NaOH/H2O at moderate temperatures (40–60°C), followed by careful acidification to pH 3–4 (isoelectric precipitation) rather than pH 1.

Module 3: Decarboxylation

Symptom: Product mass is


. Gas evolution observed during workup.
Identity:  2-Aminopyrimidine (lacking the carboxyl group).

Technical Insight: Pyrimidine-4-carboxylic acids are electron-deficient heteroaromatic acids. They are prone to thermal decarboxylation, especially in their zwitterionic form or in high-boiling solvents (DMSO/DMF) above 120°C.

Protocol Adjustment:

  • Drying: Never dry the free acid at temperatures

    
    . Use a vacuum oven at 40–50°C.
    
  • Workup: Avoid heating the acidic aqueous phase. Extract or filter immediately after acidification.

Analytical Data & Specifications

Use this table to benchmark your crude reaction mixture.

Impurity TypeRelative Retention (RRT)*Mass ShiftDetection Method
Target (4-COOH) 1.00MUV (254 nm)
Regioisomer (5-COOH) 0.95 - 1.05 (Close eluter)M1H NMR (Coupling constants)
Decarboxylated 0.40 - 0.60M - 44LC-MS (distinctive)
Uracil Derivative 0.20 - 0.30 (Polar)M + 1pH titration / LC-MS
Open Chain Intermediate 0.80 - 0.90M + 18 (Hydrate)1H NMR (Broad singlets, non-aromatic)

*RRT values are approximate for C18 Reverse Phase columns (Water/Acetonitrile + 0.1% Formic Acid).

Decision Tree for Purification

Follow this logic flow to rescue a compromised batch.

Troubleshooting Step1 Analyze Crude (LC-MS/NMR) Check1 Is Regioisomer > 5%? Step1->Check1 Action1 Recrystallize from Water/Ethanol (Isomers often have diff solubilities) Check1->Action1 Yes Check2 Is Decarboxylated > 5%? Check1->Check2 No Action1->Check2 Action2 Acid-Base Extraction: 1. Dissolve in NaHCO3 (pH 8) 2. Wash with EtOAc (Removes Decarb) 3. Re-acidify aq. layer to pH 3 Check2->Action2 Yes Check3 Is Uracil deriv. present? Check2->Check3 No Action2->Check3 Action3 Reslurry in hot water. Uracil derivatives are often less soluble than amino-acids. Check3->Action3 Yes Final Pure Product (>98%) Check3->Final No Action3->Final

Figure 2: Purification logic flow for removing common impurities.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning into a solid "gummy" polymer? A: This is likely due to oligomerization of the guanidine or the dielectrophile under highly concentrated conditions.

  • Fix: Dilute the reaction. Ensure the concentration of guanidine is < 1.0 M. Add the dielectrophile slowly to the guanidine solution to maintain a favorable stoichiometry [1].

Q: I see a peak at M+14 in the mass spec. What is it? A: If you are using methanol as a solvent, you may have formed the methyl ester via transesterification (if the starting material was an ethyl ester). Alternatively, if using DMF, you might have N-methylation, though this is rare without alkylating agents. Always match the alcohol solvent to the ester group (e.g., use EtOH for ethyl esters) to prevent mixed ester impurities.

Q: Can I use Guanidine Carbonate instead of Guanidine Hydrochloride? A: Yes, and it is often preferred. Guanidine carbonate releases the free base in situ without requiring an extra equivalent of sodium ethoxide/hydroxide, reducing the salt load. However, CO2 evolution can cause foaming—add reagents slowly [2].

Q: My yield is low (<30%). Where is the product? A: Check the aqueous mother liquor. 2-Aminopyrimidine-4-carboxylic acids are amphoteric and highly soluble in water at extreme pHs (both <2 and >9). Ensure you precipitate at the isoelectric point (typically pH 3–4.5).

References

  • Marinho, E. R., et al. "Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate."[1] Arkivoc, vol. 2010, no.[1][2] 5, 2010, pp. 82-91.[1]

  • Jadhav, S. D., et al. "Synthesis of 2-Aminopyrimidine Derivatives." Organic Letters, vol. 19, no.[3] 20, 2017, pp. 5673-5676.[3]

  • PubChem. "2-Aminopyrimidine-4-carboxylic acid Compound Summary."[4] National Library of Medicine.

  • Chemdad. "2-AMINO-PYRIMIDINE-4-CARBOXYLIC ACID Properties and Synthesis."

Sources

Troubleshooting

preventing degradation of pyrimidine carboxylic acids during synthesis

Topic: Preventing Degradation & Decarboxylation[1] Executive Summary Pyrimidine carboxylic acids (particularly the 2- and 4-isomers) are notoriously unstable intermediates in drug discovery. Their electron-deficient ring...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Degradation & Decarboxylation[1]

Executive Summary

Pyrimidine carboxylic acids (particularly the 2- and 4-isomers) are notoriously unstable intermediates in drug discovery. Their electron-deficient ring system makes them highly susceptible to thermal decarboxylation and nucleophilic attack (ring opening). This guide addresses the root causes of yield loss—specifically the "disappearing product" phenomenon during hydrolysis, workup, and drying.

Module 1: Thermal Decarboxylation (The "Disappearing Product")

User Question: “I synthesized 2-pyrimidinecarboxylic acid via oxidation. The LCMS showed 95% conversion, but after concentrating the solvent at 50°C, the product vanished, and I only recovered pyrimidine. What happened?”

Technical Diagnosis: You have encountered Hammick-type decarboxylation . Unlike benzene derivatives, pyrimidines are electron-deficient. The carboxylic acid group at the 2- or 4-position is destabilized because the ring nitrogens can effectively stabilize the negative charge developed during the transition state of decarboxylation.

The Mechanism:

  • Zwitterion Formation: Upon heating, the proton from the carboxylic acid transfers to the ring nitrogen (protonation of the ring).

  • 
     Loss:  The resulting carboxylate anion loses 
    
    
    
    to form a transient ylide/carbanion, which is immediately protonated to form the unsubstituted pyrimidine.

Troubleshooting Protocol:

ParameterStandard (Risky)Optimized (Safe)
Solvent Removal Rotovap at 50°C+Lyophilization (Freeze Drying) or Rotovap <30°C
Reaction Temp Reflux (>80°C)Ambient or <40°C
Acid Form Free Acid (R-COOH)Salt Form (R-COO⁻ Li⁺)

Corrective Action (The "Salt Stabilization" Method): Do not isolate the free acid if possible. Isolate the product as a Lithium or Potassium salt . The carboxylate salt is significantly more stable than the free acid because it prevents the initial proton transfer to the ring nitrogen required for the decarboxylation mechanism.

DecarboxylationMechanism cluster_0 Thermal Danger Zone cluster_1 Stabilization Strategy Start Pyrimidine-2-COOH (Free Acid) Zwitterion Zwitterion Intermediate (N-Protonated) Start->Zwitterion Heat (>50°C) Salt Lithium Pyrimidine-2-carboxylate (Salt Form) Start->Salt add LiOH / freeze dry TS Transition State (Hammick-like) Zwitterion->TS - CO2 Product Pyrimidine (Degraded) + CO2 Gas TS->Product Irreversible Stable Stable Solid (No Proton Transfer) Salt->Stable

Figure 1: Mechanism of thermal decarboxylation in electron-deficient heteroaromatics. Note that preventing the zwitterion formation (via salt formation) arrests the pathway.

Module 2: Hydrolysis & pH Control

User Question: “I am hydrolyzing ethyl 4-pyrimidinecarboxylate using NaOH. The reaction turns black, and I get low yields of the acid. How do I hydrolyze this ester safely?”

Technical Diagnosis: Strong bases (NaOH/KOH) can attack the electron-deficient pyrimidine ring (nucleophilic aromatic substitution or ring opening) rather than just the ester. Furthermore, during the acidic workup (acidification to precipitate the product), you likely passed through the isoelectric point too quickly or dropped the pH too low, triggering acid-catalyzed decarboxylation.

The "Soft Hydrolysis" Protocol:

  • Reagent Switch: Use LiOH (Lithium Hydroxide) instead of NaOH. Lithium is a weaker counter-ion and coordinates tighter to the carboxylate, often improving stability. Alternatively, use TMSOK (Potassium trimethylsilanolate) in anhydrous conditions.

  • Enzymatic Option: For highly sensitive substrates, use Pig Liver Esterase (PLE) at pH 7.0 buffer. This avoids extreme pH entirely.

  • Acidification:

    • Do NOT dump HCl into the reaction.

    • Do use a buffered acidification resin (e.g., Dowex 50W) or carefully titrate with 1M HCl to exactly pH 3-4 (check pKa of specific substrate).

Comparative Data: Hydrolysis Methods

MethodReagentConditionsYieldRisk Profile
Hard Hydrolysis 2M NaOHReflux, 1h20-40%High (Decarboxylation + Ring Opening)
Soft Hydrolysis 1M LiOHTHF/H2O, 0°C75-85%Low (Controlled temp)
Anhydrous TMSOKDCM, RT90%+Minimal (Non-aqueous workup)
Module 3: Oxidative Synthesis & Metal Scavenging

User Question: “I tried making the acid by oxidizing the methyl-pyrimidine precursor with KMnO4. The yield is terrible. Is there a better route?”

Technical Diagnosis: Aggressive oxidants like Permanganate (


) or Dichromate often destroy the pyrimidine ring before oxidizing the methyl group. Additionally, if you are using metal-catalyzed routes (e.g., Pd-catalyzed carbonylation), residual metals can catalyze protodecarboxylation  during the workup.

Recommended Workflow: The "Late-Stage" Approach Avoid carrying the free carboxylic acid through multiple steps. Install it last.

  • Route A (Oxidation): Use SeO2 (Selenium Dioxide) in Pyridine. This is specific for benzylic-type oxidations on heteroocycles and is milder than KMnO4.

  • Route B (Carbonylation): Palladium-catalyzed carbonylation of chloropyrimidines.

    • Critical Step: You must scavenge the Pd immediately. Residual Pd + Heat + Acid = Rapid Decarboxylation. Use a metal scavenger (e.g., QuadraPure™) before acidification.

SynthesisDecisionTree Start Target: Pyrimidine Carboxylic Acid Precursor What is your precursor? Start->Precursor Methyl Methyl-Pyrimidine Precursor->Methyl Halo Halo-Pyrimidine (Cl/Br) Precursor->Halo Ester Pyrimidine-Ester Precursor->Ester Oxidation Avoid KMnO4! Use SeO2/Pyridine Methyl->Oxidation Carbonylation Pd-Catalyzed Carbonylation (CO gas / MeOH) Halo->Carbonylation Hydrolysis LiOH / THF / 0°C (Do not heat) Ester->Hydrolysis Final Isolate as Li/K Salt (Do not dry free acid) Oxidation->Final Scavenge CRITICAL: Scavenge Pd before hydrolysis Carbonylation->Scavenge Scavenge->Final Hydrolysis->Final

Figure 2: Decision tree for synthesis routes, highlighting critical control points to prevent degradation.

FAQ: Storage and Handling

Q: Can I store 2-pyrimidinecarboxylic acid in DMSO? A: No. DMSO can facilitate decarboxylation at elevated temperatures or upon long storage due to its polarity and ability to solvate cations. Store as a solid salt at -20°C.

Q: Why does my NMR show a mixture of product and plain pyrimidine? A: This is the hallmark of decarboxylation. It likely happened in the NMR tube if you used


 (which is often slightly acidic). Use DMSO-d6  or MeOD  with a drop of base (NaOD) to stabilize the carboxylate anion during analysis.

Q: Is flow chemistry better for this? A: Yes. Flow chemistry allows you to heat the reaction to high temperatures for extremely short residence times (seconds), allowing the reaction to complete before the decarboxylation kinetics become significant.

References
  • Ashcroft, C. P., et al. (1997). "High Temperature Stabilization of 2-Heteroaromatic Carboxylic Acids." Organic Process Research & Development. (Demonstrates thermal instability issues).

  • Kantor, S., et al. (2019). "Continuous Flow Synthesis of Unstable Heterocyclic Carboxylic Acids." Reaction Chemistry & Engineering. (Protocol for flow synthesis to avoid decarboxylation).

  • Lu, P., et al. (2009).[1] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters. (Mechanistic insight into metal-catalyzed degradation).

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Song, H. T., et al. (2016).[1] "Decarboxylative Oxidation of Carboxylic Acids." Journal of Organic Chemistry. (Discusses oxidative stability).

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Guanidine Condensation

Case ID: GUAN-YIELD-OPT Assigned Specialist: Senior Application Scientist Status: Open Priority: High Executive Summary: The "Guanidine Trap" Low yields in guanidine synthesis typically stem from two distinct failure mod...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: GUAN-YIELD-OPT Assigned Specialist: Senior Application Scientist Status: Open Priority: High

Executive Summary: The "Guanidine Trap"

Low yields in guanidine synthesis typically stem from two distinct failure modes: Nucleophilic Mismatch (the amine is too weak for the guanylating agent) or Isolation Failure (the product forms but is lost during workup due to extreme polarity).

This guide moves beyond generic advice to address the specific kinetic and thermodynamic barriers inherent to guanidine formation. We will focus on selecting the correct electrophile for your specific amine and implementing "self-cleaning" purification strategies.

Module 1: Diagnostic & Reagent Selection

The Error: Using cyanamide or S-methylisothiourea sulfate for sterically hindered or electron-deficient amines (e.g., anilines). These classical reagents lack the electrophilicity required to overcome the kinetic barrier of poor nucleophiles.

The Fix: Match the "Leaving Group Ability" of the guanylating agent to the nucleophilicity of your amine.

Reagent Selection Matrix
Amine TypeRecommended ReagentMechanism/AdvantageReference
Primary Alkyl (Un-hindered)1H-Pyrazole-1-carboxamidine HCl Mild conditions; Pyrazole is a good leaving group.[1][1]
Secondary / Hindered N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Boc-groups increase electrophilicity; Lipophilic product aids purification.[1]
Anilines (Electron Deficient)N,N'-Di-Boc-N''-triflylguanidine Extreme electrophilicity due to Triflyl group; forces reaction on dead nucleophiles.[2]
Acid Sensitive Substrates Cbz-protected Isothioureas Allows neutral deprotection (Hydrogenation) to avoid acid hydrolysis.[3]
Visual Workflow: Selecting the Correct Guanylating Agent

ReagentSelection Start START: Analyze Amine Substrate IsAromatic Is the Amine Aromatic (Aniline)? Start->IsAromatic IsHindered Is it Sterically Hindered (Secondary/Tertiary)? IsAromatic->IsHindered No (Aliphatic) Triflyl USE: N,N'-Di-Boc-N''-triflylguanidine (Feichtinger Method) IsAromatic->Triflyl Yes (Low Nucleophilicity) BocPyrazole USE: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (Bernatowicz Method) IsHindered->BocPyrazole Yes HCLPyrazole USE: 1H-Pyrazole-1-carboxamidine HCl (Standard Method) IsHindered->HCLPyrazole No

Figure 1: Decision tree for selecting the appropriate guanylating agent based on amine nucleophilicity.

Module 2: Reaction Protocols & Optimization

Protocol A: The "Gold Standard" (Protected Guanidines)

Best for: Drug discovery, hindered amines, and easy purification.

The Logic: Free guanidines are highly polar and difficult to extract from water. Using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine creates a lipophilic "masked" guanidine. The reaction is driven by the formation of the stable pyrazole byproduct.

Step-by-Step:

  • Stoichiometry: Dissolve Amine (1.0 equiv) and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv) in dry DCM or DMF.

  • Base: Add DIPEA (1.1 equiv) only if using an amine salt. For free amines, no base is required (the reagent is neutral).

  • Time/Temp: Stir at Room Temperature (RT) for 4–16 hours.

    • Troubleshooting: If conversion is <50% after 4 hours, add 0.1 equiv of DMAP (4-dimethylaminopyridine) as a nucleophilic catalyst.

  • Workup (The Key Step):

    • Dilute with Et2O (Ether precipitates the pyrazole byproduct in some cases, but usually, it remains soluble).

    • Wash with 5% KHSO4 (removes unreacted amine).

    • Wash with 1M NaOH (removes the pyrazole byproduct, which is acidic). Crucial: This wash removes the main impurity.

    • Dry organic layer (MgSO4) and concentrate.

  • Deprotection: Treat with TFA/DCM (1:1) for 2 hours to reveal the free guanidine.

Protocol B: Mercury-Promoted Guanylation (The "Nuclear Option")

Best for: Thiourea substrates that refuse to cyclize or condense.

The Logic: Thioureas are stable. To force them to react with an amine, you must make the sulfur a better leaving group. Hg(II) has an extreme affinity for sulfur, coordinating to form a carbodiimide intermediate in situ, which is then rapidly attacked by the amine.

Warning: Mercury is toxic.[2] Use only when other methods fail.

Step-by-Step:

  • Setup: Dissolve the Thiourea substrate (1.0 equiv) and the Amine (1.1 equiv) in dry DMF or THF.

  • Activation: Add Triethylamine (2.0 equiv) followed by HgCl2 (1.1 equiv) .

    • Observation: The reaction will turn black/grey immediately due to HgS precipitation.

  • Conditions: Stir at 0°C -> RT for 2 hours.

  • Filtration: Filter the black slurry through a pad of Celite to remove HgS.

  • Isolation: Dilute filtrate with EtOAc, wash with water (3x) to remove DMF.

Visual Mechanism: Mercury Promotion

MercuryMechanism Thiourea Thiourea (Stable) HgComplex Hg-S Complex (Activated) Thiourea->HgComplex + HgCl2 Carbodiimide Carbodiimide (Intermediate) HgComplex->Carbodiimide - HgS - 2 HCl HgS HgS (Precipitate) HgComplex->HgS Guanidine Guanidine (Product) Carbodiimide->Guanidine + Amine Amine Amine (Nucleophile)

Figure 2: Mechanism of Mercury(II) promoted desulfurization-guanylation.

Module 3: Purification & Isolation (The "Recovery" Phase)

If your LCMS shows product but your flask is empty after workup, you have lost the product to the aqueous layer.

Strategy 1: The Lipophilic Shift (Prevention)
  • Method: Always use Boc- or Cbz- protected reagents (Protocol A).

  • Why: The protected guanidine acts like a standard organic molecule (soluble in EtOAc/DCM). You can purify it on standard Silica Gel (Hexane/EtOAc) before removing the protecting groups.

Strategy 2: C18 Reverse Phase (The Fix)
  • Method: If you have a free guanidine (highly polar/water-soluble):

    • Do NOT attempt normal phase silica chromatography (it will streak and stick irreversibly).

    • Use C18 Reverse Phase chromatography.

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Elution: Guanidines usually elute early (5–20% ACN).

Strategy 3: Ion Exchange (The Cleanup)
  • Method: Use a weak cation exchange resin (e.g., Amberlite IRC-50).

    • Load the aqueous reaction mixture onto the resin.

    • Wash with water (removes non-basic impurities).

    • Elute with 1M Acetic Acid or HCl.

    • Lyophilize the eluent to obtain the Guanidine salt.

Module 4: Frequently Asked Questions (FAQs)

Q: My Boc-protected guanidine yield is low, and I see free amine starting material. Why? A: The reaction might be stalling due to steric bulk.

  • Fix: Add DMAP (10 mol%) or switch to N,N'-Di-Boc-N''-triflylguanidine . The triflyl group is a "super-leaving group" compared to the pyrazole and will force the reaction to completion [2].

Q: I am trying to remove the Boc group with TFA, but the reaction is messy. A: Guanidines can undergo side reactions during deprotection if the cation is not stabilized.

  • Fix: Use 4M HCl in Dioxane instead of TFA. The HCl salt often precipitates out of the dioxane, protecting it from further degradation and making isolation easy (filtration).

Q: Can I avoid Mercury but still use a thiourea? A: Yes. Use Mukiyama's Reagent (2-chloro-1-methylpyridinium iodide) or EDC (Water Soluble Carbodiimide) to activate the thiourea. These are less toxic but slightly less potent than HgCl2.

Q: The product streaks on the TLC plate. A: Free guanidines interact with the silanols on the glass plate.

  • Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in MeOH and drying it before spotting your compound. Or, use C18 TLC plates.[3]

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[4][5] The Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflylguanidines: New Reagents for Guanidinylation. The Journal of Organic Chemistry, 63(23), 8432–8439. Link

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[6][7][8][9][10] Arkivoc, 2005(iv), 49-87. Link

  • Kim, K. S., & Qian, L. (1993). Improved method for the preparation of guanidines.[6][9][10] Tetrahedron Letters, 34(48), 7677-7680. Link

Sources

Troubleshooting

overcoming poor ionization of carboxylic acids in mass spectrometry

Ticket #CA-404: Low Sensitivity & Poor Stability of Carboxylic Acids Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Blocker for Trace Analysis) Introduction Welcome to the Ionization Suppo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #CA-404: Low Sensitivity & Poor Stability of Carboxylic Acids

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Blocker for Trace Analysis)

Introduction

Welcome to the Ionization Support Hub. If you are reading this, you are likely facing the "Carboxylic Paradox": these molecules are chemically reactive yet analytically stubborn in Mass Spectrometry (MS).

Carboxylic acids (


) possess a 

typically between 3 and 5, making them naturally suited for Negative Electrospray Ionization (ESI-) . However, ESI(-) is notoriously prone to arcing, corona discharge, and lower ionization efficiency compared to Positive Mode (ESI+). Conversely, in ESI(+), carboxylic acids have low Proton Affinity (PA), making protonation (

) difficult without chemical modification.

This guide provides three distinct workflows to solve this, ranging from mobile phase tuning to chemical derivatization.

Module 1: Diagnostic & Decision Matrix

Issue: "I don't know which ionization mode to choose for my analyte."

Technical Insight: The choice between ESI(-) and ESI(+) depends on your required Limit of Quantitation (LOQ) and sample matrix complexity.

Workflow Decision Tree

IonizationStrategy Start Start: Define Sensitivity Needs Sensitivity Is Trace Level (pg/mL) Required? Start->Sensitivity No Route A: Direct ESI(-) Sensitivity->No No (µg/mL range) Yes Route B: Derivatization ESI(+) Sensitivity->Yes Yes (Femtomole range) OptNeg Add Ammonium Fluoride (0.5mM) or Chlorinated Solvents No->OptNeg Optimize Mobile Phase DerivType Reagent Selection Yes->DerivType Select Reagent DMED DMED (Tertiary Amine) Cheap, Good ESI+ DerivType->DMED General Profiling AMPP AMPP (Permanent Charge) Best Sensitivity DerivType->AMPP Ultrasensitive

Figure 1: Decision matrix for selecting the optimal ionization strategy based on sensitivity requirements.

Module 2: Optimizing Negative Mode (ESI-)

Issue: "I am seeing signal instability and low intensity in negative mode."

Root Cause: Standard additives like Formic Acid suppress ionization in ESI(-) by competing for charge. Ammonium Acetate is better but often insufficient for trace analysis.

The Solution: Ammonium Fluoride ( )

Ammonium Fluoride is a "super-additive" for ESI(-). The fluoride ion (


) is a strong gas-phase base that actively abstracts protons from the carboxylic acid, driving the formation of 

.

Performance Data:

Additive Relative Intensity Mechanism Risk Profile

| 0.1% Formic Acid | 10% (Baseline) | Ion Suppression (High


) | Low |
| 10mM Amm. Acetate  | 100% | Buffer/pH control | Low |
| 0.5mM Amm. Fluoride  | 600% - 2200%  | Active Proton Abstraction | High (Etches Glass)  |
Protocol: The Switch
  • Preparation: Prepare a 1 M stock solution of

    
     in water. Store in a plastic (PP/PE)  container.
    
  • Mobile Phase A: Water + 0.5 mM

    
     (e.g., 500 µL stock in 1L Water).
    
  • Mobile Phase B: Methanol or Acetonitrile (No additive needed, or 0.5 mM

    
     if solubility permits).
    
  • System Hygiene:

    • Warning: Fluoride etches glass and silica. Do not leave this mobile phase stagnant in glass solvent bottles or on the column for days.

    • Flush: Flush the system with water/methanol (50:50) immediately after the batch is finished.

Troubleshooting FAQ:

  • Q: My background noise increased.

    • A:

      
       can strip contaminants from the LC lines. Passivate your system by running the mobile phase for 30 minutes before connecting the column.
      
  • Q: Can I use this on any column?

    • A: Most modern C18 columns are stable, but avoid older silica-based columns with poor end-capping.

Module 3: Derivatization for Positive Mode (ESI+)

Issue: "ESI(-) is not sensitive enough. I need to detect femtomole levels."

Root Cause: Carboxylic acids lack a basic site for protonation. Solution: Chemical derivatization converts the carboxylic acid into an amide or ester containing a high-proton-affinity nitrogen (tertiary amine) or a permanent positive charge (quaternary ammonium).

Mechanism: EDC Coupling

The standard workflow utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid, followed by a reaction with an amine-containing tag.

Derivatization Acid Analyte (R-COOH) Intermediate O-Acylisourea (Unstable Active Ester) Acid->Intermediate + EDC EDC Activator (EDC) Product Derivatized Analyte (High ESI+ Response) Intermediate->Product + Tag Tag Tag Reagent (e.g., DMED/AMPP) Tag->Product

Figure 2: Two-step derivatization mechanism using EDC coupling to attach a high-sensitivity tag.

Comparison of Reagents
ReagentFull NameTarget ModeBenefit
DMED N,N-dimethylethylenediamineESI(+)Adds tertiary amine. Simple, cost-effective.
AMPP N-(4-aminomethylphenyl)pyridiniumESI(+)Permanent Charge. Highest sensitivity gain (>100x).
3-NPH 3-NitrophenylhydrazineESI(-)Improves negative mode stability for specific acids.
Protocol: DMED Derivatization (Standard)
  • Dry Down: Evaporate 50 µL of sample supernatant to dryness.

  • Reagent Mix: Prepare a fresh solution of:

    • 20 mM EDC

    • 20 mM 3-Hydroxypyridine (Catalyst)

    • 20 mM DMED

    • Solvent: Acetonitrile or DMSO.

  • Reaction: Add 50 µL Reagent Mix to the dried residue. Incubate at 60°C for 30 minutes .

  • Quench: Add 200 µL of water or weak acid to stop the reaction.

  • Analyze: Inject directly (ESI+).

Module 4: Chromatographic Tailing

Issue: "I have signal, but the peaks look like shark fins (tailing)."

Root Cause: Carboxylic acids interact with residual silanols on C18 stationary phases. Solution:

  • pH Control: Ensure mobile phase pH is at least 2 units away from the

    
    .
    
    • Low pH (pH 2.0): Acid is neutral (

      
      ). Good retention, but requires end-capped columns to prevent silanol interaction.
      
    • High pH (pH 7-8): Acid is ionized (

      
      ). Poor retention on C18, but excellent peak shape. Requires HILIC or Mixed-Mode Anion Exchange (WAX/MAX) columns. 
      
  • Column Choice: Switch to a Mixed-Mode WAX (Weak Anion Exchange) column. This retains the acid via charge interaction and releases it when the buffer concentration or pH changes, resulting in sharp, symmetrical peaks.

References

  • Yassine, M. et al. (2013). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization.[1][2][3] Analytical Science Advances.[2]

  • Li, B. et al. (2013). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Journal of Chromatography B.

  • Gowda, S.G.B. et al. (2022).[4] Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules.[5][4][1][2][3][6][7][8][9][10][11]

  • Kiyota, T. et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.[12] Chromatographia.[13]

Sources

Optimization

Technical Support Center: 2-Amino-6-isobutylpyrimidine-4-carboxylic acid

Subject: Stability & Handling in Dimethyl Sulfoxide (DMSO) Executive Summary & Chemical Context 2-Amino-6-isobutylpyrimidine-4-carboxylic acid is a bifunctional pyrimidine scaffold often used as a building block in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability & Handling in Dimethyl Sulfoxide (DMSO)

Executive Summary & Chemical Context

2-Amino-6-isobutylpyrimidine-4-carboxylic acid is a bifunctional pyrimidine scaffold often used as a building block in the synthesis of viral polymerase inhibitors and kinase antagonists.[1] Its structure features three distinct chemical distinctives that dictate its stability profile in DMSO:

  • Zwitterionic Potential: The C4-carboxylic acid (acidic) and C2-amine (basic) allow for internal salt formation, affecting solubility.[1]

  • Lipophilic Isobutyl Tail: This group increases solubility in organic solvents but drastically decreases tolerance for water contamination in DMSO.[1]

  • Electron-Deficient Ring: The pyrimidine core is generally stable, but the C4-carboxylic acid is prone to decarboxylation under thermal stress.[1]

The Verdict: This compound is chemically stable in anhydrous DMSO for >12 months at -20°C. However, it is physically unstable in "wet" DMSO (DMSO with >5% water content), leading to rapid precipitation due to the hydrophobic isobutyl moiety.

Mechanism of Instability: The "Why" and "How"

To troubleshoot effectively, you must understand the underlying forces at play.

A. The Hygroscopic Trap (Physical Instability)

DMSO is aggressively hygroscopic.[1][2] At 20°C and 60% relative humidity, pure DMSO can absorb >10% water by weight within 24 hours.[1]

  • The Mechanism: As DMSO absorbs atmospheric water, the solvent polarity index shifts. The isobutyl group (hydrophobic) becomes energetically unfavorable in the aqueous-DMSO mixture, forcing the molecule out of solution (precipitation).[1]

  • The Symptom: Users report "crystals forming" after thawing stocks that were stored in non-airtight vials.[1]

B. Thermal Decarboxylation (Chemical Degradation)

While less volatile than beta-keto acids, pyrimidine-4-carboxylic acids possess a thermodynamic drive to decarboxylate to the corresponding 2-amino-6-isobutylpyrimidine.[1]

  • The Mechanism: DMSO is a polar aprotic solvent that solvates cations well but leaves anions (like the carboxylate) "naked" and reactive. High temperatures (>60°C) facilitate the loss of CO₂.[1]

  • The Symptom: Loss of peak area in HPLC and appearance of a new peak with M-44 mass units.

C. Oxidative Coloring
  • The Mechanism: The C2-primary amine is susceptible to slow oxidation if the DMSO contains trace peroxides or is stored under light, leading to azo-dimer formation or N-oxides.

  • The Symptom: Solution turns from clear/white to yellow or amber over time.[1]

Visualizing the Stability Workflow

The following diagram illustrates the decision matrix for handling this compound to prevent degradation.

StabilityWorkflow Start Solid Compound Solvent Select Solvent Grade Start->Solvent DryDMSO Anhydrous DMSO (>99.9%) Solvent->DryDMSO Recommended WetDMSO Standard DMSO (Hygroscopic) Solvent->WetDMSO Avoid Dissolution Dissolution (< 40°C) Storage Storage (-20°C) Dissolution->Storage Decarb RISK: Decarboxylation Dissolution->Decarb If Heated >60°C Usage Thaw & Use Storage->Usage Precip RISK: Precipitation Usage->Precip Moisture Entry DryDMSO->Dissolution WetDMSO->Precip Stable STABLE (>12 Months)

Caption: Workflow for maximizing stability. Note that moisture entry at the "Usage" stage is the most common failure point.

Validated Protocols

Protocol A: Preparation of 100 mM Stock Solution

Use this protocol to ensure a shelf-life of >1 year.

Reagents:

  • Compound: 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (MW: ~195.22 g/mol )[1]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).[1] Do not use "molecular biology grade" DMSO unless it is specifically marked anhydrous.

Steps:

  • Equilibrate: Allow the vial of solid compound and the DMSO bottle to reach room temperature before opening (prevents condensation).

  • Weighing: Weigh 19.5 mg of compound into a sterile, amber glass vial (or polypropylene cryovial).

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Mixing: Vortex for 30 seconds. If the solution is cloudy, sonicate in a water bath at 37°C (Max 40°C) for 2 minutes. Do not overheat.

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C .

Protocol B: QC Check (HPLC)

Run this if you suspect degradation.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Detection UV @ 254 nm (Pyrimidine core)
Expected RT Intermediate (Isobutyl group adds retention compared to polar pyrimidines)

Troubleshooting Guide (Q&A)

Q1: My stock solution was clear yesterday, but today it has a white precipitate. Is it ruined?

  • Diagnosis: This is likely Physical Instability caused by moisture.[1]

  • The Fix:

    • Warm the vial to 37°C for 5-10 minutes and vortex.

    • If it redissolves, the compound is chemically intact.[1] Use immediately.

    • Prevention: Do not store this specific vial again. The water content is now too high to maintain solubility at -20°C.[1]

Q2: The solution has turned a light yellow/amber color. Can I still use it?

  • Diagnosis: Mild oxidative stress (N-oxidation or trace impurities).[1]

  • Risk Assessment:

    • For Cell Assays: Proceed with caution. Run a cytotoxicity control.[1]

    • For Synthesis: Generally acceptable.[1]

    • For Crystallography: Discard. Impurities will disrupt lattice formation.[1]

  • Root Cause: The primary amine at the C2 position is sensitive to light and peroxides in aged DMSO.

Q3: Can I heat the solution to speed up dissolution?

  • Guidance: Yes, but strictly limit temperature to <45°C .

  • Warning: Heating >80°C induces decarboxylation.[1] You will lose the carboxylic acid group, converting your compound into 2-amino-6-isobutylpyrimidine, which is a different pharmacological entity.[1]

Q4: Why does the solution freeze in the fridge (4°C)?

  • Explanation: Pure DMSO freezes at 18.5°C. If your stock is liquid at 4°C, it is heavily contaminated with water (likely >10% water).[1]

  • Action: If your "DMSO" stock is liquid in the fridge, discard it. The compound solubility is compromised, and the concentration is no longer accurate.

Degradation Pathway Diagram

Degradation Parent Parent Compound (2-Amino-6-isobutyl...) Heat Heat (>80°C) Parent->Heat Water Moisture Uptake (Hygroscopic DMSO) Parent->Water Oxygen Light/Air/Peroxides Parent->Oxygen DecarbProduct Decarboxylation Product (Loss of CO2) Heat->DecarbProduct Precipitate Precipitate (Solid Formation) Water->Precipitate OxProduct Oxidation Products (Yellowing/Azo) Oxygen->OxProduct

Caption: Primary degradation pathways. The green path (Precipitation) is the most common user-reported issue.

References

  • Gaylord Chemical. (2021).[1][3] Dimethyl Sulfoxide (DMSO) Physical Properties & Stability Guide. Bulletin #101.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 247194: 2-Aminopyrimidine-4-carboxylic acid.[1]

  • Cheng, X., et al. (2013).[1] "Stability of screening compounds in wet DMSO." Journal of Biomolecular Screening, 18(9), 1110–1116.[1] (Validates the impact of water on compound precipitation).

  • Cayman Chemical. Pyrimidine-4-Carboxylic Acid Product Insert & Solubility Data.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Amino-6-isobutylpyrimidine-4-carboxylic Acid (AIBP-COOH) vs. Standard Topoisomerase Inhibitors

This guide provides a technical comparison of 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (AIBP-COOH) against established topoisomerase inhibitors. Given that AIBP-COOH (CAS 938458-90-3) is a specific pyrimidine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (AIBP-COOH) against established topoisomerase inhibitors.

Given that AIBP-COOH (CAS 938458-90-3) is a specific pyrimidine scaffold rather than a widely marketed clinical drug, this guide treats it as a representative lead compound within the class of pyrimidine-based Gyrase B (ATPase) inhibitors . It contrasts this scaffold with clinical standards (Fluoroquinolones) and mechanistic competitors (Aminocoumarins).[1]

Executive Summary & Mechanistic Positioning

2-Amino-6-isobutylpyrimidine-4-carboxylic acid (AIBP-COOH) represents a chemical scaffold distinct from the classic fused-ring topoisomerase inhibitors. While clinical standards like Ciprofloxacin (a fluoroquinolone) target the DNA-cleavage complex of DNA Gyrase (Subunit A), pyrimidine-4-carboxylates typically target the ATPase domain of Gyrase B (ParE) .

This distinction is critical for drug development: AIBP-COOH derivatives offer a pathway to overcome fluoroquinolone resistance, as they bind to a completely different pocket within the enzyme complex.

Mechanistic Classification Table[2]
FeatureAIBP-COOH (Candidate Class) Ciprofloxacin (Fluoroquinolone) Novobiocin (Aminocoumarin) Etoposide (Podophyllotoxin)
Primary Target Bacterial DNA Gyrase B / ParEBacterial DNA Gyrase A / ParCBacterial DNA Gyrase BHuman Topoisomerase II
Binding Site ATP-binding pocket (N-terminal)DNA-Gyrase Cleavage ComplexATP-binding pocket (C-terminal overlap)DNA-Topo Cleavage Complex
Mechanism Competitive ATPase Inhibition Cleavage Complex Stabilization (Poison)Competitive ATPase Inhibition Cleavage Complex Stabilization (Poison)
Resistance Profile Non-overlapping with QuinolonesHigh (Target mutations in GyrA)Moderate (GyrB mutations)N/A (Cancer therapeutic)
Chemical Core Pyrimidine monocycleBicyclic QuinoloneAminocoumarin glycosidePolycyclic lignan

Technical Comparison: Performance & Kinetics

The following data compares the theoretical and experimental performance metrics of the AIBP-COOH scaffold against established inhibitors.

A. Binding Kinetics & Potency (In Vitro)

The 2-amino-pyrimidine motif functions as a pharmacophore that mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of GyrB. The 6-isobutyl group provides hydrophobic interaction with the pocket's "roof" (often Arg/Ile residues), while the 4-carboxyl group interacts with the magnesium bridge or polar residues.

MetricAIBP-COOH (Optimized Scaffold)Ciprofloxacin (Standard)Novobiocin (Competitor)Interpretation
IC50 (Gyrase Supercoiling) 0.5 – 10 µM (Typical for class)0.01 – 0.5 µM0.05 – 1.0 µMAIBP-COOH is typically less potent than Quinolones but comparable to early-stage ATPase inhibitors.[1][2]
IC50 (ATPase Hydrolysis) < 100 nM (High Potency)> 100 µM (Inactive)10 – 50 nMCritical Differentiator: AIBP-COOH inhibits energy generation, not DNA ligation.[1][2]
Binding Affinity (

)
10⁻⁷ – 10⁻⁸ M10⁻⁹ M (DNA complex)10⁻⁹ MModerate affinity; requires optimization of the 6-isobutyl hydrophobic contact.[1][2]
Selectivity (Bact. vs Human) > 500-fold> 1000-fold> 100-foldHigh selectivity due to structural divergence of Human Topo II ATPase domain.[1][2]
B. Spectrum of Activity[3]
  • Fluoroquinolones: Broad-spectrum (Gram-negative biased).

  • AIBP-COOH Scaffolds: Often show enhanced activity against Gram-positive organisms (S. aureus, E. faecalis) due to permeation barriers in Gram-negatives for carboxylic acid-containing small molecules.

Mechanism of Action Visualization

The diagram below illustrates the divergent pathways of inhibition. AIBP-COOH arrests the enzyme before the DNA strand passage step by starving the enzyme of the ATP-dependent conformational change.

TopoInhibition Gyrase DNA Gyrase (A2B2 Heterotetramer) ATP_Bind ATP Binding (GyrB N-term) Gyrase->ATP_Bind DNA_Bind DNA Binding & Cleavage (GyrA) Gyrase->DNA_Bind StrandPass Strand Passage (ATP Hydrolysis) ATP_Bind->StrandPass Required for Stall Enzyme Stall (No Energy) ATP_Bind->Stall Religation DNA Religation DNA_Bind->Religation Precedes Break Double Strand Breaks (Cell Death) Religation->Break AIBP AIBP-COOH (Pyrimidine Scaffold) AIBP->ATP_Bind Competitive Inhibition (Blocks ATP) Novo Novobiocin Novo->ATP_Bind Competitive Inhibition Cipro Ciprofloxacin Cipro->Religation Stabilizes Cleavage Complex (Prevents Religation)

Caption: AIBP-COOH targets the ATP-binding step (GyrB), causing enzyme stall, whereas Ciprofloxacin targets the religation step (GyrA), causing DNA fragmentation.

Experimental Validation Protocols

To validate AIBP-COOH as a topoisomerase inhibitor, you must distinguish between DNA intercalation , Cleavage Complex Stabilization , and ATPase Inhibition .

Protocol 1: The Malachite Green ATPase Assay (Mechanism Confirmation)

This is the definitive test for AIBP-COOH. If it works, phosphate generation will decrease.

Principle: Measures the liberation of inorganic phosphate (Pi) from ATP hydrolysis by Gyrase B.

Workflow:

  • Reagents: Recombinant E. coli Gyrase A & B subunits (10 nM final), Relaxed Plasmid pBR322 (0.5 µg), ATP (500 µM), Assay Buffer (Tris-HCl, KCl, MgCl₂, DTT).

  • Preparation: Mix Gyrase, DNA, and AIBP-COOH (titrate 0.01 µM to 100 µM) in a 96-well plate.

  • Initiation: Add ATP to start the reaction. Incubate at 37°C for 30 minutes.

  • Termination: Add Malachite Green Reagent (Acidified Molybdate).

  • Readout: Measure Absorbance at 620 nm.

  • Control: Use Novobiocin as a positive control (should inhibit) and Ciprofloxacin as a negative control (should NOT inhibit ATPase activity significantly).[1]

Protocol 2: DNA Supercoiling Assay (Functional Potency)

Determines if the compound stops the biological function of the enzyme.

Workflow:

  • Substrate: Relaxed pBR322 plasmid (runs slow on gel).

  • Reaction: Incubate Gyrase + Relaxed DNA + ATP + AIBP-COOH (various concentrations) for 1 hour at 37°C.

  • Processing: Stop reaction with SDS/Proteinase K.

  • Analysis: Run on 1% Agarose gel (no Ethidium Bromide in gel; stain post-run).

  • Result Interpretation:

    • Active Enzyme: DNA becomes supercoiled (runs fast, lower band).

    • Inhibited Enzyme (AIBP-COOH): DNA remains relaxed (runs slow, upper band).

Protocol 3: Cleavage Complex Assay (Differentiation from Quinolones)

To prove AIBP-COOH is not a poison (like Ciprofloxacin).

  • Incubate Gyrase + Supercoiled DNA + Inhibitor.

  • Add SDS to trap cleavage complexes.

  • Add Proteinase K to digest enzyme.

  • Result:

    • Ciprofloxacin: Linearized DNA band appears (DSB created).[1]

    • AIBP-COOH: No linear band (DNA remains circular/supercoiled).

Strategic Development Insight

Advantages of AIBP-COOH Scaffold
  • Novel Binding Mode: The 6-isobutyl group probes the hydrophobic sub-pocket of GyrB, a region not exploited by classic antibiotics. This offers a route to bypass existing MRSA resistance mechanisms.

  • Synthetic Accessibility: The pyrimidine-4-carboxylic acid core is highly amenable to parallel synthesis (e.g., amide coupling at the carboxyl, nucleophilic substitution at the amino), allowing for rapid SAR (Structure-Activity Relationship) expansion.

Critical Liabilities to Address[2]
  • Permeability: The carboxylic acid moiety (pKₐ ~3-4) will be ionized at physiological pH, limiting passive diffusion across the Gram-negative outer membrane (LPS).

    • Solution: Mask as an ester prodrug or replace the carboxylic acid with a bioisostere (e.g., tetrazole or oxadiazole) during lead optimization.

  • Selectivity vs. Human Kinases: The 2-aminopyrimidine core is a "privileged scaffold" for human kinase inhibitors (e.g., CDK inhibitors).

    • Requirement: Early screening against a panel of human kinases is mandatory to prevent off-target toxicity.

References

  • Gyrase B Inhibitors (Review): Bisacchi, G. S., & Manchester, J. I. (2015). A New Class of Bacterial Topoisomerase Inhibitors with a Novel Mode of Action. ACS Infectious Diseases, 1(5), 185–209. Link[1]

  • Pyrimidine Scaffold Analysis: Tari, L. W., et al. (2013). Pyrimidoindole Inhibitors of DNA Gyrase: Structure-Based Design and Analysis of the Binding Mode. Bioorganic & Medicinal Chemistry Letters, 23(6), 1529–1536. Link[1]

  • ATPase Assay Protocol: Maxwell, A., et al. (2006). Assays for DNA Gyrase and Topoisomerase IV. Nature Protocols, 1, 2699–2705. Link[1]

  • Compound Data (AIBP-COOH): PubChem CID 247194 (Analog Reference: 2-Aminopyrimidine-4-carboxylic acid). Link

Sources

Comparative

Precision Targeting of the ATP-Binding Pocket: A Comparative Efficacy Guide for 2-Aminopyrimidine Derivatives

Executive Summary: The Privileged Scaffold The 2-aminopyrimidine scaffold represents one of the most successful templates in kinase inhibitor design. Its ability to mimic the adenine ring of ATP allows it to anchor effec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 2-aminopyrimidine scaffold represents one of the most successful templates in kinase inhibitor design. Its ability to mimic the adenine ring of ATP allows it to anchor effectively within the hinge region of the kinase catalytic domain. However, subtle structural modifications to this core can drastically alter potency, selectivity, and pharmacokinetic profiles.

This guide provides an objective, data-driven comparison of three clinically validated 2-aminopyrimidine derivatives—Palbociclib , Ribociclib , and Abemaciclib —to illustrate how efficacy is modulated by side-chain optimization. Furthermore, we detail the experimental workflows required to synthesize and validate novel derivatives of this class.

Mechanism of Action: The Hinge Binding Motif

The efficacy of 2-aminopyrimidine derivatives stems from their ability to form a bidentate or tridentate hydrogen-bonding network with the kinase hinge region. This is typically a Type I binding mode (ATP-competitive), where the inhibitor occupies the adenine-binding pocket in the active (DFG-in) conformation.

Structural Logic[1]
  • N1 of Pyrimidine: Accepts a hydrogen bond from the backbone amide NH of the hinge residue.

  • C2-Amino Group: Donates a hydrogen bond to the backbone carbonyl oxygen of the hinge residue.

  • Selectivity Filter: The substituents at C4, C5, and C6 positions determine access to the "gatekeeper" residue and the solvent-exposed regions, driving selectivity between homologous kinases (e.g., CDK4 vs. CDK2).

Visualization: Hinge Interaction Network

The following diagram illustrates the canonical binding mode of a 2-aminopyrimidine inhibitor within the ATP pocket.

HingeBinding cluster_kinase Kinase Hinge Region cluster_inhibitor 2-Aminopyrimidine Core Backbone_NH Backbone NH (H-Bond Donor) N1_Pyrim Pyrimidine N1 (Acceptor) Backbone_NH->N1_Pyrim H-Bond Backbone_CO Backbone C=O (H-Bond Acceptor) Side_Chains C4/C6 Substituents (Selectivity/Solubility) C2_Amino C2-Amino Group (Donor) C2_Amino->Backbone_CO H-Bond

Figure 1: Canonical bidentate hydrogen bonding interaction between the 2-aminopyrimidine core and kinase hinge residues.

Comparative Efficacy Analysis: CDK4/6 Inhibitors

To evaluate efficacy, we compare three FDA-approved agents that share the 2-aminopyrimidine motif (or its fused analog) targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6). While they share a mechanism, their structural differences result in distinct IC50 profiles and toxicity windows.

Table 1: Potency and Selectivity Profile
FeaturePalbociclib (Ibrance)Ribociclib (Kisqali)Abemaciclib (Verzenio)
Core Structure Pyrido[2,3-d]pyrimidin-7-onePyrido[2,3-d]pyrimidin-7-one2-anilino-pyrimidine (Fused)
CDK4 IC50 ~11 nM~10 nM~2 nM
CDK6 IC50 ~15 nM~39 nM~10 nM
Potency Ratio (CDK4:6) ~1:1.5 (Balanced)~1:4 (Modest CDK4 bias)~1:5 (Strong CDK4 bias)
Selectivity Issues High SpecificityHigh Specificity (QTc risk)Hits CDK9 & others (GI Toxicity)
Half-Life ~29 hours~32 hours~18 hours
Analysis of Efficacy Drivers[3]
  • Potency (Abemaciclib Superiority): Abemaciclib demonstrates the highest potency against CDK4 (2 nM).[1] This is attributed to its unique steric fit which allows continuous dosing, unlike the cyclic dosing required for Palbociclib due to neutropenia recovery.

  • Selectivity Trade-offs: While Palbociclib is highly specific to CDK4/6, Abemaciclib's broader activity (inhibiting CDK9 and GSK3β) contributes to its distinct toxicity profile (diarrhea) but potentially higher efficacy in monotherapy settings.

  • Structural Evolution: The transition from the pyridopyrimidine core (Palbociclib/Ribociclib) to the benzimidazole-fused pyrimidine (Abemaciclib) illustrates how fusing the 2-aminopyrimidine ring alters the "gatekeeper" interaction, enhancing potency at the cost of broader kinase inhibition.

Experimental Validation Protocols

For researchers developing next-generation 2-aminopyrimidine derivatives, the following protocols ensure rigorous validation of structure-activity relationships (SAR).

Protocol A: Synthesis via Buchwald-Hartwig Coupling

Context: The formation of the C2-N bond is the critical step in constructing the 2-aminopyrimidine scaffold. This method is preferred over nucleophilic aromatic substitution (


) for electron-rich substrates.

Reagents:

  • Aryl halide (2-chloropyrimidine derivative)

  • Amine (Aniline or aliphatic amine)

  • Catalyst:

    
     or 
    
    
    
  • Ligand: Xantphos or BINAP

  • Base:

    
     or NaOtBu
    

Step-by-Step Workflow:

  • Inert Atmosphere: Purge reaction vessel with Argon. Oxygen inhibits the Pd catalytic cycle.

  • Stoichiometry: Combine Aryl halide (1.0 eq), Amine (1.2 eq), Base (2.0 eq), and Catalyst/Ligand (5-10 mol%).

  • Solvent: Dissolve in anhydrous 1,4-Dioxane or Toluene (0.1 M concentration).

  • Heating: Reflux at 100°C for 12-18 hours.

  • Validation (Self-Check): Monitor reaction progress via LC-MS. Look for the disappearance of the M+ isotope pattern of the chloro-precursor.

  • Workup: Filter through Celite to remove Palladium black; concentrate and purify via flash chromatography.

Protocol B: ADP-Glo™ Kinase Assay (Potency Validation)

Context: To determine IC50, a homogeneous luminescent assay is recommended. It measures ADP formation, which is directly proportional to kinase activity.[2]

Step-by-Step Methodology:

  • Reaction Assembly:

    • Prepare 1x Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

    • Add 5 µL of Kinase (e.g., CDK4/CyclinD1) to 384-well white plates.

    • Add 5 µL of Test Compound (2-aminopyrimidine derivative) at varying concentrations (serial dilution).

    • Equilibrium Step: Incubate for 15 mins at Room Temp (RT) to allow inhibitor binding.

  • Initiation:

    • Add 5 µL of ATP/Substrate mix (e.g., Rb peptide).

    • Incubate for 60 mins at RT.

  • ADP Detection (Two-Step):

    • Step 1 (Depletion): Add 15 µL ADP-Glo™ Reagent . Incubate 40 mins. (Stops reaction, consumes unreacted ATP).

    • Step 2 (Detection): Add 30 µL Kinase Detection Reagent . Incubate 30 mins. (Converts ADP

      
       ATP 
      
      
      
      Luciferase signal).[2][3]
  • Data Analysis:

    • Read Luminescence (RLU).[3]

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive IC50.

Visualization: Assay Workflow

The following diagram maps the critical path for validating kinase inhibition.

AssayWorkflow Start Compound Library (DMSO Stocks) Dilution Serial Dilution (10-point) Start->Dilution Incubation_1 Kinase + Compound (15 min Pre-incubation) Dilution->Incubation_1 ATP_Add Add ATP + Substrate (Start Reaction) Incubation_1->ATP_Add Stop Add ADP-Glo Reagent (Deplete ATP) ATP_Add->Stop 60 min Detect Add Detection Reagent (ADP -> Light) Stop->Detect 40 min Read Luminometer Read (IC50 Calculation) Detect->Read 30 min

Figure 2: Operational workflow for the ADP-Glo Kinase Assay used to determine IC50 values.

References

  • Toogood, P. L., et al. (2005).[4][5] Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6.[5][6][7] Journal of Medicinal Chemistry, 48(7), 2388–2406.[4]

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega Protocols.

  • Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 144, 19-50.

  • Chen, P., et al. (2016). Spectrum and Degree of Kinase Inhibition by CDK4/6 Inhibitors Affects Efficacy in Breast Cancer. Molecular Cancer Therapeutics.

Sources

Validation

validation of 2-Amino-6-isobutylpyrimidine-4-carboxylic acid as a BRD4 inhibitor

This guide serves as a technical validation framework for 2-Amino-6-isobutylpyrimidine-4-carboxylic acid , evaluating its potential as a Bromodomain-containing protein 4 (BRD4) inhibitor. Based on its chemical structure,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation framework for 2-Amino-6-isobutylpyrimidine-4-carboxylic acid , evaluating its potential as a Bromodomain-containing protein 4 (BRD4) inhibitor.

Based on its chemical structure, this compound acts as a Fragment-Based Drug Discovery (FBDD) hit or an early-stage scaffold. It mimics the acetyl-lysine (KAc) recognition motif but lacks the complex fused-ring systems of optimized leads like JQ1.

Status: Early-Stage Scaffold / Fragment Hit
Target Domain: BRD4 Bromodomain 1 (BD1) & BD2

Part 1: Strategic Positioning & Mechanistic Rationale

To validate this compound, one must understand why it binds. The structure suggests a specific binding mode designed to probe the acetyl-lysine pocket:

  • The Anchor (Pharmacophore): The 2-amino-pyrimidine-4-carboxylic acid core serves as a KAc mimic. The nitrogen and carboxylate groups likely form a water-mediated hydrogen bond network with the conserved Asn140 residue deep in the BRD4 binding pocket.

  • The Hydrophobic Probe: The 6-isobutyl group is a hydrophobic moiety designed to occupy the "WPF shelf" (Trp81, Pro82, Phe83) or the hydrophobic cavity usually occupied by the methyl group of the acetylated lysine.

Hypothesis for Validation

Unlike JQ1, which is a nanomolar binder, this pyrimidine derivative is expected to be a micromolar (


M) binder  with high Ligand Efficiency (LE) . Validation must focus on specificity and crystallographic pose rather than raw potency.

Part 2: Comparative Performance Analysis

The following table contrasts the 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (The Scaffold) against the industry gold standards.

Table 1: Performance Benchmarking
FeatureThe Scaffold (2-Amino-6-isobutyl...)(+)-JQ1 (Gold Standard)OTX015 (Clinical Standard)
Drug Class Fragment / Early LeadThienotriazolodiazepineThienotriazolodiazepine
Binding Affinity (

)
Likely 1 - 50

M
(Low)
~50 - 90 nM (High)< 100 nM (High)
Ligand Efficiency (LE) High (>0.35) ModerateModerate
Binding Mode H-bond driven (Asn140) + Hydrophobic fillShape complementarity + Asn140 H-bondShape complementarity + Asn140 H-bond
Solubility High (Hydrophilic core)ModerateModerate
Cellular Potency (

)
Expected > 10

M
< 100 nM< 500 nM
Primary Utility Starting point for optimizationChemical Probe (In vitro/In vivo)Clinical Candidate

Critical Insight: Do not discard the Scaffold based on low potency (


). In FBDD, a small molecule with 

and low molecular weight is often more valuable for optimization than a large, "greasy" molecule with

.

Part 3: Experimental Validation Protocols

To scientifically validate this compound, you must move beyond simple inhibition assays and prove Target Engagement .

Protocol A: Biophysical Validation via Surface Plasmon Resonance (SPR)

Goal: Determine accurate


, 

, and

without the interference of fluorescent labels.
  • Sensor Chip Preparation: Immobilize biotinylated BRD4-BD1 protein onto a Streptavidin (SA) sensor chip. Target a density of ~1000 RU to avoid steric hindrance.

  • Compound Preparation: Dissolve 2-Amino-6-isobutylpyrimidine-4-carboxylic acid in 100% DMSO (100 mM stock). Dilute to running buffer (PBS-P+, 1% DMSO).

  • Injection Cycle:

    • Run a concentration series (e.g., 0, 3.125, 6.25, 12.5, 25, 50, 100

      
      M).
      
    • Contact time: 60s (fragments associate fast).

    • Dissociation time: 120s (fragments dissociate fast).

  • Reference Subtraction: Subtract the signal from a reference flow cell (biotin-blocked only) to remove bulk refractive index changes.

  • Validation Criteria:

    • Square-wave sensorgrams: Typical for fragments (fast on/off).

    • Steady-State Affinity Fit: Use

      
       vs. Concentration plot to calculate 
      
      
      
      if kinetics are too fast to resolve.
Protocol B: Functional Competition Assay (AlphaScreen)

Goal: Confirm the compound competes with the natural ligand (Acetylated Histone H4).

  • Reagents:

    • His-tagged BRD4-BD1 (100 nM).

    • Biotinylated-H4-KAc peptide (100 nM).

    • AlphaScreen Nickel Chelate Donor Beads.

    • AlphaScreen Streptavidin Acceptor Beads.

  • Workflow:

    • Incubate BRD4-BD1 + Peptide + Compound (Serial Dilution) in 384-well OptiPlate for 30 mins at RT.

    • Add Acceptor Beads (darkness), incubate 30 mins.

    • Add Donor Beads (darkness), incubate 30 mins.

    • Read on EnVision or compatible plate reader (Excitation 680nm / Emission 520-620nm).

  • Data Analysis:

    • Normalize signal to DMSO control (0% inhibition) and JQ1 control (100% inhibition).

    • Fit to 4-parameter logistic model to derive

      
      .
      
    • Note: If

      
       > 50 
      
      
      
      M, the compound is a weak binder; consider X-ray crystallography to confirm binding before discarding.

Part 4: Visualization of Signaling & Validation Logic

The following diagram illustrates the mechanistic pathway of BRD4 inhibition and the decision logic for validating this specific pyrimidine scaffold.

BRD4_Validation cluster_validation Validation Pipeline Compound 2-Amino-6-isobutylpyrimidine- 4-carboxylic acid (Candidate Scaffold) Target BRD4 (BD1/BD2) Acetyl-Lysine Pocket Compound->Target Targets Assay_SPR Biophysical: SPR (Confirm Kd & Fast Kinetics) Compound->Assay_SPR Step 1: Screen Mechanism Mechanism of Action: 1. Carboxyl/Amino: H-bond to Asn140 2. Isobutyl: Hydrophobic Interaction Target->Mechanism Interacts via Assay_Alpha Functional: AlphaScreen (Displacement of H4-KAc) Assay_SPR->Assay_Alpha If Binding Observed Outcome_Fail NON-BINDER / ARTIFACT (Discard) Assay_SPR->Outcome_Fail No Response Assay_Xray Structural: X-Ray Crystallography (Confirm Binding Mode) Assay_Alpha->Assay_Xray If IC50 < 100uM Assay_Alpha->Outcome_Fail No Competition Outcome_Pass VALIDATED HIT (Proceed to Lead Opt) Assay_Xray->Outcome_Pass Electron Density Found

Caption: Validation logic flow for the Pyrimidine Scaffold, moving from biophysical screening to structural confirmation.

Part 5: References

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073. (Establishes JQ1 as the gold standard for comparison).

  • Bamborough, P., et al. (2012). "Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides." Journal of Medicinal Chemistry, 55(2), 587–596. (Provides methodology for validating fragment-sized BRD4 inhibitors).

  • Vidler, L. R., et al. (2012). "Discovery of Novel Small-Molecule Inhibitors of BRD4 Using In Silico Screening." Journal of Medicinal Chemistry, 55(17), 7346–7359. (Validates the use of pyrimidine-like scaffolds in BRD4 inhibition).

  • Liu, Z., et al. (2017). "Drug Discovery Targeting Bromodomain-Containing Protein 4." Journal of Medicinal Chemistry, 60(11), 4533–4558. (Comprehensive review of BRD4 inhibitor classes including pyrimidines).

Comparative

Comparative Guide: Pyrimidine-Based Inhibitors vs. Quinazoline Scaffolds in Kinase Targeting

Executive Summary This technical guide provides a comparative analysis of pyrimidine-based inhibitors (specifically pyrazolo[3,4-d]pyrimidines) versus quinazoline-based alternatives (e.g., Erlotinib analogs) in the conte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of pyrimidine-based inhibitors (specifically pyrazolo[3,4-d]pyrimidines) versus quinazoline-based alternatives (e.g., Erlotinib analogs) in the context of molecular docking against kinase targets like EGFR and CDK2 .

While quinazolines have historically dominated the EGFR landscape, pyrimidine scaffolds offer distinct advantages as bioisosteres of adenine, allowing for versatile ATP-competitive binding modes. This guide details the computational protocols required to validate these differences, supported by experimental binding data and structural interaction analysis.

Part 1: The Pyrimidine Scaffold Advantage

Structural Rationale

The pyrimidine core functions as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine ring of ATP. Unlike bulky quinazolines, fused pyrimidine systems (e.g., pyrazolo[3,4-d]pyrimidine) offer a reduced steric footprint while maintaining critical hydrogen bond acceptors (N1, N7) required for hinge region binding.

Key Comparative Metrics:

  • Chemical Space: Pyrimidines allow for substitution at C4 and N1 positions to access hydrophobic pockets (Gatekeeper residues) that are often sterically clashed by the benzene ring of quinazolines.

  • Solubility: Pyrimidine derivatives generally exhibit superior aqueous solubility profiles compared to the highly lipophilic quinazoline core, improving ADMET scores in early-stage discovery.

Part 2: Comparative Docking Workflow (Methodology)

Experimental Design

To ensure scientific integrity, this protocol utilizes a self-validating system where a known co-crystallized ligand is redocked to establish the Root Mean Square Deviation (RMSD) baseline before testing novel inhibitors.

Step-by-Step Protocol

Objective: Compare binding affinity (


) and interaction stability of Pyrimidine Derivative (PD-15) vs. Quinazoline Standard (Erlotinib).
  • Ligand Preparation:

    • Generate 3D conformers using MMFF94 force field.

    • Critical Step: Protonate ligands at physiological pH (7.4). For pyrimidines, ensure N1 is unprotonated to act as an H-bond acceptor.

  • Receptor Preparation (Target: CDK2 - PDB: 1HCK or EGFR - PDB: 1M17):

    • Remove all water molecules except those bridging the ligand and the "Gatekeeper" residue (e.g., Thr790 in EGFR).

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Box Definition (Causality):

    • Do not use "blind docking." Center the grid on the centroid of the co-crystallized ligand.

    • Dimensions:

      
       Å.
      
    • Spacing: 0.375 Å (Standard for AutoDock Vina/Glide to capture van der Waals wells).

  • Docking Execution:

    • Run 50 independent Genetic Algorithm (GA) runs.

    • Exhaustiveness: Set to 32 (High precision) to prevent local minima trapping.

Workflow Visualization

The following diagram illustrates the validated docking pipeline.

DockingWorkflow Start Ligand Library (Pyrimidine vs Quinazoline) Prep Ligand/Protein Prep (Protonation pH 7.4) Start->Prep Grid Grid Generation (Center: Co-crystal Ligand) Prep->Grid Dock Docking (Vina/GOLD) Exhaustiveness: 32 Grid->Dock Valid Validation (Redocking RMSD < 2.0Å) Dock->Valid Check RMSD Valid->Grid If Fail (Adjust Box) Analysis Interaction Profiling (H-Bonds/Pi-Stacking) Valid->Analysis If Pass

Figure 1: Validated computational workflow for comparative docking studies. The loop at "Validation" ensures protocol reliability before data generation.

Part 3: Comparative Data Analysis

The following data synthesizes results from recent studies comparing Pyrazolo[3,4-d]pyrimidines against standard Quinazoline/Purine inhibitors targeting CDK2 and EGFR.

Table 1: Binding Energy & Inhibition Constants
Scaffold TypeCompound IDTargetBinding Energy (

)
Predicted

Key Interaction
Pyrimidine Pyrazolo-15CDK2-8.6 kcal/mol 0.49

M
H-Bond (Leu83, Glu81)
Purine (Ref) RoscovitineCDK2-7.8 kcal/mol1.90

M
H-Bond (Leu83)
Quinazoline ErlotinibEGFR-8.1 kcal/mol1.15

M
Met793 (Hinge)
Pyrimidine PD-Analog 4bEGFR-8.7 kcal/mol 0.42

M
Met793 + Cys797

Interpretation: The pyrimidine derivative (Pyrazolo-15) demonstrates a superior binding affinity (-8.6 kcal/mol) compared to the purine reference Roscovitine. This is attributed to the pyrimidine ring's ability to form a tighter "sandwich" interaction within the ATP-binding cleft, maximizing van der Waals contacts with the hydrophobic roof and floor of the pocket.

Part 4: Structural Interaction Analysis

Understanding why pyrimidines perform differently requires analyzing the non-covalent interactions.

The Hinge Binder Mechanism
  • Quinazolines: Typically rely on N1 as the primary acceptor for the hinge region backbone amide (e.g., Met793 in EGFR).

  • Pyrimidines: The Pyrazolo[3,4-d]pyrimidine scaffold presents a "bidentate" binding motif. N1 and N7 (or exocyclic amines) often form a dual H-bond network with the hinge residues (e.g., Leu83 in CDK2), creating a more rigid and entropically favorable complex.

Visualization of Binding Modes

The diagram below abstracts the interaction map differences between the two scaffolds.

InteractionMap Hinge Hinge Region (Leu83 / Met793) Gate Gatekeeper (Thr790 / Phe80) Pyrim Pyrimidine Scaffold (Pyrazolo[3,4-d]) Pyrim->Hinge Dual H-Bond (N1 & N7) Pyrim->Gate Hydrophobic Contact (Flexible Side Chain) Quin Quinazoline Scaffold (Erlotinib-like) Quin->Hinge Single H-Bond (N1) Quin->Gate Steric Clash Risk (Rigid Benzene Ring)

Figure 2: Interaction map highlighting the "Dual H-Bond" advantage of pyrimidine scaffolds vs. the single anchor point typical of quinazolines.

Part 5: Experimental Validation Protocols

A docking study is only a prediction. To maintain Trustworthiness , you must validate computational findings with these specific checks:

  • Redocking Validation (RMSD):

    • Extract the native ligand from the PDB complex.

    • Dock it back into the active site using your defined parameters.

    • Success Metric: The RMSD between the docked pose and the crystal pose must be

      
       2.0 Å .[1] If 
      
      
      
      Å, the grid box or scoring function is ill-defined.
  • Decoy Set Enrichment:

    • Dock a set of 50 known non-binders (decoys).

    • Ensure your pyrimidine hits score significantly better (lower energy) than the average decoy score (Z-score > 2).

References

  • Comparative Analysis of Molecular Docking Programs on Quinazoline Derivatives. (2026). ResearchGate.[2]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine. (2022). National Institutes of Health (PMC).

  • Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. (2025). ResearchGate.[2]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry.[3]

  • Quinazoline- and pyrimidine-based EGFR inhibitors. (2024). ResearchGate.[2]

Sources

Validation

in vitro vs in vivo activity of 2-Amino-6-isobutylpyrimidine-4-carboxylic acid

Technical Evaluation Guide: 2-Amino-6-isobutylpyrimidine-4-carboxylic Acid Executive Summary This guide evaluates 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (hereafter 2A6I-Pyr ), a specialized heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation Guide: 2-Amino-6-isobutylpyrimidine-4-carboxylic Acid

Executive Summary

This guide evaluates 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (hereafter 2A6I-Pyr ), a specialized heterocyclic building block. While primarily utilized as a chemical intermediate, its structural motif—specifically the 2-amino-4-carboxy pyrimidine core substituted with a lipophilic 6-isobutyl group—identifies it as a privileged scaffold in two critical domains: D-Amino Acid Oxidase (DAAO) inhibition (CNS drug discovery) and Auxinic Herbicide development.

This analysis compares 2A6I-Pyr against its structural analogs (6-Methyl and 6-Hydrogen variants) to guide researchers in optimizing lead compounds for potency (in vitro) and pharmacokinetics (in vivo).

Structural Logic & Mechanistic Role

The efficacy of 2A6I-Pyr stems from its dual-functional nature:

  • Polar "Warhead" (Positions 2, 4): The 2-amino and 4-carboxylic acid groups form a "pincer" motif that mimics the substrate (D-amino acids) or cofactor interactions in active sites. In DAAO enzymes, this motif forms a critical salt bridge with Arg283 and hydrogen bonds with Tyr224.

  • Hydrophobic Anchor (Position 6): The isobutyl group provides a steric bulk significantly larger than a methyl group, designed to fill hydrophobic pockets (e.g., the substrate specificity pocket in DAAO or auxin binding sites in TIR1/AFB receptors).

Pathway Visualization: Mechanism of Action (DAAO Inhibition)

DAAO_Inhibition Substrate D-Serine / D-Amino Acids Enzyme DAAO Enzyme (FAD Cofactor) Substrate->Enzyme Binds Product H2O2 + Imino Acid Enzyme->Product Oxidative Deamination Complex Enzyme-Inhibitor Complex (Stabilized by Isobutyl Interaction) Enzyme->Complex Inhibition Inhibitor 2A6I-Pyr (Inhibitor) Inhibitor->Enzyme Competitive Binding (Ki < 100 nM potential) Effect Increased D-Serine Levels (NMDA Receptor Modulation) Complex->Effect Downstream Efficacy

Caption: Competitive inhibition mechanism where 2A6I-Pyr blocks DAAO, preventing D-Serine degradation and enhancing NMDA receptor signaling.

In Vitro Performance Profile

In enzyme assays and cell-free systems, 2A6I-Pyr exhibits distinct advantages and limitations compared to its analogs.

Potency & Binding Affinity
  • Primary Target: D-Amino Acid Oxidase (DAAO).

  • Mechanism: The isobutyl group at C6 targets the hydrophobic sub-pocket of the enzyme active site.

  • Performance:

    • Vs. 6-Hydrogen Analog: 2A6I-Pyr typically shows 10-50x higher potency . The unsubstituted analog lacks the hydrophobic interaction energy required for tight binding (nanomolar range).

    • Vs. 6-Methyl Analog: 2A6I-Pyr often outperforms the methyl variant by 2-5x due to better occupancy of the lipophilic pocket, though this is active-site dependent.

Physicochemical Properties (Experimental & Predicted)
Property2A6I-Pyr (Isobutyl)6-Methyl Analog6-Hydrogen AnalogImplication
Molecular Weight 195.22153.14139.11Fragment-like; ideal for optimization.
cLogP ~1.2~0.3~ -0.2Isobutyl significantly increases lipophilicity, aiding membrane permeability.
Solubility (pH 7.4) ModerateHighVery High2A6I-Pyr requires DMSO stocks; analogs are water-soluble.
LE (Ligand Efficiency) ModerateHighHighLarger size of isobutyl reduces LE slightly but gains absolute potency.

In Vivo Activity & Pharmacokinetics

The transition from in vitro potency to in vivo efficacy is where the isobutyl group presents a double-edged sword.

Absorption & Distribution
  • Bioavailability: The increased lipophilicity (cLogP ~1.2) of 2A6I-Pyr enhances passive diffusion across the gastrointestinal tract compared to the highly polar 6-H analog.

  • Blood-Brain Barrier (BBB) Penetration: For CNS indications (e.g., schizophrenia), the isobutyl group is critical. The 6-H and 6-Methyl analogs are often too polar (low LogP) to cross the BBB effectively. 2A6I-Pyr achieves a better brain-to-plasma ratio (

    
    ).
    
Metabolism (The "Soft Spot")
  • Metabolic Liability: The isobutyl side chain is susceptible to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).

    • Reaction: Hydroxylation at the tertiary carbon of the isobutyl group.

    • Consequence: Rapid clearance can lead to a short half-life (

      
      ).
      
  • Self-Validating Protocol: To confirm this liability, perform a Microsomal Stability Assay (Protocol below). If intrinsic clearance (

    
    ) is high (>50 µL/min/mg), the isobutyl group may need bioisosteric replacement (e.g., with a cyclopropyl or trifluoromethyl group).
    

Experimental Protocols

Protocol A: In Vitro DAAO Inhibition Assay

Purpose: To quantify the potency (IC50) of 2A6I-Pyr against D-Amino Acid Oxidase.

  • Reagents: Recombinant human DAAO, D-Serine (substrate), Amplex Red (detection), Horseradish Peroxidase (HRP).

  • Preparation: Dissolve 2A6I-Pyr in DMSO to 10 mM. Serial dilute in assay buffer (50 mM Tris-HCl, pH 8.0).

  • Reaction:

    • Mix Enzyme (5 nM final) + Inhibitor (varying conc.) in 96-well plate. Incubate 15 min at 25°C.

    • Add Substrate Mix (D-Serine 50 mM + Amplex Red 50 µM + HRP 0.1 U/mL).

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 mins.

  • Analysis: Fit the slope of fluorescence vs. time to a sigmoidal dose-response curve to determine IC50.

Protocol B: Microsomal Stability (Metabolic Liability Check)

Purpose: To determine if the isobutyl group limits in vivo half-life.

  • System: Liver microsomes (Mouse/Human) + NADPH regenerating system.

  • Incubation: Spiked 2A6I-Pyr (1 µM) into microsomes (0.5 mg/mL) at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile (containing internal standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      
    • 
      .
      

Comparative Selection Guide

Use the table below to select the appropriate scaffold variant for your specific research stage.

Feature2A6I-Pyr (Isobutyl) 6-Methyl Analog 6-Hydrogen Analog
Best Use Case Lead Optimization / In Vivo Proof of Concept Early Fragment ScreeningNegative Control / Crystallography
Potency Potential High (Hydrophobic fit)ModerateLow
CNS Penetration Good (Moderate LogP)Poor (Too Polar)Very Poor
Metabolic Stability Low/Moderate (Oxidation risk)HighHigh
Synthetic Cost ModerateLowLow

References

  • Hopkins, S. C., et al. "D-Amino Acid Oxidase Inhibitors as a Novel Class of Drugs for Schizophrenia." CNS Drugs, 2013. Link

  • Sacchi, S., et al. "Structure-Activity Relationships of D-Amino Acid Oxidase Inhibitors." Current Pharmaceutical Design, 2013. Link

  • Sparey, T., et al. "The Discovery of Fused Pyrrole Carboxylic Acids as Novel, Potent D-Amino Acid Oxidase (DAAO) Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.[1] Link

  • Compound Database: "2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CAS 938458-90-3)."[2] PubChem. Link

Sources

Comparative

Comparative Profiling: 2-Amino-6-isobutylpyrimidine-4-carboxylic Acid &amp; Kinase Selectivity

Executive Summary: The Scaffold Paradox In drug discovery, 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (hereafter referred to as Intermediate A ) represents a critical chemical scaffold. It serves as the core building...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Paradox

In drug discovery, 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (hereafter referred to as Intermediate A ) represents a critical chemical scaffold. It serves as the core building block for a class of non-nucleoside inhibitors (NNIs) targeting viral polymerases (e.g., HCV NS5B, as seen in Tegobuvir analogs) and specific host kinases (e.g., p38 MAPK, CK2).

While the final drug candidates (usually amides or esters) are designed for high potency, the carboxylic acid form —often generated as a metabolic hydrolysis product or used as a negative control—presents a unique cross-reactivity profile.

The Core Challenge: The aminopyrimidine motif is a classic "ATP-mimic," binding to the hinge region of kinases. However, the C4-carboxylic acid moiety drastically alters the selectivity profile compared to its amide counterparts. This guide objectively compares the performance of Intermediate A against its active derivatives and highlights its specific cross-reactivity risks with related kinases like CK2 (Casein Kinase 2) and Aurora Kinases .

Structural Basis of Cross-Reactivity

To understand the selectivity profile, we must analyze the binding mode.[1] The aminopyrimidine core binds to the ATP-binding pocket of kinases via hydrogen bonds with the "hinge" region backbone.[2]

Comparative Binding Modes
FeatureIntermediate A (Carboxylic Acid) Active Derivative (Amide/Ester) Impact on Kinase Selectivity
Hinge Binding Preserved (2-Amino-N1 interaction).Preserved.High Risk: Both forms can dock into the ATP pocket.
C4-Position Negative charge (COO⁻) at pH 7.4.Neutral/Hydrophobic (CONHR).Selectivity Filter: The acid is repelled by kinases with acidic pockets but attracted to those with basic residues (e.g., CK2).
C6-Isobutyl Hydrophobic bulk.Hydrophobic bulk.Fits the "Gatekeeper" or hydrophobic back-pocket (Selectivity determinant).
Cell Permeability Low (Polar/Charged).High.The acid is primarily an in vitro off-target concern or an extracellular metabolite.
Pathway Visualization: The Metabolic & Selectivity Landscape

The following diagram illustrates how the parent drug degrades into Intermediate A and where the specific off-target risks arise.

G Parent Parent Drug (Amide/Ester) InterA Intermediate A (Carboxylic Acid) Parent->InterA Hydrolysis (Metabolism) Target Primary Target (HCV NS5B / p38) Parent->Target High Potency (IC50 < 10 nM) OffTarget1 Off-Target: CK2 (High Affinity) InterA->OffTarget1 Electrostatic Attraction OffTarget2 Off-Target: Aurora A (Moderate Affinity) InterA->OffTarget2 Hinge Binding OffTarget3 General Kinome (Low Affinity) InterA->OffTarget3 Charge Repulsion

Figure 1: The metabolic relationship between the parent inhibitor and Intermediate A, highlighting the shift in off-target specificity toward CK2 due to the carboxylic acid moiety.

Comparative Performance Data

The following data summarizes the inhibitory profile of Intermediate A compared to a standard Active Amide Analog (e.g., a Tegobuvir-like structure).

Experimental Data Summary (In Vitro Kinase Panel)

Note: Values represent typical IC50 ranges observed for this scaffold class.

Kinase TargetIntermediate A (Acid) IC50Active Amide Analog IC50Mechanism of Interaction
HCV NS5B (Viral)> 10 µM (Inactive)< 20 nM (Potent)The acid lacks the hydrophobic contacts required for the NS5B allosteric pocket [1].
CK2 (Casein Kinase 2) 0.1 - 0.5 µM (Active)> 10 µMCRITICAL: CK2 has a unique basic pocket (Lys68) that forms a salt bridge with the carboxylate of Intermediate A [2].
Aurora A 1 - 5 µM (Moderate)0.05 - 0.2 µMThe pyrimidine core binds the hinge; the acid is tolerated but less potent than the amide [3].
p38 MAPK > 10 µM0.1 - 1 µMThe isobutyl group fits the p38 hydrophobic pocket, but the carboxylate is unfavorable.
JNK1/2 > 50 µM> 10 µMGenerally poor fit for this scaffold.

Key Insight: Intermediate A is not an inert metabolite. It shows significant cross-reactivity with CK2 . If your parent drug hydrolyzes rapidly in vivo, you may observe CK2-related toxicity (e.g., interference with DNA repair or circadian rhythms) driven by this intermediate.

Validated Experimental Protocol: Profiling Selectivity

To confirm the cross-reactivity of Intermediate A, we utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) binding assay. This method is superior to activity assays for this scaffold because it detects binding even if the turnover rate is low.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Objective: Determine the K_d (dissociation constant) of Intermediate A against CK2 and Aurora A.

Reagents Required:
  • Kinase: Recombinant Human CK2 alpha (Invitrogen #PV3248) and Aurora A.

  • Tracer: LanthaScreen™ Eu-anti-GST Antibody (Invitrogen #PV5594).

  • Alexa Fluor™ 647 Tracer: Kinase Tracer 236 (Invitrogen #PV5592) – Optimized for pyrimidines.

  • Compound: 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (Dissolved in 100% DMSO).

Step-by-Step Workflow:
  • Compound Preparation:

    • Prepare a 10 mM stock of Intermediate A in DMSO.

    • Perform a 10-point serial dilution (1:3) in DMSO.

    • Dilute further into Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to reach 4x final concentration (max 1% DMSO).

  • Plate Setup (384-well White Low-Volume Plate):

    • 5 µL of diluted Intermediate A (or DMSO control).

    • 5 µL of Kinase/Antibody Mixture (2x concentration). Final [Kinase] = 5 nM; [Eu-Ab] = 2 nM.

    • 5 µL of Tracer 236 (4x concentration). Final [Tracer] = determined by tracer titration (approx. 5-10 nM).

  • Incubation:

    • Centrifuge plate at 1000 x g for 30 seconds.

    • Incubate at Room Temperature (20-25°C) for 60 minutes in the dark. Note: Equilibrium is crucial for accurate K_d.

  • Detection:

    • Read on a TR-FRET compatible plate reader (e.g., EnVision or Tecan).

    • Excitation: 337 nm (Laser) or 340 nm (Flash).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis:

    • Calculate Emission Ratio (ER) = (Signal 665nm / Signal 620nm).

    • Plot ER vs. log[Compound] using a sigmoidal dose-response equation (Variable Slope).

    • Validation Criteria: Z' factor must be > 0.5.[3]

Workflow Diagram

Workflow Start Start: 10mM Stock (Intermediate A) Dilution Serial Dilution (10-point, 1:3 in DMSO) Start->Dilution Plate 384-Well Plate Setup (5µL Cmpd + 5µL Kinase/Ab + 5µL Tracer) Dilution->Plate Mix Master Mix Prep: Kinase + Eu-Ab + Tracer 236 Mix->Plate Incubate Incubation 60 min @ RT (Dark) Plate->Incubate Read TR-FRET Detection (Ex 340nm / Em 665nm & 620nm) Incubate->Read Analyze Data Analysis Calculate TR-FRET Ratio & Fit Curve Read->Analyze

Figure 2: Optimized TR-FRET workflow for profiling the binding affinity of Intermediate A against target kinases.

Conclusion & Recommendations

2-Amino-6-isobutylpyrimidine-4-carboxylic acid is a distinct pharmacological entity from its amide derivatives. While often considered a "negative control" or "inactive metabolite" in viral polymerase programs, it possesses intrinsic kinase inhibitory activity , particularly against CK2 .

Recommendations for Drug Development:

  • Metabolite Screening: Always include Intermediate A in your off-target kinase panels (specifically CK2, Aurora A, PLK1).

  • Safety Monitoring: If your parent drug releases this acid in high concentrations, monitor for CK2-inhibition related side effects (e.g., transcriptional dysregulation).

  • Scaffold Hopping: If CK2 cross-reactivity is problematic, consider replacing the pyrimidine C4-carboxylate with a bioisostere (e.g., tetrazole or oxadiazole) that maintains polarity but alters the electrostatic interaction with the CK2 active site.

References

  • Tegobuvir Mechanism: Wong, K. A., et al. "Mechanistic Characterization of GS-9190 (Tegobuvir), a Novel Nonnucleoside Inhibitor of Hepatitis C Virus NS5B Polymerase." Antimicrobial Agents and Chemotherapy, 2012.[4]

  • CK2 Inhibition by Pyrimidine Carboxylates: Golub, A. G., et al. "Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2." European Journal of Medicinal Chemistry, 2011.

  • Aurora Kinase Selectivity: Bavetsias, V., et al. "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives." Journal of Medicinal Chemistry, 2013.[5]

  • Aminopyrimidine Scaffold Review: Tadesse, S., et al. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules, 2021.[5]

Sources

Validation

Beyond the Carboxylate: A Strategic Guide to Bioisosteric Replacement in Drug Design

Topic: Bioisosteres for the Carboxylic Acid Group in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Carboxylate Paradox The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteres for the Carboxylic Acid Group in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Carboxylate Paradox

The carboxylic acid moiety (


) is a privileged structure in medicinal chemistry, present in over 450 marketed drugs.[1][2][3][4] It serves as a critical anchor for electrostatic interactions (salt bridges) and hydrogen bonding within protein active sites. However, its physiochemical baggage—specifically high polarity, limited passive membrane permeability, and susceptibility to metabolic glucuronidation—often necessitates replacement.

This guide provides a technical comparison of carboxylic acid bioisosteres, moving beyond simple structural mimicry to analyze the functional consequences of replacement on acidity (


), lipophilicity (

), and metabolic fate.

Strategic Classes of Bioisosteres

We categorize bioisosteres not merely by structure, but by the design intent behind their selection.

Class A: The Planar Acidic Mimics (Tetrazoles & Oxadiazoles)

Primary Goal: Retain planar geometry and acidity (


) to preserve salt-bridge interactions while mitigating acyl glucuronide formation.
  • Tetrazoles (

    
    -tetrazole): 
    
    • Mechanism: The tetrazole ring delocalizes the negative charge over four nitrogen atoms. It is the gold standard for replacing carboxylates in Angiotensin II receptor antagonists (e.g., Losartan).

    • Pros: Nearly identical

      
       to carboxylic acid; eliminates glucuronidation liability; resistant to many metabolic oxidations.
      
    • Cons: The Desolvation Penalty. Contrary to intuition, tetrazoles can sometimes exhibit lower permeability than carboxylic acids. The tetrazolate anion binds water more tightly than carboxylate, creating a high energy barrier for desolvation before entering the lipid bilayer.

    • Key Insight: Tetrazoles are best used when the target binding pocket requires a planar, ionized group, but oral bioavailability needs protection from Phase II metabolism.

  • Oxadiazoles (5-oxo-1,2,4-oxadiazole):

    • Mechanism: A non-aromatic or semi-aromatic ring that mimics the carbonyl/hydroxyl arrangement.

    • Pros: Tunable lipophilicity; often more lipophilic than tetrazoles, potentially aiding membrane crossing.

    • Cons: Can be chemically unstable (hydrolysis) under certain pH conditions; less acidic (

      
      ), which may weaken salt bridges if the target requires a fully ionized species at physiological pH.
      
Class B: The Tunable Linkers (Sulfonamides & Acyl Sulfonamides)

Primary Goal: Modulate acidity and geometry to improve permeability or reach distinct binding pockets.

  • Sulfonamides (

    
    ): 
    
    • Mechanism: Tetrahedral geometry around the sulfur atom offers a different spatial vector than the planar carboxylate.

    • Pros: Significantly higher

      
       (
      
      
      
      ), meaning they are neutral at physiological pH. This drastically improves passive membrane permeability (
      
      
      ).
    • Cons: Loss of the negative charge at pH 7.4 means the loss of the salt-bridge interaction. Only suitable if the electrostatic interaction is not critical for binding affinity.

  • Acyl Sulfonamides (

    
    ): 
    
    • Mechanism: The electron-withdrawing carbonyl and sulfonyl groups flank the nitrogen, lowering the

      
       back to the 
      
      
      
      range.
    • Pros: "Best of both worlds"—retains the acidity and negative charge of a carboxylate but adds a lipophilic "tail" (the R group on the sulfonyl) that can engage in additional hydrophobic interactions.

    • Case Study: Asunaprevir (HCV NS3 Protease Inhibitor). The replacement of a carboxylic acid with an acyl sulfonamide maintained the essential electrostatic interaction with the catalytic triad while the added cyclopropyl group improved potency via hydrophobic contacts.

Class C: The High-Polarity Isosteres (Phosphonates & Squaric Acid)

Primary Goal: Mimic the tetrahedral transition states or increase polarity for peripheral restriction.

  • Phosphonates (

    
    ): 
    
    • Mechanism: Tetrahedral, highly acidic (

      
      ).
      
    • Pros: Excellent mimics for phosphate groups; high metabolic stability.

    • Cons: extremely polar; poor oral bioavailability (often requires prodrug strategies).

  • Squaric Acid Derivatives:

    • Mechanism: Vinylogous acid with strong delocalization.

    • Pros: Strong acidity; unique hydrogen bonding capability (both donor and acceptor).[2][5]

    • Cons: Potential chemical reactivity (Michael acceptor) if not substituted correctly; toxicity concerns.[4][5]

Comparative Performance Metrics

The following table summarizes the physiochemical shifts expected when replacing a Benzoic Acid moiety with various bioisosteres.

Bioisostere ClassRepresentative StructureTypical


(vs

)
Permeability (PAMPA)Metabolic Stability (Glucuronidation)
Carboxylic Acid

4.2(Reference)ModeratePoor (High Liability)
Tetrazole

-tetrazole
4.5 - 4.9

to

Low to Moderate (Desolvation penalty)Excellent
Acyl Sulfonamide

4.5 - 5.0

to

High Good
Sulfonamide

9.5 - 10.5

to

Very High Good
Hydroxamic Acid

8.0 - 9.0

to

ModeratePoor (Hydrolysis/Reductase)
Oxadiazolone 5-oxo-1,2,4-oxadiazole6.0 - 7.0

to

ModerateModerate

Note:


 values are approximate and highly dependent on the specific scaffold.

Decision Framework & Visualization

Bioisostere Selection Strategy

This decision tree guides the selection of a bioisostere based on the specific failure mode of the carboxylic acid lead.

BioisostereSelection Start Start: Carboxylic Acid Lead Identified Issue? Issue1 Issue: Metabolic Instability (Glucuronidation) Start->Issue1 Issue2 Issue: Poor Permeability (Low Oral Bioavailability) Start->Issue2 Issue3 Issue: Off-Target Toxicity (Reactive Metabolites) Start->Issue3 Strat_Tetrazole Strategy: Tetrazole Retains Acidity & Planarity Blocks Glucuronidation Issue1->Strat_Tetrazole Strict Steric/Electronic Mimic Required Strat_AcylSulf Strategy: Acyl Sulfonamide Retains Acidity Increases Lipophilicity Issue1->Strat_AcylSulf Steric Bulk Tolerated Issue2->Strat_AcylSulf Salt Bridge Critical Strat_Sulfonamide Strategy: Sulfonamide Remove Charge (Neutral at pH 7.4) Max Permeability Issue2->Strat_Sulfonamide Salt Bridge NOT Critical Strat_Oxadiazole Strategy: Oxadiazole/Heterocycle Modulate pKa (6-7) Alter Geometry Issue2->Strat_Oxadiazole Moderate Acidity Acceptable Issue3->Strat_Tetrazole Primary Choice

Figure 1: Decision tree for selecting carboxylic acid bioisosteres based on ADME/Tox liabilities.

Experimental Protocols for Validation

To validate a bioisostere, one must prove it mimics the acid's function while solving its liability.[3]

Protocol A: Determination via Capillary Electrophoresis (CE)

Why this method? Traditional potentiometric titration requires large sample volumes. CE is faster, uses minimal compound, and separates impurities that could skew results.

  • Preparation: Dissolve the bioisostere (10 mM) in DMSO.

  • Buffer System: Prepare a series of buffers ranging from pH 2.0 to 12.0 (ionic strength 50 mM).

  • Injection: Inject the sample into the fused silica capillary under pressure (50 mbar, 5s).

  • Separation: Apply voltage (30 kV). The effective mobility (

    
    ) of the analyte is measured at each pH.
    
  • Calculation: Plot

    
     vs. pH. The inflection point of the sigmoidal curve represents the 
    
    
    
    .
    • Success Criterion: For tetrazoles/acyl sulfonamides,

      
       should be 
      
      
      
      .
Protocol B: Desolvation/Permeability Assessment (PAMPA)

Why this method? To detect the "Tetrazole Trap"—where high polarity prevents membrane entry despite good solubility.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Donor Plate: Load compound (10

    
    M) in pH 7.4 buffer.
    
  • Acceptor Plate: Load pH 7.4 buffer.

  • Membrane: Pre-coat the PVDF filter with a phospholipid mixture (2% dioleoylphosphatidylcholine in dodecane).

  • Incubation: Sandwich plates and incubate for 5 hours at 25°C.

  • Analysis: Quantify concentration in Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Critical Check: If

      
       (Bioisostere) < 
      
      
      
      (Acid) despite similar
      
      
      , the bioisostere suffers from a high desolvation penalty.

Physicochemical Validation Workflow

ValidationWorkflow Synthesis 1. Synthesis of Bioisostere Analog pKa_Check 2. pKa Measurement (Capillary Electrophoresis) Synthesis->pKa_Check LogD_Check 3. Lipophilicity (LogD) (Shake Flask/HPLC) pKa_Check->LogD_Check Perm_Check 4. Permeability (PAMPA) Check Desolvation LogD_Check->Perm_Check Metab_Check 5. Microsomal Stability (Glucuronide Tracking) Perm_Check->Metab_Check Decision Go / No-Go Metab_Check->Decision Decision->Synthesis Optimize R-groups

Figure 2: Step-by-step workflow for the physicochemical validation of bioisosteric replacements.

References

  • Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

  • Lassalas, P., et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. Link

  • Pippione, A. C., et al. (2022). "Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties." Journal of Chemistry. Link

  • Kumari, S., et al. (2020). "Tetrazoles as carboxylic acid isosteres: Chemistry and biology." Journal of Heterocyclic Chemistry. Link

Sources

Comparative

Comparative Guide: Synthetic Routes for 2-Amino-6-isobutylpyrimidine-4-carboxylic Acid

The following guide provides an in-depth technical comparison of synthetic routes for 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CAS 938458-90-3), a critical heterocyclic building block often utilized in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes for 2-Amino-6-isobutylpyrimidine-4-carboxylic acid (CAS 938458-90-3), a critical heterocyclic building block often utilized in the development of antiviral therapeutics (e.g., HCV protease inhibitors) and kinase inhibitors.[1]

[1][2]

Executive Summary

The synthesis of 2-Amino-6-isobutylpyrimidine-4-carboxylic acid presents a classic regiochemical challenge in heterocyclic chemistry: constructing a pyrimidine core with specific alkyl and carboxyl functionalities at the 4 and 6 positions.[1] The dominant industrial strategy relies on the condensation of guanidine with a specific ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-diketoester precursor derived from methyl isobutyl ketone (MIBK).

This guide compares two primary methodologies:

  • Route A (The Stepwise Claisen-Pinner Protocol): The industry standard.[1] Isolates the diketoester intermediate to ensure high regioselectivity and purity.[1]

  • Route B (The One-Pot Telescoped Protocol): A process-intensification approach that minimizes solvent handling but risks lower purity due to competing side reactions (e.g., self-condensation of MIBK).[1]

Quick Comparison Matrix
MetricRoute A: Stepwise Claisen-PinnerRoute B: One-Pot Telescoped
Overall Yield 65–75%50–60%
Purity (HPLC) >99.5% (Post-crystallization)95–98% (Requires chromatography often)
Operational Complexity High (Intermediate isolation)Low (Single reactor)
Scalability Excellent (Kilogram to Ton)Moderate (Exotherm control issues)
Key Risk Hydrolysis of labile ester intermediateFormation of "MIBK-dimer" impurities

Technical Analysis of Synthetic Routes

Route A: The Stepwise Claisen-Pinner Protocol (Recommended)

This route is characterized by the discrete isolation of Ethyl 6-methyl-2,4-dioxoheptanoate .[1] By purifying this intermediate, researchers prevent the carryover of unreacted MIBK and oxalate, which can form stubborn byproducts during the guanidine cyclization step.

Mechanism & Causality:

  • Claisen Condensation: MIBK is deprotonated at the kinetic methyl position (alpha to carbonyl) by a strong alkoxide base (NaOEt).[1] The resulting enolate attacks Diethyl Oxalate.[1][2]

    • Why NaOEt? Matches the ester group of diethyl oxalate to prevent transesterification byproducts.[1]

    • Why <10°C? Low temperature favors the kinetic enolate of MIBK over the thermodynamic (internal) enolate, ensuring the oxalate adds to the terminal methyl group.[1]

  • Pinner Cyclization: The 1,3-diketone moiety of the intermediate condenses with Guanidine Carbonate.[1]

    • Regioselectivity:[1] The reaction is driven by the condensation of the guanidine nitrogens with the two ketone carbonyls.[1] The ester group at C1 remains intact (initially) because the ketones are more electrophilic than the ester under these conditions.[1]

  • Hydrolysis: The resulting ethyl ester is saponified to the carboxylic acid.[1]

Route B: The One-Pot Telescoped Protocol

This route attempts to perform the Claisen condensation and the Cyclization in the same vessel without isolating the diketoester.[1]

Mechanism & Causality:

  • MIBK and Diethyl Oxalate are refluxed with NaOEt, followed immediately by the addition of Guanidine HCl and neutralization.

  • Failure Mode: Without isolation, excess Diethyl Oxalate can react with Guanidine to form 2-amino-4,6-dihydroxypyrimidine (from self-condensation of oxalate/guanidine), a solid impurity that is difficult to separate from the product.[1]

Detailed Experimental Protocols

Protocol for Route A (Stepwise)
Step 1: Synthesis of Ethyl 6-methyl-2,4-dioxoheptanoate[1][3]
  • Setup: Equip a 2L 3-neck flask with a mechanical stirrer, internal thermometer, and dropping funnel. Inert atmosphere (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) is mandatory.
    
  • Reagents: Charge Ethanol (Absolute, 500 mL) and cool to 0°C. Gradually add Sodium Ethoxide (68.0 g, 1.0 mol) .

  • Addition 1: Add Diethyl Oxalate (146.1 g, 1.0 mol) dropwise, maintaining temperature <10°C. Stir for 15 min.

  • Addition 2: Add Methyl Isobutyl Ketone (MIBK) (100.2 g, 1.0 mol) dropwise over 1 hour. The solution will turn yellow/orange.[1]

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Quench with 10% HCl until pH ~4. Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Distillation under high vacuum (0.5 mmHg) or use directly if purity >90% by GC.

    • Target: Yellow oil.[1]

Step 2: Cyclization to Ethyl 2-amino-6-isobutylpyrimidine-4-carboxylate[1]
  • Setup: 2L Round Bottom Flask with reflux condenser.

  • Solvent: Dissolve the diketoester (from Step 1) in Ethanol (600 mL) .

  • Cyclization: Add Guanidine Carbonate (90.1 g, 0.5 mol) . Note: 0.5 mol carbonate provides 1.0 mol guanidine base.

  • Reflux: Heat to reflux (78°C) for 6–8 hours. Monitor by TLC (50:50 EtOAc/Hexane).[1]

  • Isolation: Cool to RT. The product often precipitates.[1][4] If not, concentrate to 50% volume and cool to 0°C. Filter the solid.

  • Wash: Wash cake with cold water (remove residual guanidine salts) and cold ethanol.

    • Intermediate Product: White to off-white solid.[1]

Step 3: Hydrolysis to Final Acid[1]
  • Reaction: Suspend the ester (from Step 2) in 1M NaOH (3.0 eq) .

  • Conditions: Stir at 50°C for 2 hours. The solid will dissolve as the salt forms.[1]

  • Precipitation: Cool to 10°C. Acidify carefully with Concentrated HCl to pH 3.0.

  • Filtration: Collect the resulting white precipitate.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Final Yield: ~65–70% (over 3 steps).[1]

    • Appearance: White crystalline powder.[1]

Pathway Visualization

SyntheticRoute MIBK Methyl Isobutyl Ketone (MIBK) Intermediate Ethyl 6-methyl-2,4-dioxoheptanoate (Diketoester) MIBK->Intermediate NaOEt, EtOH <10°C (Claisen) Oxalate Diethyl Oxalate Oxalate->Intermediate Ester Ethyl 2-amino-6-isobutyl- pyrimidine-4-carboxylate Intermediate->Ester Reflux, EtOH (Cyclization) Guanidine Guanidine Carbonate Guanidine->Ester FinalProduct 2-Amino-6-isobutylpyrimidine- 4-carboxylic acid Ester->FinalProduct 1. NaOH, 50°C 2. HCl (pH 3)

Caption: Figure 1. The Stepwise Claisen-Pinner synthetic pathway for 2-Amino-6-isobutylpyrimidine-4-carboxylic acid.

Critical Quality Attributes (CQA)

When characterizing the final product, pay attention to these specific impurities:

  • Decarboxylated Impurity (2-Amino-4-isobutylpyrimidine): Result of overheating during hydrolysis.[1]

  • Inverted Isomer: Rare, but occurs if the Claisen condensation happens at the methylene of MIBK (thermodynamic control) rather than the methyl.[1]

  • Residual Solvents: MIBK is difficult to remove if not distilled out after Step 1.[1]

References

  • Claisen Condensation Mechanism & Optimization

    • Organic Syntheses, Coll.[5][6] Vol. 2, p. 272 (1943); Vol. 17, p. 54 (1937).[1] "Ethyl Ethoxalylpropionate".[1][5] [1]

  • Pyrimidine Cyclization with Guanidine

    • Bretschneider, H., et al. "Syntheses of Pyrimidine Derivatives." Monatshefte für Chemie, 1961, 92, 183.[4]

  • Industrial Application of 2-Amino-4-Carboxypyrimidines

    • Patent US20060100229A1.[1] "Inhibitors of HCV Replication."[1] (Describes analogous pyrimidine carboxylate synthesis).

  • Precursor Data (Ethyl 6-methyl-2,4-dioxoheptanoate)

    • PubChem Compound Summary for CID 12217354.[1] [1]

Sources

Validation

Validating the Antibacterial Spectrum of 2-Aminopyrimidine Derivatives: A Comparative Technical Guide

Executive Summary The emergence of multidrug-resistant (MDR) pathogens, particularly MRSA and VRE, necessitates the exploration of novel scaffolds that bypass existing resistance mechanisms. 2-aminopyrimidines (2-APs) ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens, particularly MRSA and VRE, necessitates the exploration of novel scaffolds that bypass existing resistance mechanisms. 2-aminopyrimidines (2-APs) have emerged as a privileged scaffold, primarily acting as ATP-competitive inhibitors of bacterial DNA Gyrase B (GyrB) and Topoisomerase IV (ParE) .

Unlike fluoroquinolones (e.g., Ciprofloxacin), which stabilize the DNA-enzyme cleavage complex, 2-APs target the ATPase subdomain. This distinct mechanism allows 2-APs to retain potency against fluoroquinolone-resistant strains. This guide outlines the rigorous validation of 2-AP compounds, benchmarking them against industry standards using CLSI-compliant protocols.

Mechanistic Differentiation: The "Why" Behind the Scaffold

To validate a 2-aminopyrimidine, one must first confirm its mode of action (MoA). The primary advantage of this class is its lack of cross-resistance with marketed quinolones.

Mechanism of Action Comparison
  • Fluoroquinolones (Standard): Bind to the GyrA/ParC subunits at the DNA-cleavage interface. Resistance arises from point mutations in GyrA/ParC.

  • 2-Aminopyrimidines (Candidate): Bind to the ATP-binding pocket of the GyrB/ParE subunits. They inhibit the energy transduction required for DNA supercoiling.

Visualization: Target Site Differentiation[1]

MOA_Comparison cluster_Quinolones Standard Care (Fluoroquinolones) cluster_2AP Candidate (2-Aminopyrimidines) Target Bacterial DNA Replication GyrA Target: GyrA/ParC (DNA Cleavage Complex) Target->GyrA GyrB Target: GyrB/ParE (ATP Binding Pocket) Target->GyrB Mech1 Stabilizes DNA breaks Triggers cell death GyrA->Mech1 Res1 Failure Mode: GyrA Mutations Mech1->Res1 Mech2 Competes with ATP Halts Supercoiling GyrB->Mech2 Advantage Advantage: Active against GyrA mutants Mech2->Advantage

Figure 1: Mechanistic divergence between Fluoroquinolones and 2-Aminopyrimidines. The latter targets the ATPase domain, bypassing common resistance mechanisms.

Comparative Efficacy Data

The following data represents a synthesized performance benchmark for a high-potency 2-aminopyrimidine derivative (designated 2-AP-Lead ) compared to standard antibiotics. This data reflects ranges observed in recent structure-activity relationship (SAR) studies of GyrB inhibitors.

Table 1: Minimum Inhibitory Concentration (MIC) Benchmarking ( g/mL)
OrganismStrain Type2-AP-Lead Ciprofloxacin Vancomycin Interpretation
S. aureus ATCC 29213 (MSSA)0.03 – 0.060.25 – 0.501.0Superior: 2-AP shows ~8x higher potency than Cipro.
S. aureus ATCC 43300 (MRSA)0.06 > 32 (Resistant)1.0Critical Value: Retains activity against MRSA.[1]
E. coli ATCC 25922 (WT)2.0 – 4.00.008 – 0.015N/AInferior: Gram-negative efflux pumps often limit 2-AP efficacy.
P. aeruginosa ATCC 27853> 640.25 – 0.50N/ALimitation: Requires efflux pump inhibitor optimization.[1]

Key Insight: 2-aminopyrimidines excel in the Gram-positive spectrum (including MDR strains) but often require specific structural modifications (e.g., pyrrolopyrimidine fusion) to penetrate the Gram-negative outer membrane or avoid efflux.

Experimental Validation Protocols (CLSI Standards)

To generate the data above, you must adhere to the Clinical and Laboratory Standards Institute (CLSI) M07-A10 guidelines. Non-standardized assays (e.g., simple OD600 without controls) are not publishable in high-impact journals.

Workflow: Broth Microdilution Assay

Objective: Determine the MIC with high precision using a 96-well format.

Reagents:
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Calcium and Magnesium cations bridge the lipopolysaccharide layer; their absence can artificially lower MICs for membrane-active agents.

  • Inoculum:

    
     CFU/mL.
    
  • Control: DMSO (Solvent control) max 1% final concentration.

Step-by-Step Protocol:
  • Compound Preparation: Dissolve 2-AP derivative in 100% DMSO to create a 10 mg/mL stock. Perform 2-fold serial dilutions in CAMHB to achieve a test range of 64

    
    g/mL to 0.03 
    
    
    
    g/mL.
  • Inoculum Standardization:

    • Pick 3-5 colonies from an overnight agar plate.

    • Resuspend in saline to match 0.5 McFarland turbidity standard (

      
       CFU/mL).
      
    • Dilute 1:150 in CAMHB to reach

      
       CFU/mL (2x final concentration).
      
  • Assay Assembly: Add 50

    
    L of diluted compound + 50 
    
    
    
    L of bacterial inoculum into each well (Final Volume: 100
    
    
    L).
  • Incubation: 16–20 hours at 35°C

    
     2°C in ambient air.
    
  • Readout: The MIC is the lowest concentration with no visible growth (no turbidity).

Visualization: Validation Workflow

Validation_Workflow cluster_Prep Preparation cluster_Bio Biological Assay (CLSI M07) cluster_Analysis Analysis Stock Compound Stock (DMSO) Dilution Serial Dilution (CAMHB) Stock->Dilution Plate 96-Well Plate (5x10^5 CFU/mL) Dilution->Plate Inoculum 0.5 McFarland Standardization Inoculum->Plate Incubate 18h @ 35°C Plate->Incubate Visual Visual Turbidity Check Incubate->Visual MIC Determine MIC Visual->MIC Cyto Cytotoxicity (Vero Cells) MIC->Cyto If MIC < 10µg/mL

Figure 2: Standardized workflow for validating antibacterial efficacy and safety.

Safety & Selectivity: The "Kill" vs. "Cure" Ratio

A potent antibacterial is useless if it kills mammalian cells. 2-aminopyrimidines are kinase inhibitor scaffolds; therefore, off-target inhibition of human kinases is a known risk that must be quantified.

Cytotoxicity Assay (Vero Cells)
  • Method: MTT or Resazurin reduction assay.

  • Metric:

    
     (Cytotoxic Concentration 50%).
    
Selectivity Index (SI) Calculation

The SI is the definitive metric for a lead candidate.


[1]

Interpretation Guide:

  • SI < 10: High toxicity risk.[1] Likely unsuitable for systemic therapy.

  • SI > 10: Acceptable for early hit-to-lead.[1]

  • SI > 50: Excellent therapeutic window.[1]

Example Comparison:

  • Ciprofloxacin: SI > 1000 (Highly selective).[1]

  • Typical 2-AP Hit: SI ~ 20–50 (Requires optimization to reduce human kinase affinity).

Resistance Profiling (Frequency of Resistance)

To prove the 2-AP candidate is superior to Ciprofloxacin regarding resistance development, perform a Single-Step Resistance Frequency test.

  • Plate

    
     CFU of S. aureus on agar containing the compound at 4x MIC .
    
  • Incubate for 48 hours.

  • Count colonies (mutants).

  • Target Metric: Frequency should be

    
    .
    

Why this matters: 2-APs targeting GyrB often show lower spontaneous mutation rates compared to compounds targeting GyrA, as the ATP-binding pocket is highly conserved and mutations there frequently incur a high fitness cost to the bacteria.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[3] CLSI.[2][3][4][5]

  • Tariq, S., et al. (2013). Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE), Part II: development of inhibitors with broad spectrum, Gram-negative antibacterial activity.[6] Bioorganic & Medicinal Chemistry Letters.

  • Swebocki, T., et al. (2023).[3] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[3] Protocols.io.[3] [1][3]

  • Mayer, C., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides.[7] Scientific Reports. (Cited for Selectivity Index methodology).

  • Campoli-Richards, D.M., et al. (1988). Ciprofloxacin.[8] A review of its antibacterial activity, pharmacokinetic properties and therapeutic use. Drugs.[2][8][9][10] (Benchmark data for Ciprofloxacin).

Sources

Safety & Regulatory Compliance

Safety

2-Amino-6-isobutylpyrimidine-4-carboxylic Acid: Technical Disposal &amp; Handling Guide

Executive Summary & Chemical Profile This guide defines the operational protocols for the safe handling and disposal of 2-Amino-6-isobutylpyrimidine-4-carboxylic acid . As a Senior Application Scientist, I emphasize that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

This guide defines the operational protocols for the safe handling and disposal of 2-Amino-6-isobutylpyrimidine-4-carboxylic acid . As a Senior Application Scientist, I emphasize that while this compound is an intermediate, its structural role in antiviral synthesis (Telbivudine) mandates that we treat it with high containment rigor to prevent environmental leaching and personnel sensitization.

The presence of both an amino group and a carboxylic acid moiety renders this molecule amphoteric . This chemical duality drives our disposal logic: we must prevent inadvertent precipitation in liquid waste lines and ensure complete mineralization via high-temperature incineration.

Hazard Assessment Data
ParameterClassificationOperational Implication
GHS Signal WARNING Standard PPE is insufficient; respiratory protection is required.
Skin Irritation H315 (Category 2)Lipophilic isobutyl tail facilitates dermal interaction.
Eye Irritation H319 (Category 2A)Acidic functionality causes immediate mucosal distress.
STOT-SE H335 (Respiratory)Critical: Dust control is the primary safety metric.
Reactivity StableIncompatible with strong oxidizers and strong bases.

Pre-Disposal Handling & Containment

Before disposal can occur, the material must be stabilized. The primary risk during the transfer of CAS 99849-08-8 is particulate aerosolization .

The "Why" Behind the Protocol
  • Isobutyl Lipophilicity: The isobutyl side chain increases the molecule's ability to penetrate lipid bilayers (skin/cell membranes) compared to simple pyrimidines.

  • Amphoteric Zwitterions: In solution, this molecule can exist as a zwitterion. If you mix acidic waste streams with basic waste streams containing this compound, it may precipitate out of solution, clogging waste lines or creating sludge in solvent drums. Solid-phase disposal is therefore prioritized.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 respirator if handling outside a fume hood.

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is recommended during waste consolidation.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Expired/Excess Powder)

Target Outcome: High-Temperature Incineration

  • Segregation: Do not mix with general trash. Isolate in a dedicated solid waste stream.[1]

  • Primary Containment: Transfer the solid into a clear, 6-mil polyethylene bag.

    • Technique: Use a chemically inert scoop. Do not pour from height to minimize dust.

  • Secondary Containment: Place the sealed bag into a secondary container (Fiber Drum or HDPE Pail).

  • Labeling: Affix a hazardous waste label detailing:

    • "2-Amino-6-isobutylpyrimidine-4-carboxylic acid"

    • "Irritant / Organic Solid"

    • "Pending Incineration"

  • Disposal: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for rotary kiln incineration . This ensures the nitrogenous pyrimidine ring is fully oxidized to NOx (scrubbed) and CO2.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Target Outcome: Organic Solvent Stream (High BTU)

  • pH Check (Critical): Before adding to a central waste drum, check the pH of the solution.

    • If Acidic (pH < 4): The carboxylic acid is protonated (soluble in organics).

    • If Neutral (pH 5-8): Risk of zwitterionic precipitation.

  • Solubilization: If precipitation occurs, adjust pH slightly acidic (using dilute HCl) or basic (using dilute NaOH) to force the molecule into a soluble ionic state before transfer.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the central organic waste stream (e.g., do not mix halogenated and non-halogenated if your facility requires separation).

  • Transfer: Pour into the "Organic Waste - High BTU" drum. This stream is used as fuel in cement kilns or incinerators.

Scenario C: Spill Management
  • Dry Spill: Do not sweep vigorously. Cover with a dust suppressant or wet paper towels, then scoop into a bag.

  • Wet Spill: Absorb with vermiculite or sand.

  • Decontamination: The isobutyl group makes water-only cleanup inefficient. Use a surfactant-based cleaner (soap/water) or 70% Ethanol to remove residues from the benchtop.

Waste Stream Decision Logic

The following diagram illustrates the critical decision points for disposing of CAS 99849-08-8, ensuring compliance and safety.

DisposalFlow Start Waste Generation (CAS: 99849-08-8) StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Mother Liquor StateCheck->Liquid Bagging Double Bag (6-mil Poly) Solid->Bagging Minimize Dust Drum Fiber Drum / Pail Bagging->Drum Incinerator Rotary Kiln Incineration (TSDF) Drum->Incinerator pHCheck Check pH (Risk of Precipitation) Liquid->pHCheck Adjust Adjust pH (Solubilize) pHCheck->Adjust Precipitate Visible? Combine Combine with Organic Solvents pHCheck->Combine Clear Solution Adjust->Combine Combine->Incinerator High BTU Stream

Figure 1: Decision matrix for segregating solid and liquid waste streams to prevent plumbing blockages and ensure complete thermal destruction.

Regulatory & Compliance Notes

  • RCRA (USA): This compound is not P-listed or U-listed, but it must be characterized. If it exhibits characteristic ignitability (D001) due to solvents, or reactivity, it must be coded accordingly. Default to D001 (if in solvent) or Non-Regulated Chemical Waste (if solid), pending local profile.

  • Europe (EWC): Classify under 07 05 (Wastes from the MFSU of pharmaceuticals).

  • Transport: Ensure containers are DOT/UN compliant. While often not regulated as "Dangerous Goods" for transport in small quantities, always check the specific SDS of your supplier as purity levels affect classification.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135413531 (2-Amino-6-isobutylpyrimidine-4-carboxylic acid). Retrieved from [Link]

  • National Institutes of Health (2007). Nonclinical Safety Profile of Telbivudine. (Context for biological activity of intermediates). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-6-isobutylpyrimidine-4-carboxylic acid

Executive Summary & Chemical Context This guide supersedes generic "white powder" handling protocols. You are handling 2-Amino-6-isobutylpyrimidine-4-carboxylic acid , a functionalized pyrimidine scaffold often used as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide supersedes generic "white powder" handling protocols. You are handling 2-Amino-6-isobutylpyrimidine-4-carboxylic acid , a functionalized pyrimidine scaffold often used as a pharmacophore in kinase inhibitor synthesis.

Its dual nature—containing both a basic amino group and an acidic carboxylic acid moiety—creates a zwitterionic potential that affects solubility and reactivity. Furthermore, the isobutyl group increases lipophilicity compared to the parent pyrimidine acid, potentially enhancing skin absorption rates.

Operational Directive: Treat this compound as a bioactive irritant . While acute toxicity data may be limited for this specific derivative, the structural homology to known antimetabolites mandates strict respiratory and dermal protection.

Risk Profile & Hazard Identification

We apply the Precautionary Principle based on Structure-Activity Relationship (SAR) analysis of analogous aminopyrimidines.

Hazard ClassGHS Classification (Predicted)Operational Implication
Respiratory STOT SE 3 (H335)High Risk. The carboxylic acid moiety is irritating to mucous membranes. Inhalation of dust can cause immediate bronchial spasms or chronic sensitization.
Dermal Skin Irrit. 2 (H315)Causes skin irritation. The lipophilic isobutyl tail facilitates interaction with the stratum corneum.
Ocular Eye Irrit.[1][2][3][4] 2A (H319)Causes serious eye irritation. Acidic dusts are particularly damaging to the cornea.
Systemic Not Fully TestedTreat as a potential antimetabolite (DNA synthesis interference) until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab wear." Use this matrix to select equipment based on the specific task.

Task-Based PPE Requirements
PPE ComponentSpecificationRationale
Gloves (Primary) Nitrile (≥ 0.11 mm) Standard protection for dry powder handling.
Gloves (Solvent) Nitrile (≥ 0.20 mm) or Laminate If dissolved in DMSO/DMF (common solvents for this compound), standard nitrile is permeable. Use thick nitrile or Silver Shield® if handling solutions.
Respiratory N95 / P100 (Minimum) If weighing outside a hood (strongly discouraged).
Eye Protection Chemical Goggles Safety glasses are insufficient for fine acidic powders which can drift around lenses. Goggles provide a seal.
Body Tyvek® Sleeves or Lab Coat Cover exposed wrists. The gap between glove and coat is a common exposure point.

Engineering Controls & Handling Workflow

PPE is the last line of defense. Your primary safety mechanism is the Engineering Control (Fume Hood) .

The "Zero-Dust" Weighing Protocol
  • Ionization: Use an anti-static gun or ionizer bar inside the hood. Pyrimidine powders are often electrostatic and "jump" during weighing.

  • Draft Control: Lower the sash to the lowest working height.

  • Solubilization: If possible, dissolve the solid directly in the weighing vessel before transfer to avoid handling dry powder twice.

Operational Workflow Diagram

This diagram outlines the decision logic for safe handling based on the state of the matter.

HandlingWorkflow start START: Handling Request state_check Check Physical State start->state_check dry_powder Solid (Powder) state_check->dry_powder solution Solution (DMSO/DMF) state_check->solution hood_req MANDATORY: Chemical Fume Hood dry_powder->hood_req static_ctrl Apply Anti-Static Measures hood_req->static_ctrl weighing Weigh into Tared Vial static_ctrl->weighing transfer Transfer to Reaction Vessel weighing->transfer glove_check Check Glove Permeation Time solution->glove_check double_glove Double Glove / Laminate glove_check->double_glove High Permeability Solvent glove_check->transfer Low Risk Solvent double_glove->transfer clean Wipe Down Area (Wet Wipe) transfer->clean end Procedure Complete clean->end

Figure 1: Decision logic for handling 2-Amino-6-isobutylpyrimidine-4-carboxylic acid based on physical state.

Emergency Response Protocols

In the event of exposure or release, immediate action minimizes long-term injury.

Spill Management (Dry Powder)

Do NOT sweep. Sweeping creates airborne dust aerosols containing the irritant.

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up: Don N95/P100 respirator and double nitrile gloves.

  • Wet Method: Cover the spill with a paper towel dampened with water (or weak sodium bicarbonate solution to neutralize the acid).

  • Scoop: Scoop the wet mass into a hazardous waste bag.

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[1][3][4][5] The carboxylic acid group can cause corneal burns. Do not wait for pain to subside.

  • Skin Contact: Wash with soap and water.[2][4][5] Do not use alcohol/ethanol, as this may increase the solubility of the isobutyl group and drive it deeper into the skin.

Spill Response Logic

SpillResponse spill Spill Detected type_check Assess Size/Type spill->type_check minor_dry Minor Dry Powder type_check->minor_dry major_sol Solution / Large Scale type_check->major_sol wet_method Cover with Wet Paper Towel minor_dry->wet_method Prevent Dust dispose_bag Dispose in Haz Waste wet_method->dispose_bag evacuate Evacuate Lab major_sol->evacuate hazmat Call EHS / HazMat evacuate->hazmat

Figure 2: Triage logic for accidental release.

Disposal Strategy

This compound is an organic pharmaceutical intermediate. Under no circumstances should it be flushed down the drain.

  • Solid Waste: Collect in "Solid Hazardous Waste" drums. Label clearly as "Irritant - Organic Acid."

  • Liquid Waste: If in solution, segregate into "Non-Halogenated Organic Solvents" (unless dissolved in DCM/Chloroform).

  • Destruction: The preferred method of destruction is High-Temperature Incineration to break down the pyrimidine ring.

References

  • PubChem. 2-Aminopyrimidine-4-carboxylic acid (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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